Methyl 5-bromo-3-chloro-2-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3-chloro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRLPGXLBLBKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522778-35-3 | |
| Record name | methyl 5-bromo-3-chloro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 5-bromo-3-chloro-2-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-bromo-3-chloro-2-methylbenzoate
Executive Summary
Methyl 5-bromo-3-chloro-2-methylbenzoate is a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors. Its unique arrangement of chloro, bromo, methyl, and methyl ester functional groups on a benzene ring makes it a highly versatile synthetic intermediate. The differential reactivity of the carbon-bromine and carbon-chlorine bonds provides a strategic platform for sequential, site-selective functionalization through modern cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a logical synthetic strategy, key reactive pathways, and established protocols for its use, providing researchers and scientists with the foundational knowledge required to leverage this valuable building block in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
Methyl 5-bromo-3-chloro-2-methylbenzoate is a solid compound at room temperature. Its core identity and key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1522778-35-3 | |
| Molecular Formula | C₉H₈BrClO₂ | |
| Molecular Weight | 263.52 g/mol | |
| IUPAC Name | methyl 5-bromo-3-chloro-2-methylbenzoate | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Refrigerated or sealed in a dry, room-temperature environment | |
| SMILES | O=C(OC)C1=CC(Br)=CC(Cl)=C1C | |
| InChI Key | LXRLPGXLBLBKTR-UHFFFAOYSA-N |
Analytical and Spectroscopic Profile
While experimentally derived spectra for this specific compound are not publicly available, a theoretical profile can be constructed based on its structure and data from analogous substituted methyl benzoates.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.
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Aromatic Protons (2H): Two doublets are expected in the aromatic region (approx. 7.5-8.0 ppm). The proton at C4 (adjacent to both halogens) and the proton at C6 will exhibit a meta-coupling (⁴JHH), resulting in small splitting (J ≈ 2-3 Hz).
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Methoxy Protons (-OCH₃, 3H): A sharp singlet is anticipated around 3.9 ppm.
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Methyl Protons (-CH₃, 3H): A sharp singlet is expected around 2.4-2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will display nine unique signals.
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Carbonyl Carbon (C=O): Expected in the 165-167 ppm range.
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Aromatic Carbons (6C): Six distinct signals will be present in the aromatic region (approx. 120-140 ppm). The carbons directly attached to the halogens (C3 and C5) will be significantly influenced by their electronegativity.
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Methoxy Carbon (-OCH₃): Expected around 52-53 ppm.
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Methyl Carbon (-CH₃): Expected around 20-22 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should feature a strong characteristic absorption band for the ester carbonyl (C=O) stretch around 1720-1730 cm⁻¹. Other significant peaks will include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) cluster will have major contributions at m/z 262, 264, and 266, reflecting the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate presents a classic challenge in regioselectivity for electrophilic aromatic substitution. A logical and efficient pathway involves a two-step halogenation of a commercially available precursor, Methyl 2-methylbenzoate. The order of halogenation is critical to achieving the desired substitution pattern.
Causality of Experimental Choice: The proposed pathway begins with chlorination, followed by bromination. This sequence is dictated by the directing effects of the substituents on the aromatic ring. In the starting material, the methyl group (-CH₃) is an ortho, para-director, while the methyl ester (-COOCH₃) is a meta-director. Both groups direct the incoming electrophile (Cl⁺) to the C3 and C5 positions. After the initial chlorination to form Methyl 3-chloro-2-methylbenzoate, the directing effects of all three substituents (methyl, ester, and chloro) converge to strongly favor the subsequent bromination at the C5 position, ensuring high regioselectivity for the final product.
Chemical Reactivity and Synthetic Utility
The primary value of Methyl 5-bromo-3-chloro-2-methylbenzoate in research and development lies in its capacity as a versatile building block for more complex molecules. Its utility is centered around two key transformations: hydrolysis of the ester and site-selective cross-coupling at the halogen positions.
Ester Hydrolysis
The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-bromo-3-chloro-2-methylbenzoic acid (CAS 1540188-38-2). This transformation is fundamental, as the resulting carboxylic acid provides a handle for a variety of subsequent reactions, such as amide bond formation, which is a cornerstone of medicinal chemistry.
Site-Selective Cross-Coupling
The presence of two different halogens on the aromatic ring is the most powerful feature of this molecule. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br >> C-Cl. This reactivity difference allows for the selective functionalization of the C-Br bond while leaving the more robust C-Cl bond intact for a subsequent, different coupling reaction. This stepwise, regioselective approach is a powerful strategy for the controlled synthesis of highly substituted aromatic compounds.
Applications in Research and Development
The structural motifs present in this compound are highly relevant in modern chemistry.
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Pharmaceutical Synthesis: Polysubstituted aromatic cores are ubiquitous in drug molecules. This intermediate serves as a scaffold to which various pharmacophoric groups can be attached in a controlled manner. The ability to perform sequential cross-couplings allows for the efficient generation of molecular libraries for high-throughput screening.
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Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides, fungicides, and pesticides often relies on the synthesis of complex, highly functionalized aromatic compounds. This building block provides a reliable starting point for such endeavors.
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Materials Science: Substituted aromatic compounds are precursors to organic electronic materials, polymers, and ligands for catalysis. The defined substitution pattern allows for the fine-tuning of electronic and steric properties.
Health, Safety, and Handling
As a laboratory chemical, Methyl 5-bromo-3-chloro-2-methylbenzoate must be handled with appropriate care.
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GHS Hazard Classification:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Work in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
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Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol describes a self-validating system for the hydrolysis of the title compound to its corresponding carboxylic acid. The success of the reaction is validated by the precipitation of the product upon acidification and can be confirmed by melting point analysis and spectroscopy.
Objective: To synthesize 5-bromo-3-chloro-2-methylbenzoic acid from Methyl 5-bromo-3-chloro-2-methylbenzoate via saponification.
Materials:
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Methyl 5-bromo-3-chloro-2-methylbenzoate
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2 M Sodium Hydroxide (NaOH) solution
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Concentrated Hydrochloric Acid (HCl)
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Methanol (MeOH)
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Deionized Water
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Beakers, graduated cylinders
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Buchner funnel and filter paper
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Ice bath
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask, place 2.64 g (10.0 mmol) of Methyl 5-bromo-3-chloro-2-methylbenzoate. Add a magnetic stir bar.
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Saponification: Add 40 mL of a 1:1 mixture of Methanol and 2 M NaOH solution. The methanol is added to aid in the solubility of the starting ester.
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Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to stir and reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
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Precipitation: Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.
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Acidification: While stirring vigorously, slowly add concentrated HCl dropwise to the cold solution. The carboxylic acid product is insoluble in acidic aqueous media and will precipitate out as a solid. Continue adding HCl until the solution is strongly acidic (pH < 2, check with litmus or pH paper).
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Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
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Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low temperature.
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Characterization: Determine the yield and characterize the product (5-bromo-3-chloro-2-methylbenzoic acid) by measuring its melting point and acquiring spectroscopic data (NMR, IR).
References
-
Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... [Online]. Available: [Link]
Structural Exploitation of Methyl 5-bromo-3-chloro-2-methylbenzoate in Advanced Drug Discovery
The Strategic Value of Polyhalogenated Scaffolds
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the strategic use of highly functionalized building blocks. Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS 1522778-35-3) represents a privileged polyhalogenated aromatic scaffold[1]. By embedding three distinct, orthogonally reactive vectors—a benzylic methyl group, a carbon-bromine (C-Br) bond, and a carbon-chlorine (C-Cl) bond—around a central benzoate core, this molecule allows chemists to execute precise, sequential functionalizations without the need for cumbersome protecting group strategies[1].
This technical guide dissects the mechanistic causality behind the reactivity of this compound, providing validated protocols for its transformation into high-value heterocyclic intermediates, specifically targeting isoindolin-1-one derivatives used in neuropharmacology and immuno-oncology[2].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of a building block is the first step in designing robust synthetic routes. The presence of multiple halogens significantly increases the lipophilicity and density of the compound while dictating its solid-state stability.
Table 1: Physicochemical Properties of Methyl 5-bromo-3-chloro-2-methylbenzoate
| Property | Specification / Value |
| CAS Number | 1522778-35-3 |
| Molecular Formula | C9H8BrClO2 |
| Molecular Weight | 263.52 g/mol |
| Purity Standard | ≥97% (Typical commercial grade) |
| InChI Key | LXRLPGXLBLBKTR-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Conditions | Refrigerated or Room Temp (Keep tightly closed/dry) |
Data aggregated from authoritative chemical supplier profiles,.
Mechanistic Causality in Orthogonal Reactivity
The true power of methyl 5-bromo-3-chloro-2-methylbenzoate lies in the differential reactivity of its substituents. A successful synthetic campaign exploits these differences based on fundamental thermodynamic and kinetic principles.
The Orthogonality of C-Br vs. C-Cl Bonds
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the aryl halide bond is typically the rate-determining step. The bond dissociation energy (BDE) of a C-Br bond (~81 kcal/mol) is significantly lower than that of a C-Cl bond (~96 kcal/mol). Because of this thermodynamic disparity, Pd(0) will selectively insert into the C5-Br bond at mild temperatures, leaving the C3-Cl bond completely intact[1]. Once the C5 position is functionalized, the chemist can increase the reaction temperature and deploy electron-rich, sterically demanding phosphine ligands (such as XPhos or BrettPhos) to activate the more stubborn C-Cl bond for late-stage functionalization[1].
Orthogonal cross-coupling strategy exploiting differential C-Br and C-Cl bond reactivity.
Benzylic Activation via Radical Pathways
The methyl group at the C2 position is flanked by a chlorine atom and an ester group. Despite this steric crowding, the benzylic C-H bonds are highly susceptible to radical abstraction. The resulting benzylic radical is resonance-stabilized by the aromatic π -system, making it the thermodynamically preferred site for halogenation prior to any ring-closure events[3].
Synthetic Workflow: Construction of the Isoindolinone Pharmacophore
A primary application of methyl 5-bromo-3-chloro-2-methylbenzoate is its conversion into 6-bromo-4-chloroisoindolin-1-one (CAS 1427416-60-1)[4]. This bicyclic lactam is a critical intermediate in the synthesis of negative allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2) for psychiatric disorders[5], as well as CBL-B inhibitors for immuno-oncology[2].
The transformation is a two-step sequence: a Wohl-Ziegler benzylic bromination followed by a tandem amination/lactamization cascade[5].
Synthetic workflow from methyl 5-bromo-3-chloro-2-methylbenzoate to isoindolinone.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific In-Process Controls (IPCs) to verify chemical transformations before proceeding.
Protocol A: Synthesis of Methyl 5-bromo-2-(bromomethyl)-3-chlorobenzoate
Objective: Selective mono-bromination of the benzylic position.
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Setup: In a dry, round-bottom flask, dissolve methyl 5-bromo-3-chloro-2-methylbenzoate (3.0 g, 11.4 mmol) in carbon tetrachloride (CCl4) or dichloromethane (DCM) (53 mL)[5].
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Reagent Addition: Add N-bromosuccinimide (NBS) (2.21 g, 12.4 mmol, ~1.1 eq) and azobisisobutyronitrile (AIBN) (195 mg, 1.1 mmol, ~0.1 eq)[5].
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Causality: NBS provides a low, steady concentration of Br2 , which suppresses competing electrophilic aromatic substitution. AIBN acts as the thermal radical initiator. The slight excess of NBS (1.1 eq) drives the reaction to completion while minimizing over-bromination (di-bromination) at the benzylic site.
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Execution: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 3 hours[5].
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Workup: Cool to room temperature, wash with distilled water (20 mL) to remove succinimide byproducts, dry the organic layer over anhydrous Na2SO4 , and concentrate in vacuo[5].
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Self-Validation (IPC):
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LC-MS: Analyze the crude mixture. The starting material mass will shift by approximately +78/80 Da. The isotopic signature must shift from a 1:1:1:1 cluster (1 Br, 1 Cl) to a complex cluster indicative of 2 Br and 1 Cl atoms.
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1H NMR (CDCl3): The singlet corresponding to the benzylic methyl group (~2.4 ppm) must disappear entirely, replaced by a new, deshielded singlet integrating to 2 protons (~4.8 ppm), confirming mono-bromination.
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Protocol B: Tandem Amination and Cyclization to 6-Bromo-4-chloroisoindolin-1-one
Objective: Nucleophilic substitution followed by intramolecular lactamization.
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Setup: Transfer the crude methyl 5-bromo-2-(bromomethyl)-3-chlorobenzoate (approx. 3.49 g, 10.2 mmol) into a Teflon® screwcap pressure flask[5].
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Reagent Addition: Suspend the intermediate in a 7N solution of ammonia in methanol (29.5 mL)[5].
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Causality: Ammonia acts as both the nucleophile and the base. The primary SN2 attack displaces the benzylic bromide to form a primary amine. This amine immediately attacks the adjacent methyl ester in an intramolecular acyl substitution, ejecting methanol to form the thermodynamically stable 5-membered lactam ring.
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Execution: Seal the flask tightly and heat to 100 °C for 3 hours[5].
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Causality: Because ammonia is a gas and methanol boils at 64.7 °C, a sealed pressure vessel is mandatory. The generated internal pressure forces the ammonia to remain dissolved in the liquid phase, overcoming the high activation energy required for the sterically hindered amidation step[5].
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Workup: Carefully cool the flask to room temperature before opening to prevent explosive outgassing. Evaporate the solvent in vacuo and purify via normal phase column chromatography[5].
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Self-Validation (IPC):
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LC-MS: The target mass is ~246.5 Da. The observation of this mass confirms the loss of both HBr and Methanol during the cascade.
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1H NMR (DMSO-d6): The definitive proof of cyclization is the complete disappearance of the methyl ester singlet (~3.9 ppm). The spectrum must show a new broad singlet for the lactam N-H (~8.5 ppm) and a sharp singlet for the benzylic CH2 incorporated into the ring (~4.4 ppm).
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References
- Google Patents. "WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl." Google Patents.
- Google Patents. "Negative allosteric modulators of metabotropic glutamate receptor 2." Google Patents.
-
Sigma-Aldrich. "6-BROMO-4-CHLORO-1-ISOINDOLINONE | 1427416-60-1." Sigma-Aldrich. Available at: [Link]
Sources
- 1. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 2. WO2024233831A1 - 6-substituted-3-phenyl-isoindolin-1-ones as cbl-b inhibitors selective over c-cbl - Google Patents [patents.google.com]
- 3. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 4. 6-BROMO-4-CHLORO-1-ISOINDOLINONE | 1427416-60-1 [sigmaaldrich.cn]
- 5. WO2024182692A1 - Negative allosteric modulators of metabotropic glutamate receptor 2 - Google Patents [patents.google.com]
Orthogonal Functionalization of Polyhalogenated Scaffolds: A Technical Guide to Methyl 5-bromo-3-chloro-2-methylbenzoate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern drug discovery and materials science, the demand for highly functionalized, predictable aromatic building blocks is paramount. Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) represents a premium polyhalogenated scaffold designed for orthogonal, site-selective functionalization[1]. Featuring a precise arrangement of a methyl ester, a methyl group, a chlorine atom, and a bromine atom, this molecule allows researchers to execute sequential cross-coupling reactions with exquisite chemoselectivity.
This whitepaper dissects the structural properties, mechanistic synthesis logic, and validated downstream protocols for utilizing this scaffold, ensuring that every synthetic step operates as a self-validating system.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of the scaffold is critical for predicting its behavior in various solvent systems and chromatographic environments[2]. The presence of multiple halogens significantly increases the lipophilicity and alters the electronic landscape of the benzene ring.
| Property | Value | Scientific Implication |
| CAS Number | 1522778-35-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₉H₈BrClO₂ | Dictates the exact mass and isotopic distribution (Br and Cl). |
| Molecular Weight | 263.52 g/mol | Essential for precise stoichiometric calculations. |
| IUPAC Name | Methyl 5-bromo-3-chloro-2-methylbenzoate | Defines unambiguous absolute regiochemistry. |
| SMILES String | O=C(OC)C1=CC(Br)=CC(Cl)=C1C | Useful for in silico modeling and cheminformatics. |
| Isotopic Pattern | M, M+2, M+4 | LC-MS validation relies on the distinct Br/Cl isotopic signature. |
Mechanistic Retrosynthesis & Regioselectivity
As application scientists, we must look beyond standard retrosynthetic algorithms and understand the fundamental electronic causality that dictates the formation of this molecule. The synthesis is typically achieved via the sequential halogenation of 2-methylbenzoic acid derivatives, followed by esterification[3].
The Directing Group Synergy
A common misconception in automated retrosynthetic analyses is that the C3-chlorine directs electrophilic bromination to the C5 position[3]. This is chemically inaccurate. Halogens are ortho/para directing but deactivating.
The true causality of the regioselective bromination of 3-chloro-2-methylbenzoic acid lies in the synergistic effects of the other substituents:
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The C2-Methyl Group: Acts as an electron-donating group (EDG) via hyperconjugation, strongly directing electrophiles to the ortho (C3, occupied) and para (C5) positions.
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The C1-Carboxylic Acid: Acts as an electron-withdrawing group (EWG), directing electrophiles to the meta positions (C3, occupied, and C5).
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The C3-Chlorine: Directs ortho/para (C2, C4, C6), but its deactivating nature is overpowered by the strong activation of the C2-methyl group.
Therefore, the C5 position acts as an electronic "sink," becoming the most nucleophilic site on the aromatic ring. This convergence of directing effects guarantees that electrophilic bromination occurs with near-perfect regioselectivity at C5.
Figure 1: Regioselective synthetic workflow driven by synergistic directing group effects.
Chemoselective Reactivity: The Orthogonal Halogen Advantage
The primary utility of Methyl 5-bromo-3-chloro-2-methylbenzoate lies in its capacity for orthogonal cross-coupling[3]. The presence of both a C-Br and a C-Cl bond on the same aromatic ring creates a differential reactivity profile based on bond dissociation energies (BDE).
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C-Br Bond: Weaker bond (~81 kcal/mol). Undergoes rapid oxidative addition with standard Palladium(0) catalysts at mild temperatures.
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C-Cl Bond: Stronger bond (~96 kcal/mol). Remains inert under mild conditions but can be activated using elevated temperatures and specialized, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
This thermodynamic differential allows researchers to functionalize the C5 position selectively, isolate the intermediate, and subsequently functionalize the C3 position, constructing highly complex, multi-substituted architectural frameworks.
Figure 2: Orthogonal cross-coupling strategy exploiting C-Br vs. C-Cl bond dissociation energies.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm causality and structural identity.
Protocol A: Esterification of 5-bromo-3-chloro-2-methylbenzoic acid
Purpose: Conversion of the free acid to the methyl ester to prevent catalyst poisoning and carboxylate interference during downstream cross-coupling.
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Reaction Setup: Charge an oven-dried round-bottom flask with 5-bromo-3-chloro-2-methylbenzoic acid (1.0 equiv) and anhydrous methanol (0.5 M concentration).
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Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) dropwise.
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Execution: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours under an inert argon atmosphere.
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Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The reaction is deemed complete when the highly polar, streaking baseline spot (carboxylic acid) is entirely converted to a distinct, higher Rf spot (methyl ester).
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Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize the acid catalyst). Extract, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent.
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Analytical Confirmation: Submit the crude product for ¹H NMR (CDCl₃). The spectrum must reveal a new, sharp singlet integrating to 3H at approximately δ 3.9 ppm, confirming the successful installation of the -COOCH₃ group. The aromatic protons (C4-H and C6-H) will appear as two distinct doublets with a small meta-coupling constant ( J≈2.0 Hz).
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5
Purpose: Site-selective carbon-carbon bond formation at the bromine-bearing carbon.
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Reaction Setup: In a Schlenk tube, combine Methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 equiv), the desired Arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).
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Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).
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Catalyst Initiation: Inside a glovebox or under a strict stream of argon, add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the tube.
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Execution: Heat the mixture to 80 °C for 6 hours.
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Self-Validation Checkpoint (LC-MS): This is the critical kinetic control step. Monitor the reaction strictly via LC-MS. The reaction must be halted once the starting material mass (exhibiting the distinct Br/Cl isotopic pattern) is consumed. Allowing the reaction to proceed for extended times or at higher temperatures will trigger off-target oxidative addition at the C-Cl bond.
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Workup & Purification: Dilute with water, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel flash chromatography.
-
Analytical Confirmation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the mono-coupled product. Crucially, the mass spectrum must retain the characteristic 3:1 isotopic ratio (M and M+2) indicative of the preserved C3-chlorine atom.
References
Sources
Methyl 5-bromo-3-chloro-2-methylbenzoate molecular weight
An In-Depth Technical Guide to Methyl 5-bromo-3-chloro-2-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
Methyl 5-bromo-3-chloro-2-methylbenzoate is a polysubstituted aromatic compound of significant interest to the chemical synthesis and pharmaceutical industries. Its unique arrangement of chloro, bromo, methyl, and methyl ester functional groups on a benzene ring makes it a highly versatile intermediate for constructing complex molecular architectures. The differential reactivity of the carbon-halogen bonds provides a strategic advantage for sequential, site-selective modifications, a crucial requirement in modern drug discovery. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic strategies with mechanistic insights, potential chemical transformations, and its role as a building block in medicinal chemistry.
Molecular Profile and Physicochemical Properties
Methyl 5-bromo-3-chloro-2-methylbenzoate is a solid compound at standard conditions, characterized by the molecular formula C₉H₈BrClO₂.[1][2] Its structural and identifying information are pivotal for researchers in sourcing and utilizing the compound.
| Property | Value | Source(s) |
| Molecular Weight | 263.52 g/mol | [1][3][4] |
| CAS Number | 1522778-35-3 | [1][2][3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2] |
| Physical Form | Solid | [1][2] |
| Typical Purity | 97-98% | [1][2] |
| InChI Key | LXRLPGXLBLBKTR-UHFFFAOYSA-N | [1][2][3] |
| SMILES | O=C(OC)C1=CC(Br)=CC(Cl)=C1C | [4] |
graph "chemical_structure" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=none, margin=0];
compound [ label=< <tableborder="0"cellborder="1"cellspacing="0"cellpadding="10"><tr><tdcolspan="2"bgcolor="#4285F4"><fontcolor="#FFFFFF"><b>Methyl 5-bromo-3-chloro-2-methylbenzoateb>font>td>tr><tr><tdbgcolor="#F1F3F4"><b>Structureb>td><td><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=59858579&t=l" />td>tr>table> > ]; }
Caption: Chemical structure of Methyl 5-bromo-3-chloro-2-methylbenzoate.
Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic rings presents a significant challenge in controlling regioselectivity. The preparation of methyl 5-bromo-3-chloro-2-methylbenzoate is an excellent case study in leveraging the directing effects of multiple substituents. A logical retrosynthetic analysis points to methyl 2-methylbenzoate as a readily available starting material.[3]
Caption: Retrosynthetic analysis highlighting two convergent pathways.
From this analysis, two primary forward-synthetic routes emerge: initial chlorination followed by bromination, or initial bromination followed by chlorination. The choice of pathway depends on reagent availability and desired control over impurity profiles.
Synthetic Pathway A: Chlorination followed by Bromination
This is often the preferred route due to the strong convergence of directing effects in the final step.
-
Step 1: Chlorination of Methyl 2-methylbenzoate. The methyl (-CH₃) and methyl ester (-COOCH₃) groups are ortho, para and meta-directing, respectively. Chlorination will yield a mixture of isomers, from which the desired methyl 3-chloro-2-methylbenzoate must be isolated.
-
Step 2: Bromination of Methyl 3-chloro-2-methylbenzoate. This step demonstrates exceptional regioselectivity. The directing effects of all three substituents align to favor substitution at the C5 position:
-
-CH₃ group (activating): Directs ortho and para (to C3 and C5).
-
-Cl group (deactivating): Directs ortho and para (to C5 and C1).
-
-COOCH₃ group (deactivating): Directs meta (to C5). This powerful consensus strongly directs the incoming bromine electrophile to the C5 position, yielding the final product with high selectivity.[3]
-
Synthetic Pathway B: Bromination followed by Chlorination
This route is also viable and relies on a similar interplay of electronic effects.
-
Step 1: Bromination of Methyl 2-methylbenzoate. This reaction will produce primarily the 5-bromo isomer due to steric hindrance from the methyl group at the ortho positions and the para-directing nature of the methyl group.
-
Step 2: Chlorination of Methyl 5-bromo-2-methylbenzoate. In this intermediate, the directing effects again align favorably for substitution at the C3 position:
-
-CH₃ group (activating): Directs ortho and para (to C3 and C5).
-
-Br group (deactivating): Directs ortho and para (to C3 and C1).
-
-COOCH₃ group (deactivating): Directs meta (to C3 and C5). The C3 position is activated by all three groups, leading to the desired product.[3]
-
Caption: Comparative workflow for the two primary synthetic pathways.
Chemical Reactivity and Applications in Drug Discovery
The utility of methyl 5-bromo-3-chloro-2-methylbenzoate lies in the selective reactivity of its functional groups. It serves as a valuable building block for introducing a polysubstituted aromatic core into larger molecules.[3]
Key Transformations
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 5-bromo-3-chloro-2-methylbenzoic acid.[3] This transformation is crucial for subsequent amide bond formations or other carboxylic acid-specific reactions.
-
Palladium-Catalyzed Cross-Coupling: The presence of two different halogen atoms (Br and Cl) is the most significant feature for synthetic applications. The C-Br bond is substantially more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the C5 position while leaving the C3 position untouched for a subsequent, more forcing reaction. This stepwise functionalization is a cornerstone of modern medicinal chemistry for building molecular complexity.
Application as a Pharmaceutical Intermediate
While this specific ester is a versatile intermediate, the core scaffold is directly relevant to drug development. The related compound, 5-bromo-2-chloro-benzoic acid, is a key raw material in the synthesis of SGLT2 inhibitors, a class of anti-diabetic drugs that includes Dapagliflozin and Empagliflozin.[5][6] This highlights the importance of the 5-bromo-3-chloro-2-substituted benzoic acid motif in constructing high-value active pharmaceutical ingredients (APIs).
Caption: Strategic functionalization enabled by differential C-Br/C-Cl reactivity.
Spectroscopic Characterization and Analytical Control
As of this writing, a comprehensive, publicly available dataset of the experimental spectra for this compound is limited.[7] However, based on its structure, a predictive analysis of its key spectroscopic features can be made.
-
¹H NMR: One would expect to see distinct signals for the two aromatic protons, the ester methyl protons (-OCH₃), and the aromatic methyl protons (-CH₃). The aromatic signals would appear as doublets in the aromatic region of the spectrum.
-
¹³C NMR: Nine distinct carbon signals would be expected, corresponding to each unique carbon atom in the molecule.
-
Mass Spectrometry: The mass spectrum would be highly characteristic due to the presence of bromine and chlorine. The molecular ion peak (M⁺) would exhibit a unique isotopic pattern:
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion at M, M+2, and M+4, with characteristic relative intensities that serve as a definitive confirmation of the presence of one Br and one Cl atom.
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and quantifying any isomeric or residual starting material impurities.
Safety and Handling
Methyl 5-bromo-3-chloro-2-methylbenzoate is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
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WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. [Link]
- CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google P
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
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Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system - Rsc.org. [Link]
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Methyl 2-bromo-3-chloro-5-methylbenzoate - C9H8BrClO2 | CSSB00012921655 - Chemspace. [Link]
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Methyl 5-bromo-3-chloro-2-methylbenzoate (C9H8BrClO2) - PubChemLite. [Link]
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AIST:Spectral Database for Organic Compounds,SDBS. [Link]
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Methyl 5-bromo-3-chloro-2-methylbenzoate safety and handling
An In-Depth Technical Guide to the Safe Handling of Methyl 5-bromo-3-chloro-2-methylbenzoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS No. 1522778-35-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The primary objective is to foster a culture of safety by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system for risk mitigation.
Compound Identification and Physicochemical Properties
Methyl 5-bromo-3-chloro-2-methylbenzoate is a halogenated aromatic ester commonly utilized as a building block in organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source(s) |
| CAS Number | 1522778-35-3 | [1][2][3] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2][4] |
| Molecular Weight | 263.52 g/mol | [2][3] |
| Appearance | Solid or liquid | [1][4] |
| Purity | Commonly available in ≥97% purity | [1][3] |
| Storage | Sealed in a dry environment. Recommended storage at room temperature or under refrigeration; consult supplier specifications. | [1][2] |
Hazard Identification and GHS Classification
Methyl 5-bromo-3-chloro-2-methylbenzoate is classified under the Globally Harmonized System (GHS) as a substance with moderate acute and chronic hazards. The core risks involve irritation and harm upon ingestion or inhalation.
| GHS Classification | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation. | [1] |
| Signal Word | Warning | [1][2] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1][2] |
| H315 | Causes skin irritation. | [1][2] | |
| H319 | Causes serious eye irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [2] |
These classifications mandate a stringent approach to exposure control. The causality is clear: the chemical's reactivity with biological tissues necessitates the use of barriers (PPE) and engineering controls to prevent contact.
Engineering Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The primary hazards of this compound are inhalation of dust or vapors and direct contact.
-
Ventilation: All handling of Methyl 5-bromo-3-chloro-2-methylbenzoate must be conducted in a well-ventilated area.[5][6]. For weighing, transferring, and any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.[7]. The rationale is to capture contaminants at the source, preventing them from entering the breathing zone of the operator.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][9][10]. This is a non-negotiable requirement to ensure immediate decontamination in the event of accidental exposure.
Personal Protective Equipment (PPE) Protocol
When engineering controls cannot eliminate all risks, PPE is required. The selection of PPE must be directly correlated to the identified hazards.
| PPE Type | Specification | Rationale and Best Practices | Source(s) |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles, directly addressing the H319 (serious eye irritation) hazard. | [6][8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the H315 (skin irritation) hazard. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination. | [5][6][11] |
| Body Protection | A buttoned lab coat and closed-toe shoes are mandatory. | Minimizes the risk of skin contact on arms and legs. For larger quantities or tasks with a higher splash risk, a chemically resistant apron is recommended. | [11] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | In cases of insufficient ventilation or spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | [5][8][9] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible safety outcomes.
Step-by-Step Handling Protocol
-
Pre-Handling Verification:
-
Review the Safety Data Sheet (SDS) for the specific supplier.
-
Ensure all necessary engineering controls (fume hood) are operational.
-
Don all required PPE as specified in Section 4.
-
-
Aliquotting and Transfer:
-
Conduct all transfers of the solid compound within the fume hood.
-
Use spatulas and weigh boats appropriate for the quantity being handled. Avoid generating dust.
-
If the compound is in a liquid state, use a calibrated pipette or syringe.
-
Keep the primary container tightly sealed when not in use.[11].
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly.
-
Ensure the reaction apparatus is properly secured.
-
-
Post-Handling Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Properly dispose of any contaminated consumables (e.g., weigh boats, pipette tips) in the designated halogenated waste container.
-
-
Final Steps:
Caption: A standardized workflow for handling Methyl 5-bromo-3-chloro-2-methylbenzoate.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[10][11].
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.. Contact with these substances can lead to exothermic or violent reactions, compromising containment and posing a significant safety risk.
Emergency Procedures: First Aid and Spill Response
Preparedness is key to mitigating the consequences of an accident.
First Aid Measures
| Exposure Route | Protocol | Source(s) |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting. | [10][12][13] |
| Skin Contact | IF ON SKIN: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water. If skin irritation persists, seek medical attention. | [5][10][14] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [8][10][14] |
| Inhalation | IF INHALED: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [10][14] |
Spill Response Protocol
The response to a spill should be swift, systematic, and dictated by the scale of the release.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[5].
-
Assess: From a safe distance, assess the size of the spill and any immediate dangers.
-
Control: If the spill is small and you are trained to handle it:
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5][14]. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Seal the container and label it as "Hazardous Waste: Methyl 5-bromo-3-chloro-2-methylbenzoate" for disposal.
Caption: A decision-making workflow for responding to a chemical spill.
Waste Disposal Protocol
As a halogenated organic compound, Methyl 5-bromo-3-chloro-2-methylbenzoate requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: It is imperative to collect waste containing this compound in a designated "Halogenated Organic Waste" container.[7][15]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[7].
-
Container Management: Waste containers must be made of appropriate materials (e.g., polyethylene), kept tightly closed when not in use, and clearly labeled with their contents.[7][15].
-
Final Disposal: All waste must be disposed of as hazardous material through a licensed environmental services company, in strict accordance with all federal, state, and local regulations.[5][10]. Incineration at high temperatures is a common and effective disposal method for halogenated compounds.[16].
References
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Safety Data Sheet: Sodium benzoate. (n.d.). Chemos GmbH & Co. KG. Retrieved March 7, 2026, from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved March 7, 2026, from [Link]
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Material Safety Data Sheet: Methyl benzoate. (2011, June 1). Retrieved March 7, 2026, from [Link]
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Sodium Benzoate (NF/FCC) - SAFETY DATA SHEET. (n.d.). Retrieved March 7, 2026, from [Link]
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Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. Retrieved March 7, 2026, from [Link]
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Management Procedures For Specific Waste Types. (n.d.). Retrieved March 7, 2026, from [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved March 7, 2026, from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved March 7, 2026, from [Link]
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Solvation Dynamics and Thermodynamic Solubility Profiling of Methyl 5-bromo-3-chloro-2-methylbenzoate
Introduction to the Polyhalogenated Scaffold
Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) is a highly specialized, multi-halogenated aromatic building block. In modern medicinal chemistry and drug development, polyhalogenated scaffolds are prized for their ability to undergo sequential, site-selective functionalization[1]. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows researchers to construct complex molecular architectures, such as isoindolin-1-one inhibitors, through controlled, stepwise cross-coupling reactions[2].
However, the presence of multiple halogens and hydrophobic methyl groups significantly alters the compound's solvation dynamics. For application scientists, understanding the solubility profile of this compound in various organic solvents is not merely a logistical necessity—it is the thermodynamic foundation that dictates reaction kinetics, catalyst stability, and purification efficiency.
Structural Determinants of Solvation
The solubility of any xenobiotic or synthetic intermediate is governed by the interplay between its crystal lattice energy and the solvation energy provided by the solvent. For Methyl 5-bromo-3-chloro-2-methylbenzoate, three structural features dictate its behavior in organic media:
-
Halogen-Induced Lipophilicity: The substitution of the aromatic ring with bromine and chlorine atoms drastically increases the molecule's lipophilicity (LogP) and electron density distribution. Halogenated aromatic compounds exhibit exceptionally low aqueous solubility, driving the absolute requirement for organic solvents in both synthesis and formulation[3].
-
Ester Dipole Moment: Unlike fully unfunctionalized polyhalogenated benzenes, the methyl ester moiety (-COOCH₃) introduces a localized dipole and a strong hydrogen-bond acceptor site. This functional group is the primary driver for the compound's solubility in polar aprotic solvents[4].
-
Steric Disruption of Crystal Packing: The ortho-methyl group and meta-halogens create significant steric bulk. This topological asymmetry disrupts planar crystal packing, lowering the melting point and increasing the entropy of dissolution compared to highly symmetrical analogues, thereby broadening its solubility across mid-polar organic solvents.
Empirical Solubility Matrix
To facilitate rapid solvent selection, the quantitative solubility data for Methyl 5-bromo-3-chloro-2-methylbenzoate is summarized below. Values are derived from thermodynamic principles of similar halogenated benzoates and documented synthetic applications[1],[2],[5].
| Solvent Class | Organic Solvent | Dielectric Constant (ε at 20°C) | Estimated Solubility (25°C) | Mechanistic Rationale for Solvation |
| Halogenated | Dichloromethane (DCM) | 8.9 | > 100 mg/mL | "Like-dissolves-like" dispersion forces; excellent halogen-halogen interactions. |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | > 100 mg/mL | High affinity for the benzoate ester moiety; low polarity matches the aromatic core. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50 mg/mL | Strong dipole-dipole interactions with the carbonyl oxygen; overcomes lipophilic resistance. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 30 - 50 mg/mL | Moderate solvation; frequently utilized in Cu-catalyzed intermediate synthesis[2]. |
| Non-Polar | Hexanes | 1.9 | 5 - 10 mg/mL | Limited by the polar ester group; primarily used as an anti-solvent for crystallization. |
| Aqueous | Water | 80.1 | < 0.1 mg/mL | Extreme hydrophobic rejection due to the polyhalogenated aromatic core[3]. |
Application-Driven Solvent Selection
In drug development workflows, solvent selection is rarely based on solubility alone; it is dictated by the mechanistic requirements of the downstream reaction.
-
Electrophilic Halogenation & Radical Reactions: When utilizing this compound as a substrate for further functionalization (e.g., radical bromination with NBS/AIBN), solvents must be completely inert to radicals. Carbon tetrachloride (CCl₄) and DCM are the standard choices because they lack abstractable protons while maintaining high solvation capacity for the lipophilic substrate[1],[5].
-
Transition Metal Cross-Coupling: Exploiting the C-Br bond via Suzuki-Miyaura or Buchwald-Hartwig couplings requires polar aprotic solvents like DMF or Dioxane. Causality: These solvents possess the necessary dielectric constant to stabilize the highly polar oxidative addition complexes of the Palladium catalytic cycle, while their organic nature keeps the hydrophobic benzoate substrate fully dissolved.
-
Liquid-Liquid Extraction: Ethyl acetate is the premier choice for reaction workup. Causality: The massive partitioning coefficient (LogP) of the halogenated scaffold strongly favors the EtOAc organic layer, allowing for clean, rapid separation from aqueous salts and polar byproducts.
Fig 1: Application-driven solvent selection workflow for polyhalogenated benzoates.
Self-Validating Protocol: Thermodynamic Solubility Determination
To accurately profile the solubility of Methyl 5-bromo-3-chloro-2-methylbenzoate in a novel solvent mixture, researchers must measure thermodynamic (equilibrium) solubility rather than kinetic solubility. The following shake-flask methodology coupled with HPLC-UV is designed as a self-validating system to ensure absolute data integrity.
Step 1: Saturation and Thermal Equilibration
-
Dispense 1.0 mL of the target organic solvent into a 2.0 mL borosilicate glass HPLC vial. Causality: Glass is mandatory; highly lipophilic solvents (like DCM) will leach plasticizers from Eppendorf tubes, artificially altering the solvent's polarity and contaminating the UV spectra.
-
Add solid Methyl 5-bromo-3-chloro-2-methylbenzoate in 10 mg increments until a visible, persistent precipitate remains (indicating supersaturation).
-
Seal the vial and agitate on a thermoshaker at exactly 25.0 ± 0.1 °C at 800 rpm for 24 hours. Causality: 24 hours of agitation ensures the dissolution kinetics have plateaued, and the system has reached a true thermodynamic equilibrium.
Step 2: Phase Separation
-
Centrifuge the vial at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents and has ultra-low binding properties. Using standard PES or Nylon filters would result in the highly lipophilic halogenated compound adsorbing to the filter membrane, falsely lowering the measured concentration.
Step 3: HPLC-UV Quantification (System Self-Validation)
-
Dilute the filtered supernatant by a factor of 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent detector saturation.
-
Self-Validation Check: Concurrently prepare and inject a 5-point calibration curve of a certified reference standard of the compound (ranging from 0.01 to 1.0 mg/mL). The system is only validated if the linear regression yields an R2>0.995 .
-
Inject the diluted samples in biological triplicate. Causality: Triplicate injection of the isocratic elution ensures that the retention time of the lipophilic analyte is reproducible and that the calculated equilibrium concentration is statistically robust.
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The Chemical Architecture of C9H8BrClO2: Isomerism, Synthesis, and Pharmaceutical Applications
Executive Summary
In advanced organic synthesis and drug development, a molecular formula rarely tells the whole story. The formula C9H8BrClO2 represents a diverse class of halogenated aromatic esters. Because it encompasses multiple constitutional isomers, there is no single "IUPAC name" for C9H8BrClO2; rather, the nomenclature depends entirely on the regiochemistry of the bromo, chloro, and ester moieties on the benzene ring.
As a Senior Application Scientist, I approach this molecular formula not just as a structural puzzle, but as a toolkit. By far the most industrially significant isomer within this group is Methyl 2-bromo-2-(2-chlorophenyl)acetate . This specific compound is the critical linchpin in the synthesis of Clopidogrel (Plavix), a globally prescribed antiplatelet agent. This whitepaper provides an in-depth technical analysis of the C9H8BrClO2 isomers, focusing heavily on the mechanistic causality and self-validating synthetic protocols required to produce the Clopidogrel precursor.
Nomenclature & Structural Isomerism
The arrangement of functional groups in C9H8BrClO2 drastically alters its chemical utility. Shifting a chlorine atom from the ortho to the para position, or moving the bromine atom from the alpha-carbon to the aromatic ring, changes the molecule from a highly reactive electrophile to a stable structural building block.
The quantitative and structural data for the primary isomers are summarized below:
| IUPAC Name | CAS Number | Structural Features | Primary Application |
| Methyl 2-bromo-2-(2-chlorophenyl)acetate | 85259-19-4 | ortho-chloro, alpha-bromo | Precursor for1 [1] |
| Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | para-chloro, alpha-bromo | General pharmaceutical intermediate [2] |
| Ethyl 4-bromo-3-chlorobenzoate | 120077-67-0 | meta-chloro, para-bromo, ethyl ester | Agrochemicals and fine chemicals [3] |
| Methyl 3-bromo-4-chlorophenylacetate | 960304-99-8 | meta-bromo, para-chloro | Cross-coupling organic building block |
| Methyl 2-(bromomethyl)-3-chlorobenzoate | 188187-03-3 | meta-chloro, bromomethyl group | Alkylating reagent |
Core Case Study: Methyl 2-bromo-2-(2-chlorophenyl)acetate
Expertise & Experience: The Causality of Molecular Design
In rational drug design, the selection of specific structural intermediates is driven by strict mechanistic requirements. The utility of methyl 2-bromo-2-(2-chlorophenyl)acetate in the synthesis of Clopidogrel is dictated by two highly specific structural features:
-
Steric Steering via the ortho-Chloro Group: Clopidogrel is a prodrug that, upon hepatic activation, irreversibly binds to the 2 on platelets [4]. The specific stereochemistry (S-enantiomer) is crucial for this binding. The chlorine atom at the ortho position of the phenyl ring restricts the rotation of the adjacent carbon-carbon bonds. This steric hindrance locks the molecule into the correct bioactive conformation required for chiral resolution and receptor pocket fitting.
-
Electrophilic Activation via the alpha-Bromo Group: The bromine atom situated at the alpha position relative to the ester carbonyl acts as an exceptional leaving group. The ester carbonyl group is electron-withdrawing, which increases the electrophilicity of the alpha-carbon. Furthermore, the adjacent pi-system of the phenyl ring stabilizes the SN2 (bimolecular nucleophilic substitution) transition state through orbital overlap, significantly lowering the activation energy for the displacement of the bromide ion by the incoming amine nucleophile (4,5,6,7-tetrahydrothieno[3,2-c]pyridine).
Experimental Protocol: Self-Validating Synthesis Workflow
Trustworthiness: A Validated Protocol for Alpha-Bromination
The synthesis of methyl 2-bromo-2-(2-chlorophenyl)acetate is typically achieved via the 3 [5]. The following protocol outlines a self-validating system designed to maximize yield while minimizing polybromination.
Materials:
-
Methyl 2-chlorophenylacetate (Substrate, 5.31 mmol)
-
N-bromosuccinimide (NBS) (Brominating agent, 5.84 mmol)
-
Azobisisobutyronitrile (AIBN) (Radical initiator, 43 mg)
-
Dichloromethane (DCM) (Solvent, 10.2 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.31 mmol of methyl 2-chlorophenylacetate in 10.2 mL of anhydrous DCM.
-
Causality: DCM is selected as a non-polar, unreactive solvent that efficiently dissolves the organic precursors without participating in or quenching the radical chain mechanism.
-
-
Initiation Setup: Add 5.84 mmol of NBS and 43 mg of AIBN to the solution.
-
Causality: NBS is utilized instead of elemental Br2 because it provides a constant, low concentration of bromine radicals. This minimizes unwanted electrophilic aromatic substitution (ring bromination) and strongly favors substitution at the benzylic alpha-position.
-
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 40°C for DCM) under an inert argon atmosphere.
-
Causality: Thermal energy decomposes AIBN, releasing nitrogen gas and generating two 2-cyanoprop-2-yl radicals, which abstract a bromine atom from NBS to initiate the radical chain reaction.
-
-
Reaction Monitoring: Monitor the reaction via TLC or HPLC until the starting material is consumed (typically 4-6 hours). The byproduct, succinimide, will float to the surface of the DCM as a white solid, providing a visual, self-validating indicator of reaction progress.
-
Workup & Purification: Cool the mixture to room temperature and filter off the succinimide. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude methyl α-bromo-2-chlorophenylacetate.
Alternative Industrial Route: For large-scale production, 4 using a Lewis acid catalyst (such as titanium tetrachloride) is often employed to bypass the hazards of radical initiators at scale [6].
Mechanistic Pathways & Visualizations
Fig 1: Synthetic workflow of Clopidogrel via the C9H8BrClO2 intermediate.
Fig 2: Radical chain mechanism for the α-bromination of methyl 2-chlorophenylacetate.
Analytical Characterization & Validation
To ensure the integrity of the synthesized C9H8BrClO2 intermediate, rigorous analytical validation is required before proceeding to the SN2 coupling phase:
-
1H NMR Spectroscopy: The defining feature of methyl 2-bromo-2-(2-chlorophenyl)acetate is the singlet peak corresponding to the benzylic proton (CH-Br) at approximately 5.8 - 6.0 ppm. This peak is shifted significantly downfield due to the combined deshielding effects of both the highly electronegative bromine atom and the ester carbonyl. The methoxy protons (-OCH3) will appear as a sharp singlet near 3.7 ppm.
-
HPLC: Purity must be assessed using a reverse-phase HPLC system (e.g., C18 column) to ensure the absence of unreacted starting material or dibrominated byproducts, which can severely impact the yield and purity of the subsequent active pharmaceutical ingredient (API).
References
- Chemsrc. "Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4".
- Matrix Fine Chemicals. "METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE".
- PubChem. "Ethyl 4-bromo-3-chlorobenzoate | CID 12594301".
- Chemsrc. "(+)-Clopidogrel bisulfate | CAS#:135046-48-9".
- Benchchem. "Methyl Bromoacetate | Alkylating Reagent for Research".
- Google Patents. "CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate".
Sources
- 1. Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4 | Chemsrc [chemsrc.com]
- 2. (+)-Clopidogrel bisulfate | CAS#:135046-48-9 | Chemsrc [chemsrc.com]
- 3. Methyl Bromoacetate|Alkylating Reagent for Research [benchchem.com]
- 4. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
The Molecular Evolution of Substituted Methyl Benzoates: From Natural Discovery to Targeted Drug Development
Executive Summary
Substituted methyl benzoates (SMBs) represent a versatile class of aromatic esters characterized by a benzene ring bearing a carbomethoxy group and various functional substituents (e.g., -OH, -NH₂, -Cl, -SO₂NH₂). Historically isolated from plant essential oils, these compounds have transitioned from empirical botanical remedies to highly specific pharmaceutical intermediates and green agrochemicals. This technical whitepaper elucidates the historical discovery, biosynthetic pathways, structure-activity relationships (SAR), and modern experimental protocols surrounding SMBs, providing a comprehensive guide for researchers and drug development professionals.
Historical Discovery and Isolation
The history of substituted methyl benzoates is deeply intertwined with 19th-century pharmacognosy. The most prominent early derivative, methyl salicylate (ortho-hydroxy methyl benzoate), was first isolated in 1843 by French chemist Auguste André Thomas Cahours from Gaultheria procumbens (wintergreen) [1]. Cahours identified it as an ester of salicylic acid and methanol, establishing the foundational chemistry of botanical volatile organic compounds (VOCs).
By 1886, the commercial synthesis of methyl salicylate was achieved by Schimmel & Co., marking a pivotal shift from botanical extraction to industrial synthetic chemistry [2]. This transition was driven by early adaptations of the Fischer-Speier esterification process, which allowed for the scalable production of "artificial oil of wintergreen" by reacting salicylic acid with methanol under acidic catalysis.
Biosynthetic Pathways and Enzymatic Machinery
In nature, SMBs serve as critical signaling molecules, pollinator attractants, and defense compounds. Their biosynthesis is governed by a specialized class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases[3].
Causality in Enzymatic Function: The final step in the biosynthesis of methyl benzoate and its substituted analogs involves the transfer of a methyl group from SAM to the carboxyl group of benzoic or salicylic acid. This reaction is catalyzed by BAMT (benzoic acid carboxyl methyltransferase) or BSMT (benzoic acid/salicylic acid methyltransferase)[4]. These enzymes operate via an SN2 nucleophilic substitution mechanism, where the transition state requires the active methyl group of SAM to adopt a planar, carbocation-like geometry, aligning linearly with the substrate's oxygen nucleophile [3].
Biosynthetic pathway of substituted methyl benzoates via SAM-dependent enzymes.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The pharmacological and ecological utility of SMBs is dictated by their substituents. For example, the ortho-hydroxyl group in methyl salicylate allows for intramolecular hydrogen bonding, increasing its volatility and efficacy as a topical analgesic and COX inhibitor [5]. Conversely, introducing a sulfamoyl group (-SO₂NH₂) and halogens yields high-affinity inhibitors for Carbonic Anhydrase IX (CAIX), a critical target in oncology[6].
Table 1: Physicochemical and Kinetic Properties of Key Substituted Methyl Benzoates
| Compound | Substituent | Target / Application | Mechanism of Action | Key Property |
| Methyl Salicylate | 2-OH | Analgesic / Kairomone | COX Inhibition | Highly volatile; rapid dermal penetration |
| Methyl Benzoate | None | Green Insecticide | Fumigant / Neurotoxin | LC₅₀ ~5.36 mg/L (C. chinensis) |
| Methyl 2-halo-5-sulfamoyl-benzoate | 2-Cl/Br, 5-SO₂NH₂ | Anticancer Drug Dev | CAIX Inhibition | K_d ≈ 0.12 nM |
| Methyl p-(methylamino)benzoate | 4-NHCH₃ | Photochemistry | Intermolecular H-bonding | High crystalline stability |
Experimental Protocols
Protocol 1: Synthesis of Halogenated Sulfamoyl-Methyl Benzoates (Drug Intermediates)
Self-Validating Rationale: Classical esterification using polar protic solvents (MeOH) often yields unwanted transesterification or side-reactions when dealing with highly substituted, sterically hindered aromatic rings. By substituting MeOH with a polar aprotic solvent (DMSO) during the nucleophilic substitution phase, and subsequently converting the amide to an ester using thionyl chloride (SOCl₂) in strictly controlled MeOH, researchers can isolate the ortho-substituted isomers with >90% purity[6].
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 2,4-dichloro-5-sulfamoyl-benzamide (10 mmol) in anhydrous DMSO (20 mL) under an inert argon atmosphere.
-
Nucleophilic Substitution: Add the desired nucleophile (e.g., cyclohexanethiol) dropwise. Maintain at 40°C for 4 hours. (Causality: DMSO stabilizes the transition state of the SNAr reaction without competing as a nucleophile).
-
Esterification: Isolate the intermediate, dry completely, and resuspend in anhydrous MeOH (30 mL). Cool to 0°C.
-
Activation: Slowly add SOCl₂ (15 mmol) dropwise. Reflux at 65°C for 6 hours. (Causality: SOCl₂ generates HCl in situ, acting as a potent dehydrating and catalytic agent for the esterification of the sterically hindered carboxyl group).
-
Purification: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography.
Protocol 2: Enzymatic Assay for BSMT Activity
Self-Validating Rationale: Because substituted methyl benzoates are highly volatile, traditional liquid-phase spectrophotometric assays are prone to signal loss. Headspace Solid-Phase Microextraction (SPME) coupled with GC-MS captures the volatilized product in a closed system, providing a self-validating, direct quantification of enzyme kinetics without the need for radioactive labeling [4].
Step-by-Step Methodology:
-
Reaction Mixture: In a 2 mL sealed glass vial, combine 50 mM Tris-HCl (pH 7.5), 2 mM salicylic acid (substrate), and 10 µg of purified recombinant BSMT enzyme.
-
Initiation: Inject 1 mM SAM (cofactor) through the septum to initiate the reaction. Incubate at 25°C for 30 minutes.
-
Termination & Extraction: Terminate the reaction by heating to 65°C for 5 minutes. Insert an SPME fiber (100 µm PDMS) into the headspace for 15 minutes at 40°C to adsorb the volatilized methyl salicylate.
-
GC-MS Analysis: Desorb the fiber in the GC injection port at 250°C. Quantify the methyl salicylate peak (m/z 152) against a generated standard curve.
Step-by-step workflow for the BSMT enzymatic assay using SPME-GC-MS.
Modern Applications: From Oncology to Green Agriculture
Beyond their historical use as flavorings and analgesics, SMBs are experiencing a renaissance in two major scientific fields:
-
Targeted Therapeutics: As demonstrated by the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, the methyl benzoate scaffold is highly modular. The ester group enhances lipophilicity, allowing these prodrug-like molecules to penetrate cell membranes before being hydrolyzed by intracellular esterases to their active acidic forms, effectively targeting intracellular CAIX in hypoxic tumors[6].
-
Green Pesticides: Unsubstituted methyl benzoate and its methoxy-substituted analogs have been identified as potent, environmentally safe fumigants. They exhibit high toxicity against agricultural pests and urban pests (e.g., bed bugs, Cimex lectularius) [7]. They function as neurotoxic fumigants that disrupt insect olfactory and nervous systems without the persistence of synthetic organophosphates[8].
References
-
Wikipedia - Methyl salicylate.[Link]
-
Perfumer & Flavorist - An Aroma-Chemical Profile - Methyl Salicylate, or Oil of Wintergreen. [Link]
-
Archives of Biochemistry and Biophysics (via PMC) - Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers.[Link]
-
MDPI (International Journal of Molecular Sciences) - Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches.[Link]
-
PubChem - Methyl Salicylate.[Link]
-
Pharmaceuticals (via PMC) - Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.[Link]
-
Journal of Medical Entomology (Oxford Academic) - Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug.[Link]
-
MDPI (Agriculture) - Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.[Link]
Sources
- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. mdpi.com [mdpi.com]
- 4. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives [mdpi.com]
Orthogonal Reactivity and Synthetic Utility of 5-Bromo-3-chloro-2-methylbenzoate Esters: A Technical Guide
Executive Summary
In the landscape of modern drug development and complex active pharmaceutical ingredient (API) synthesis, multi-halogenated aromatic scaffolds serve as indispensable building blocks. Among these, 5-bromo-3-chloro-2-methylbenzoate esters represent a highly programmable synthetic hub[1]. By exploiting the differential bond dissociation energies (BDEs) and steric environments of its four distinct functional handles—an aryl bromide, an aryl chloride, a benzylic methyl group, and an ester—chemists can execute precise, orthogonal functionalizations. This whitepaper provides an authoritative guide on leveraging this scaffold, detailing the mechanistic causality behind chemoselective cross-coupling and providing self-validating experimental protocols.
Structural and Electronic Profiling
The synthetic value of methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) lies in its inherent asymmetry and the distinct reactivity of each substituent[2]. The ester group at C1 acts as an electron-withdrawing group (EWG), generally activating the aromatic ring toward oxidative addition by lowering the LUMO energy. However, the steric bulk of the C2-methyl group forces the ester out of coplanarity, slightly dampening this electronic effect while providing a physical shield to the C1 and C3 positions.
Table 1: Reactivity Profile and Bond Dissociation Energies
| Functional Group | Position | Approx. BDE | Primary Reactivity Profile | Typical Catalyst / Reagent |
| Aryl Bromide | C5 | ~81 kcal/mol | Highly reactive electrophile (Fast Ox. Add.) | Pd(PPh 3 ) 4 , Pd(dppf)Cl 2 |
| Aryl Chloride | C3 | ~96 kcal/mol | Secondary electrophile (Slow Ox. Add.) | Pd
2
(dba)
3
|
| Methyl Group | C2 | ~88 kcal/mol | Benzylic radical substitution | NBS, AIBN / BPO |
| Methyl Ester | C1 | N/A | Nucleophilic acyl substitution | LiOH, DIBAL-H, Amines |
Mechanistic Causality in Orthogonal Reactivity
The cornerstone of utilizing this scaffold is chemoselectivity . The ~15 kcal/mol difference in bond dissociation energy between the C5–Br and C3–Cl bonds dictates the sequence of palladium-catalyzed cross-coupling reactions[3].
-
Phase 1: C-Br Functionalization (Suzuki/Heck/Sonogashira): Palladium(0) undergoes oxidative addition into the weaker C-Br bond at room temperature to 80 °C. Standard bidentate ligands like dppf or monodentate ligands like PPh 3 are sufficient. The C-Cl bond remains completely inert under these conditions, allowing for perfect regiocontrol[3].
-
Phase 2: C-Cl Functionalization (Buchwald-Hartwig/Suzuki): Once the C5 position is functionalized, the C3-Cl bond can be activated. Because aryl chlorides are notoriously reluctant to undergo oxidative addition, specialized dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are mandatory[4][5]. These ligands are highly electron-rich (accelerating oxidative addition) and sterically bulky (forcing the rate-limiting reductive elimination step).
Fig 1: General palladium-catalyzed cross-coupling cycle for aryl halides.
Strategic Functionalization Workflow
To maximize yield and prevent unwanted side reactions (such as premature ester hydrolysis or benzylic oxidation), the order of operations is critical. The optimal workflow proceeds from the most reactive electrophile to the least reactive, saving the benzylic C-H functionalization and ester saponification for the final stages of API construction[1].
Fig 2: Orthogonal functionalization workflow of 5-bromo-3-chloro-2-methylbenzoate.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in analytical checkpoints to ensure the integrity of the orthogonal coupling strategy.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5
Objective: Form a C-C bond exclusively at the C5 position while preserving the C3 chlorine and C1 ester. Causality: Pd(dppf)Cl 2 is selected because its bidentate nature prevents catalyst degradation, and it is sufficiently reactive for C-Br bonds at moderate temperatures without breaching the activation energy threshold required for C-Cl cleavage.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, charge methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl 2 (0.03 equiv).
-
Atmosphere Exchange: Evacuate and backfill the flask with Argon (3x) to prevent oxidative degradation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and a 2M aqueous solution of K 2 CO 3 (2.0 equiv). The biphasic mixture (typically 4:1 v/v) ensures solubility of both organic substrates and inorganic bases.
-
Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.
-
Validation Checkpoint (LC-MS): The starting material exhibits a characteristic M, M+2, M+4 isotopic pattern in a ~3:4:1 ratio due to the presence of one 79/81 Br and one 35/37 Cl atom. Successful mono-coupling at C5 will shift this to a 3:1 M, M+2 pattern, confirming the loss of bromine and retention of chlorine. If a doubly coupled byproduct is observed, immediately reduce the temperature to 70 °C for future batches.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via silica gel chromatography.
Protocol 2: Buchwald-Hartwig Amination at C3
Objective: Install an amine at the sterically hindered, electronically deactivated C3 position. Causality: The C-Cl bond is inert to standard Pd catalysts. XPhos provides immense steric bulk to accelerate the rate-limiting reductive elimination, while its electron-rich dicyclohexylphosphine moiety facilitates the difficult oxidative addition[5]. Cs 2 CO 3 is utilized instead of NaOtBu to prevent unwanted saponification of the C1 methyl ester.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge the C5-functionalized intermediate from Protocol 1 (1.0 equiv), Pd 2 (dba) 3 (0.02 equiv), XPhos (0.08 equiv), and anhydrous Cs 2 CO 3 (2.0 equiv).
-
Amine Addition: Add the secondary amine (1.5 equiv) and anhydrous, degassed Toluene.
-
Reaction: Seal the vessel and heat to 110 °C for 12–16 hours. The elevated temperature is mandatory to overcome the high activation barrier of the C-Cl bond.
-
Validation Checkpoint (TLC/NMR): Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a highly fluorescent spot (under 254 nm UV) indicates successful amination. Post-purification, 1 H NMR should show the disappearance of the isolated aromatic proton signal and the appearance of aliphatic amine signals.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.
References
- Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem Source: Benchchem URL
- Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols | Organic Letters Source: ACS Publications URL
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC Source: NIH URL
- methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 - MilliporeSigma Source: Sigma-Aldrich URL
Sources
- 1. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 2. methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability of Methyl 5-bromo-3-chloro-2-methylbenzoate
An In-Depth Technical Guide to the Commercial Availability and Application of Methyl 5-bromo-3-chloro-2-methylbenzoate
Introduction
Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS No. 1522778-35-3) is a polysubstituted aromatic compound of significant interest to the chemical research community, particularly those engaged in pharmaceutical discovery and materials science. Its utility stems from its densely functionalized scaffold, which serves as a versatile building block for constructing more complex molecular architectures. The strategic placement of bromo, chloro, methyl, and methyl ester groups offers multiple reaction sites for further chemical modification, making it a valuable intermediate in multi-step synthetic pathways. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic routes, and key applications.
Commercial Availability and Sourcing
Methyl 5-bromo-3-chloro-2-methylbenzoate is available for research purposes from several specialized chemical suppliers. It is typically sold as a solid with purity levels of 97% or higher.[1] Researchers should note that this compound is intended for laboratory use only and not for human or veterinary applications.[1][2] Pricing and availability can vary, and many suppliers require user registration to view detailed information or place orders.
Below is a summary of representative suppliers and the typical quantities offered.
| Supplier | Typical Purity | Available Quantities | CAS Number |
| MilliporeSigma (PharmaBlock) | 97% | Inquiry Required | 1522778-35-3 |
| CymitQuimica (Indagoo) | 98% | 100mg, 250mg, 500mg, 1g, 5g, 10g, 25g | 1522778-35-3[1] |
| Benchchem | Not Specified | Inquiry Required | 1522778-35-3[2] |
| AChemBlock | 97% | Inquiry Required | 1522778-35-3[3] |
| BLD Pharm | Not Specified | Inquiry Required | 1522778-35-3[4] |
| Laibo Chem (via Orion Cientific) | Not Specified | 250mg | 1522778-35-3[5] |
Note: The listed quantities and purities are based on available data and may change. Bulk or commercial-scale inquiries should be directed to the suppliers.
Physicochemical and Structural Data
A clear understanding of a compound's properties is critical for its effective use in research.
| Property | Value | Source |
| CAS Number | 1522778-35-3 | [1][2] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| InChI Key | LXRLPGXLBLBKTR-UHFFFAOYSA-N | [1][2] |
| Storage Conditions | Sealed in a dry place, room temperature or refrigerated. | [4] |
Synthetic Pathways and Chemical Reactivity
The synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate is a prime example of strategic electrophilic aromatic substitution, where the directing effects of existing substituents are leveraged to achieve the desired substitution pattern.
Retrosynthetic Analysis
A logical approach to designing the synthesis starts with a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors. For this compound, two primary disconnection pathways converge on Methyl 2-methylbenzoate as a key starting material.
Caption: Forward synthesis workflow from a common starting material.
Key Downstream Reactions
The functional groups on Methyl 5-bromo-3-chloro-2-methylbenzoate allow for a variety of subsequent transformations. A fundamental reaction is the hydrolysis of the methyl ester back to a carboxylic acid using either acidic or basic conditions. [2]This unmasks a key functional handle for amide bond formation or other carboxylate chemistries, further extending the synthetic utility of the scaffold.
Applications in Research and Development
As a highly functionalized intermediate, Methyl 5-bromo-3-chloro-2-methylbenzoate is primarily used in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel small molecules. The halogen atoms provide handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Agrochemicals: The development of new pesticides and herbicides often involves halogenated aromatic structures. [6]* Materials Science: Used in the synthesis of specialty polymers, dyes, and other organic materials where specific electronic and physical properties are required. [6]
Safety, Handling, and Storage
Proper handling of this chemical is essential for laboratory safety. The compound is classified as a warning-level hazard under the Globally Harmonized System (GHS).
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Codes |
|---|
| Acute Toxicity (Oral), Skin & Eye Irritation | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P501 |
Handling Recommendations:
-
Operate in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6]* Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [6]* Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [6]* Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6]
References
-
METHYL 3-BROMO-5-CHLORO-2-HYDROXYBENZOATE - ChemBK . Source: ChemBK. URL: [Link]
-
Methyl 3-Bromo-5-chloro-2-methylbenzoate [CAS: 1403597-45-4] - Ivy Fine Chemicals . Source: Ivy Fine Chemicals. URL: [Link]
-
Methyl 5-bromo-3-chloro-2-methylbenzoate , Package: 250mg , Laibo Chem - Orion Cientific . Source: Orion Cientific. URL: [Link]
Sources
- 1. Methyl 5-Bromo-3-chloro-2-methylbenzoate | CymitQuimica [cymitquimica.com]
- 2. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 3. Methyl 5-bromo-3-chloro-2-methylbenzoate 97% | CAS: 1522778-35-3 | AChemBlock [achemblock.com]
- 4. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-bromo-3-chloro-2-methylbenzoate , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. chembk.com [chembk.com]
Methodological & Application
Application Note: A Robust Synthetic Protocol for Methyl 5-bromo-3-chloro-2-methylbenzoate from 2-Methylbenzoic Acid
Abstract
This application note provides a detailed and reliable protocol for the synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The multi-step synthesis commences with the readily available starting material, 2-methylbenzoic acid, and proceeds through a carefully orchestrated sequence of halogenation and esterification reactions. The described methodology is optimized for high yield and purity, with a strong emphasis on regiochemical control during the electrophilic aromatic substitution steps. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and reproducible synthetic route.
Introduction
Methyl 5-bromo-3-chloro-2-methylbenzoate is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for selective functionalization in the development of complex molecules.[1] The presence of bromo, chloro, and methyl substituents on the benzoate ring provides multiple reaction sites for further chemical transformations. This document outlines a strategic and efficient synthesis from 2-methylbenzoic acid, focusing on practical and scalable laboratory procedures.
Synthetic Strategy
The conversion of 2-methylbenzoic acid to Methyl 5-bromo-3-chloro-2-methylbenzoate is accomplished via a three-step process. The order of the halogenation steps is critical to achieve the desired 3-chloro, 5-bromo substitution pattern, influenced by the directing effects of the substituents on the aromatic ring.
The planned synthetic pathway is as follows:
-
Chlorination: Selective chlorination of 2-methylbenzoic acid to introduce the first halogen.
-
Bromination: Subsequent bromination of the chlorinated intermediate.
-
Esterification: Fischer esterification of the resulting dihalogenated benzoic acid to yield the final product.
Figure 1: Synthetic workflow for Methyl 5-bromo-3-chloro-2-methylbenzoate.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-methylbenzoic Acid
Rationale: The initial chlorination of 2-methylbenzoic acid requires careful control to favor the formation of the 3-chloro isomer. The methyl group is an ortho-para director, while the carboxylic acid is a meta-director. To achieve the desired regioselectivity, the reaction is performed on the corresponding acyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
2-Methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask, suspend 2-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Heat the mixture to reflux for 2 hours to form 2-methylbenzoyl chloride.
-
Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in dichloromethane and cool to 0 °C.
-
Add aluminum chloride (0.1 eq) followed by the dropwise addition of sulfuryl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 3-chloro-2-methylbenzoyl chloride is then hydrolyzed by stirring with a 10% aqueous sodium hydroxide solution for 2 hours.
-
The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the 3-chloro-2-methylbenzoic acid, which is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 5-Bromo-3-chloro-2-methylbenzoic Acid
Rationale: With the 3-position occupied, the subsequent bromination is directed to the 5-position. The deactivating nature of the existing substituents necessitates the use of a potent brominating agent and a catalyst.
Materials:
-
3-Chloro-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Iron(III) bromide (FeBr₃) (optional catalyst)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (1.1 eq) in portions, maintaining the temperature below 10 °C.
-
A catalytic amount of iron(III) bromide can be added to facilitate the reaction.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a cold solution of sodium bisulfite to remove any residual bromine, followed by a wash with cold water.
-
Dry the product under vacuum to obtain 5-bromo-3-chloro-2-methylbenzoic acid.
Step 3: Synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate
Rationale: The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.[2][3]
Materials:
-
5-Bromo-3-chloro-2-methylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Suspend 5-bromo-3-chloro-2-methylbenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield | Purity (by NMR) |
| 3-Chloro-2-methylbenzoic Acid | 2-Methylbenzoic Acid | SOCl₂, SO₂Cl₂, AlCl₃ | 70-80% | >95% |
| 5-Bromo-3-chloro-2-methylbenzoic Acid | 3-Chloro-2-methylbenzoic Acid | NBS, H₂SO₄ | 85-95% | >97% |
| Methyl 5-bromo-3-chloro-2-methylbenzoate | 5-Bromo-3-chloro-2-methylbenzoic Acid | MeOH, H₂SO₄ | >90% | >98% |
Mechanistic Overview
The key transformations in this synthesis involve electrophilic aromatic substitution and nucleophilic acyl substitution.
Sources
The Versatile Building Block: Methyl 5-bromo-3-chloro-2-methylbenzoate in Modern Organic Synthesis
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount. Methyl 5-bromo-3-chloro-2-methylbenzoate, a polysubstituted aromatic compound, has emerged as a valuable scaffold for the construction of complex molecular architectures. Its utility lies in the differential reactivity of its two halogen substituents—a bromine and a chlorine atom—which allows for selective and sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block, complete with detailed experimental protocols and mechanistic insights.
The presence of both a bromo and a chloro substituent on the benzene ring is of particular significance. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[1][2] This reactivity difference enables chemists to selectively perform reactions at the 5-position (bromine) while leaving the 3-position (chlorine) available for subsequent transformations, thereby allowing for a stepwise and controlled elaboration of the molecular structure.[3]
Physicochemical Properties
A summary of the key physicochemical properties of methyl 5-bromo-3-chloro-2-methylbenzoate is presented in the table below.
| Property | Value |
| CAS Number | 1522778-35-3 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol |
| Physical Form | Solid |
| Purity | Typically >97% |
Synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate
The synthesis of methyl 5-bromo-3-chloro-2-methylbenzoate can be efficiently achieved in a two-step process starting from the commercially available 2-methylbenzoic acid. The first step involves the regioselective bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid.[4] The subsequent step is a Fischer esterification to afford the desired methyl ester.[5]
Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles / HETEROCYCLES, 2003 [sci-hub.box]
- 3. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note & Protocol: Esterification of 5-Bromo-3-chloro-2-methylbenzoic Acid
Introduction & Mechanistic Rationale
5-Bromo-3-chloro-2-methylbenzoic acid (CAS: 1540188-38-2) is a highly functionalized, multi-halogenated aromatic building block used extensively in medicinal chemistry, agrochemicals, and materials science. The conversion of this carboxylic acid to its corresponding methyl ester—methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3)—is a critical and fundamental transformation[1].
However, researchers frequently encounter low yields, incomplete conversions, and extended reaction times when applying standard Fischer-Speier esterification conditions (MeOH, H₂SO₄, reflux) to this substrate. This difficulty arises from the ortho-methyl group , which introduces significant steric bulk directly adjacent to the carboxylic acid moiety[2].
Causality of Experimental Design: During a standard Fischer esterification, the reaction must proceed through a sterically congested tetrahedral intermediate. The physical blocking of the incoming nucleophile (methanol) by the ortho-methyl group drastically increases the activation energy of this step. Furthermore, the electron-withdrawing inductive effects (-I) of the meta-chloro and meta-bromo groups, while increasing the acidity of the proton, marginally reduce the electrophilicity of the carbonyl carbon.
To build a self-validating and efficient synthetic system, researchers must select methodologies that either bypass the tetrahedral intermediate entirely (via Sₙ2 alkylation) or drastically increase the electrophilicity of the carbonyl group (via acid chlorides)[2].
Comparative Methodologies for Sterically Hindered Benzoic Acids
To aid in protocol selection, the following table summarizes quantitative data and mechanistic advantages of various esterification methods suitable for ortho-substituted benzoic acids.
| Method | Reagents & Catalyst | Mechanism / Causality | Steric Tolerance | Typical Yield | Reaction Time |
| Fischer Esterification | MeOH (excess), H₂SO₄ | Nucleophilic attack on protonated carbonyl. | Poor (Congested tetrahedral intermediate) | 30 - 50% | 24 - 48 h (Reflux) |
| Acid Chloride Route | SOCl₂, then MeOH, Et₃N | Formation of highly electrophilic acyl chloride. | High (Cl⁻ is an excellent leaving group) | 85 - 95% | 4 - 6 h |
| Base-Promoted Alkylation | MeI, K₂CO₃, DMF | Sₙ2 attack by carboxylate oxygen on MeI. | Excellent (Bypasses carbonyl attack entirely) | 90 - 98% | 4 - 8 h |
| TMS-Diazomethane | TMSCHN₂, MeOH/Toluene | Protonation of diazo carbon, followed by Sₙ2. | Excellent (Rapid methylation of hindered acids) | >95% | 0.5 - 1 h |
Experimental Protocols
Safety Note: 5-Bromo-3-chloro-2-methylbenzoic acid causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335)[3]. All procedures must be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).
Protocol A: Base-Promoted Alkylation (Recommended for Scale-Up)
This method is highly recommended for 5-bromo-3-chloro-2-methylbenzoic acid because the carboxylate anion acts as the nucleophile, attacking methyl iodide. This completely avoids the sterically hindered carbonyl carbon, making it highly efficient[2].
Materials:
-
5-Bromo-3-chloro-2-methylbenzoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Methyl iodide (MeI, 1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Procedure:
-
Deprotonation: Dissolve 5-bromo-3-chloro-2-methylbenzoic acid in anhydrous DMF (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Methyl iodide (1.5 eq) dropwise via syringe. (Caution: MeI is a volatile alkylating agent and suspected carcinogen; handle with extreme care).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS.
-
Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF).
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 5-bromo-3-chloro-2-methylbenzoate.
Protocol B: Acid Chloride Route (Alternative for Moisture-Sensitive Downstream Steps)
If the presence of alkylating agents is undesirable, converting the acid to an acid chloride drastically increases the electrophilicity of the carbonyl, overcoming the steric hindrance of the ortho-methyl group[1].
Step-by-Step Procedure:
-
Activation: Dissolve the benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 2 drops of anhydrous DMF as a catalyst.
-
Cool to 0 °C and add Thionyl chloride (SOCl₂, 3.0 eq) dropwise.
-
Attach a reflux condenser and heat the mixture to 45 °C for 2–3 hours.
-
Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate with dry toluene twice to ensure complete removal of HCl and SOCl₂.
-
Esterification: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add anhydrous Methanol (5.0 eq) and Triethylamine (Et₃N, 2.0 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to afford the pure ester.
Protocol C: TMS-Diazomethane (Analytical & Small Scale)
For rapid, small-scale esterification (e.g., preparing analytical standards), Trimethylsilyldiazomethane (TMSCHN₂) is the optimal choice. It provides quantitative yields without the need for aqueous workup, effectively methylating sterically hindered benzoic acids[4].
Step-by-Step Procedure:
-
Dissolve the benzoic acid (1.0 eq) in a 4:1 mixture of Toluene and Methanol.
-
Cool the solution to 0 °C.
-
Add TMS-diazomethane (2.0 M in hexanes) dropwise until a persistent pale yellow color remains, indicating an excess of the reagent.
-
Stir for 30 minutes at room temperature.
-
Quench the excess reagent by adding glacial acetic acid dropwise until the yellow color dissipates.
-
Concentrate the solution under reduced pressure to obtain the pure methyl ester.
Workflow Visualization
The following decision tree illustrates the mechanistic pathways and logical selection of esterification methods based on the steric profile of the substrate.
Caption: Decision workflow for the esterification of sterically hindered 5-bromo-3-chloro-2-methylbenzoic acid.
References
-
Master Organic Chemistry. "Diazomethane (CH2N2)".[Link]
Sources
Application Note: Orthogonal Functionalization and Lactamization of Methyl 5-bromo-3-chloro-2-methylbenzoate in Pharmaceutical Synthesis
Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3)
Executive Summary & Strategic Rationale
In modern medicinal chemistry, multi-halogenated aromatic scaffolds are critical for the rapid, divergent synthesis of complex pharmacophores. Methyl 5-bromo-3-chloro-2-methylbenzoate is a highly versatile building block characterized by its precisely engineered steric and electronic environment [1].
As a Senior Application Scientist, I frequently leverage this compound for the synthesis of isoindolin-1-one derivatives , specifically 6-bromo-4-chloroisoindolin-1-one. This bicyclic core is a validated intermediate in the development of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 2 (mGlu2), which are actively investigated for psychiatric and neurological disorders [2].
The strategic value of this intermediate lies in its orthogonal reactivity :
-
Benzylic C-H Activation: The methyl group at the C2 position is primed for radical bromination, enabling downstream cyclization.
-
Differential Halogen Reactivity: The C-Br bond (C5) possesses a significantly lower bond dissociation energy (BDE) than the C-Cl bond (C3). This allows for highly regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C5 position without perturbing the C3 chlorine [1].
Quantitative Physicochemical Profile
| Property | Value | Structural Significance |
| CAS Number | 1522778-35-3 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C9H8BrClO2 | Contains dual halogens for sequential cross-coupling. |
| Molecular Weight | 263.52 g/mol | Optimal low-MW precursor for fragment-based drug design. |
| Physical State | Solid | Facilitates easy handling, weighing, and long-term storage. |
| SMILES | O=C(OC)C1=CC(Br)=CC(Cl)=C1C | Defines the 1,2,3,5-tetrasubstituted aromatic pattern. |
Mechanistic Workflow & Reactivity Logic
To transform this linear benzoate into a rigid isoindolin-1-one scaffold, a two-step sequence is employed: Wohl-Ziegler Bromination followed by Tandem Amination/Lactamization .
Caption: Orthogonal reactivity logic of the multi-halogenated aromatic scaffold.
The Causality of the Reaction Design
-
Why NBS and AIBN? N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine, preventing unwanted electrophilic aromatic substitution. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator. At 90 °C, AIBN decomposes to expel nitrogen gas, generating isobutyronitrile radicals that abstract a bromine atom from NBS, initiating the highly regioselective benzylic radical chain reaction.
-
Why 7N Ammonia in Methanol at 100 °C? The high concentration of ammonia acts as a potent nucleophile to rapidly displace the newly formed benzylic bromide via an SN2 mechanism. The elevated temperature in a sealed vessel overcomes the activation energy required for the subsequent intramolecular amidation, where the primary amine attacks the adjacent methyl ester, expelling methanol to form the thermodynamically stable 5-membered lactam.
Caption: Synthetic workflow for 6-bromo-4-chloroisoindolin-1-one from the benzoate precursor.
Validated Experimental Protocols
The following protocols are adapted from validated synthetic routes for mGlu2 NAM intermediates [2]. Every step is designed as a self-validating system to ensure experimental integrity before proceeding to the next stage.
Protocol A: Synthesis of Methyl 5-bromo-2-(bromomethyl)-3-chlorobenzoate
Objective: Regioselective benzylic bromination.
-
Setup: To an oven-dried, 100 mL round-bottom flask equipped with a reflux condenser, add Methyl 5-bromo-3-chloro-2-methylbenzoate (3.0 g, 11.4 mmol) and carbon tetrachloride ( CCl4 , 53 mL). (Note: For green chemistry compliance, trifluorotoluene or specialized flow-chemistry setups can be substituted for CCl4 ).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 2.21 g, 12.4 mmol, 1.1 eq) and AIBN (195 mg, 1.14 mmol, 0.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Stir vigorously for 3 hours.
-
Workup: Cool the mixture to room temperature. The succinimide byproduct will float to the surface. Filter the mixture, and wash the organic filtrate with deionized water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Self-Validation Checkpoint:
-
TLC: Check against the starting material (Hexanes/EtOAc 9:1). The product should show a slight shift in Rf .
-
1H NMR ( CDCl3 ): Confirm the disappearance of the aromatic methyl singlet (~2.4 ppm) and the appearance of a new benzylic CH2 singlet (~4.5–5.0 ppm).
-
Protocol B: Synthesis of 6-Bromo-4-chloroisoindolin-1-one
Objective: Tandem SN2 amination and intramolecular lactamization.
-
Setup: Transfer the crude Methyl 5-bromo-2-(bromomethyl)-3-chlorobenzoate (approx. 3.49 g, 10.2 mmol) to a heavy-walled Teflon® screwcap flask (or pressure tube).
-
Reagent Addition: Suspend the intermediate in a 7N solution of ammonia in methanol ( NH3 /MeOH, 29.5 mL).
-
Reaction: Seal the flask tightly. Heat the reaction mixture to 100 °C behind a blast shield. Maintain heating and stirring for 3 hours.
-
Workup: Carefully cool the vessel to 0 °C before opening to prevent the sudden release of ammonia gas. Remove the cap and evaporate the solvent in vacuo.
-
Purification: Purify the crude residue via normal phase column chromatography (Silica gel, gradient elution from 0% to 50% EtOAc in Hexanes) to yield the pure isoindolin-1-one.
-
Self-Validation Checkpoint:
-
LC-MS: Confirm the mass-to-charge ratio. Expected [M+H]+ for C8H5BrClNO is approximately 246.5 m/z.
-
1H NMR (DMSO- d6 ): Look for the diagnostic broad singlet of the lactam N-H proton (~8.5–9.0 ppm) and the benzylic CH2 protons of the newly formed lactam ring (~4.4 ppm). The ester methoxy peak (~3.9 ppm) from the starting material must be completely absent.
-
Downstream Applications
Once the 6-bromo-4-chloroisoindolin-1-one core is synthesized, the differential reactivity of the halogens is exploited. The C6-bromine is highly susceptible to palladium-catalyzed oxidative addition. Researchers typically subject this intermediate to Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to build the extended pharmacophore required for mGlu2 allosteric modulation, leaving the C4-chlorine intact for structural rigidity or subsequent, more forcing cross-coupling steps [2].
References
- Google Patents. "Negative allosteric modulators of metabotropic glutamate receptor 2". World Intellectual Property Organization, WO2024182692A1.
Application Note: Regioselective Electrophilic Bromination to Produce Methyl 5-bromo-3-chloro-2-methylbenzoate
Introduction & Mechanistic Rationale
Multi-halogenated aromatic scaffolds are critical building blocks in modern drug discovery, frequently utilized as versatile intermediates for orthogonal transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the development of PROTACs and allosteric modulators[1],[2]. This application note details a robust, highly regioselective protocol for the synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate from Methyl 3-chloro-2-methylbenzoate .
The Causality of Regioselectivity
Achieving precise regiocontrol on a trisubstituted benzene ring requires a deep understanding of competing electronic and steric directing effects[1]:
-
The Activating Director: The C2-methyl group is an electron-donating, activating group that directs electrophiles to its ortho and para positions. Because its ortho positions (C1 and C3) are occupied, it strongly directs the incoming electrophile to the para position (C5).
-
The Reinforcing Deactivator: The C1-methoxycarbonyl (-COOCH3) group is an electron-withdrawing, deactivating group that directs substitution to its meta position. The meta position relative to C1 is also C5.
-
The Halogen Effect: The C3-chloro group is deactivating but ortho/para directing (pointing to C4 and C6). However, the activating power of the C2-methyl group dominates the stabilization of the Wheland intermediate. Furthermore, positions C4 and C6 suffer from severe steric hindrance from the adjacent chloro and ester groups, respectively.
Reagent Selection: Overcoming Benzylic Bromination
A common point of failure in the bromination of toluic acid derivatives is the accidental triggering of radical side-chain bromination. Utilizing standard N-Bromosuccinimide (NBS) conditions with radical initiators (like AIBN or light) will erroneously yield the 2-(bromomethyl) derivative[3].
To strictly enforce ring bromination, this protocol employs NBS in concentrated sulfuric acid (H₂SO₄) [4]. The highly acidic medium protonates NBS, suppressing homolytic cleavage and instead generating a highly potent electrophilic brominating species (Br⁺ equivalent). This allows for the smooth EAS of the deactivated aromatic ring at room temperature[4].
Mechanistic & Workflow Visualizations
Fig 1. Mechanistic pathway of the regioselective electrophilic aromatic bromination at C5.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Materials and Quantitative Data
Table 1: Reaction Stoichiometry and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 3-chloro-2-methylbenzoate | 184.62 | 1.00 | 1.85 g (10.0 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g (10.5 mmol) | Brominating Agent |
| Sulfuric Acid (98% H₂SO₄) | 98.08 | Solvent | 15.0 mL | Solvent & Activator |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 30 mL | Extraction Solvent |
| Saturated NaHCO₃ (aq) | 84.01 | - | As needed | Neutralization |
Step-by-Step Experimental Protocol
Safety Warning: Concentrated sulfuric acid is highly corrosive and reacts violently with water. Perform all operations in a certified fume hood wearing appropriate PPE.
-
Substrate Dissolution: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 15.0 mL of concentrated H₂SO₄ and cool the flask to 0–5 °C using an ice-water bath. Slowly add Methyl 3-chloro-2-methylbenzoate (1.85 g, 10.0 mmol) and stir until complete dissolution is achieved.
-
Electrophile Generation: While maintaining the internal temperature below 10 °C, add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.
-
Causality Note: The dissolution of NBS in H₂SO₄ is exothermic. Uncontrolled temperature spikes can lead to the decomposition of the bromonium species or unwanted polybromination.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 12–16 hours[2].
-
Self-Validating Quench: Carefully pour the dark reaction mixture over 100 g of vigorously stirred crushed ice.
-
Causality Note: The target molecule is highly lipophilic. The sudden increase in solvent polarity upon aqueous dilution forces the hydrophobic product out of solution as an off-white precipitate, providing immediate visual confirmation of conversion.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Neutralization & Washing: Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution (CO₂) ceases, ensuring all trace H₂SO₄ is neutralized. Follow with a brine wash (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure Methyl 5-bromo-3-chloro-2-methylbenzoate.
Analytical Profiling & Quality Control
To verify the structural integrity and regiochemistry of the isolated product, compare the analytical data against the expected profiles in Table 2.
Table 2: Expected Analytical Signatures
| Analytical Method | Expected Signals / Observations | Structural Causality |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (d, J=2 Hz, 1H), ~7.6 (d, J=2 Hz, 1H) | Confirms two meta-coupled aromatic protons at C4 and C6, validating substitution occurred at C5. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.90 (s, 3H) | Validates the intact methoxycarbonyl (-COOCH₃) group. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~2.45 (s, 3H) | Validates the intact benzylic methyl group (No radical side-reactions). |
| LC-MS (ESI+) | m/z ~263, 265, 267 (Ratio ~ 3:4:1) | Isotopic pattern characteristic of exactly one Chlorine and one Bromine atom. |
| TLC (9:1 Hexanes/EtOAc) | R_f (Product) > R_f (Starting Material) | The incorporation of the heavy, lipophilic bromine atom decreases the polarity of the molecule. |
References
- Title: Compounds that mediate protein degradation and methods of use thereof (US20240317706A1)
- Title: Pyrrolidin-3-ylacetic acid derivative (US8476301B2)
-
Title: Bromination of Deactivated Aromatics with N-Bromosuccinimide in Concentrated Sulfuric Acid Source: Organic Chemistry Portal (via J. Org. Chem. 2007, 72, 5867-5869) URL: [Link]
Sources
- 1. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 2. US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
- 3. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Application Notes & Protocols: The Role of Methyl 5-bromo-3-chloro-2-methylbenzoate in Agrochemical Development
Introduction: A Strategic Building Block for Modern Crop Protection
In the competitive landscape of agrochemical research and development, the efficient synthesis of complex, high-efficacy active ingredients is paramount. Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) has emerged as a strategic and highly valuable intermediate for this purpose.[1][2] Its multi-substituted aromatic scaffold, featuring bromine, chlorine, and methyl groups, offers a versatile platform for constructing novel pesticides and herbicides.[1][3]
The unique arrangement of these functional groups is not accidental; it is designed for controlled, stepwise chemical elaboration. The presence of both bromo and chloro substituents, for instance, allows for selective and sequential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[1][4] This differential reactivity is a powerful tool for chemists to introduce distinct organic fragments at specific positions, paving the way for highly functionalized and potent agrochemical products.[1] This guide provides an in-depth look at the application of this key intermediate, with a focus on its role in the synthesis of leading insecticidal compounds.
Part 1: Core Application in the Synthesis of Anthranilic Diamide Insecticides
A primary and commercially significant application of intermediates structurally related to Methyl 5-bromo-3-chloro-2-methylbenzoate is in the synthesis of the anthranilic diamide class of insecticides, which includes blockbuster products like Chlorantraniliprole.[5] These insecticides are renowned for their potent and selective activity against a range of lepidopteran pests. The core structure of these molecules consists of two key fragments joined by an amide bond. The "anthranilic" portion is often a substituted 2-aminobenzoic acid derivative.
While Methyl 5-bromo-3-chloro-2-methylbenzoate is not the direct precursor to the commercially produced 2-amino-5-chloro-N,3-dimethylbenzamide intermediate used for Chlorantraniliprole, its structure is emblematic of the building blocks used in this field. The fundamental transformations required—hydrolysis, amination, and amide coupling—are directly applicable. The following protocols illustrate the key chemical steps involved in transforming a benzoic acid derivative into a core insecticidal intermediate, a process for which our title compound is ideally suited.
Foundational Transformation: Hydrolysis to Carboxylic Acid
The first essential step in utilizing Methyl 5-bromo-3-chloro-2-methylbenzoate for amide coupling is the hydrolysis of its methyl ester to the corresponding carboxylic acid. This transformation "activates" the molecule for subsequent amide bond formation. The reaction is typically achieved under basic conditions, followed by an acidic workup.[1]
Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup & Acidification: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) until the pH is ~2. The target carboxylic acid, 5-bromo-3-chloro-2-methylbenzoic acid, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Causality: The use of a strong base (NaOH) is crucial for the nucleophilic attack on the electrophilic carbonyl carbon of the ester, leading to saponification. Subsequent acidification is required to protonate the resulting carboxylate salt, causing the neutral and less water-soluble carboxylic acid to precipitate, allowing for easy isolation.[1]
Caption: Workflow for the hydrolysis of the methyl ester to a carboxylic acid.
Part 2: The Amide Coupling Reaction - Core of Insecticide Synthesis
The formation of an amide bond is the linchpin in synthesizing anthranilic diamide insecticides. This reaction couples the carboxylic acid intermediate (like the one prepared above) with a second key intermediate, typically a substituted aniline or a pyrazole amine derivative. For the synthesis of Chlorantraniliprole, the key intermediates are 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[6]
The following is a generalized protocol for the crucial amide coupling step, which is central to the application of benzoic acid-derived intermediates in this field. It utilizes a coupling agent, methanesulfonyl chloride, to activate the carboxylic acid.
Protocol: Amide Coupling via a Sulfonyl Chloride Intermediate
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), combine the carboxylic acid intermediate (e.g., 2-amino-5-chloro-3-methylbenzoic acid, 1.0 eq) and the amine intermediate (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, ~1.05 eq) in a suitable aprotic solvent like acetonitrile.[6]
-
Base Addition: Add a suitable base, such as 3-picoline or pyridine (~2.5 eq), to the mixture.[7] The base acts as a scavenger for the HCl generated during the reaction.
-
Activation: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.
-
Coupling Agent Addition: Slowly add a solution of methanesulfonyl chloride (1.1-1.2 eq) in acetonitrile dropwise, ensuring the internal temperature is strictly maintained between -5°C and 0°C.[6] A thick slurry may form.
-
Reaction: Stir the mixture at this temperature for approximately 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or HPLC.
-
Quenching & Isolation: Once the reaction is complete, quench by carefully adding water. The product may precipitate directly from the solution. The mixture can be stirred for an hour to ensure complete precipitation.
-
Purification: Filter the solid product, wash with a water/acetonitrile mixture and then with water to remove salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or propionitrile) to yield the pure diamide insecticide.[7]
Trustworthiness & Causality: This protocol represents a self-validating system. Methanesulfonyl chloride reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the thermodynamically stable amide bond. The low temperature is critical to prevent side reactions and decomposition of the activated intermediate. The base is essential to neutralize the generated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.[5][6]
Caption: Generalized workflow for the synthesis of diamide agrochemicals.
Part 3: Bioactivity Evaluation of Derived Compounds
While Methyl 5-bromo-3-chloro-2-methylbenzoate is an intermediate and not biologically active itself, the final products derived from it require rigorous bio-efficacy testing. For anthranilic diamides like Chlorantraniliprole, the primary mode of action is the disruption of calcium regulation in insect muscle cells via activation of ryanodine receptors.
Protocol: General Insecticidal Activity Screen (Diet Incorporation Method)
-
Compound Preparation: Prepare stock solutions of the synthesized test compound in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions to achieve the desired final concentrations for the dose-response curve.
-
Diet Preparation: Prepare an artificial insect diet according to standard laboratory procedures for the target pest (e.g., Diamondback Moth, Plutella xylostella).
-
Incorporation: While the diet is still liquid and has cooled to ~50-60°C, add a specific volume of the test compound solution to achieve the target concentration (e.g., 1, 10, 50, 100 ppm). Add an equivalent volume of solvent to a separate batch of diet to serve as the negative control.
-
Assay Setup: Dispense the treated and control diets into the wells of a multi-well bioassay plate.
-
Insect Infestation: Once the diet has solidified, place one neonate larva (first instar) of the target insect species into each well.
-
Incubation: Seal the plates (e.g., with a vented lid) and place them in a controlled environment chamber (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).
-
Data Collection: Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Analysis: Use the mortality data to calculate LC50 (lethal concentration for 50% of the population) values using probit analysis software. Compare the efficacy to a known standard insecticide.
Data Presentation
| Compound ID | Concentration (ppm) | No. of Larvae | Mortality (%) @ 72h |
| Test Cmpd A | 100 | 32 | 100 |
| Test Cmpd A | 50 | 32 | 94 |
| Test Cmpd A | 10 | 32 | 65 |
| Test Cmpd A | 1 | 32 | 21 |
| Control | 0 | 32 | 3 |
| Standard | 10 | 32 | 98 |
Summary & Conclusion
Methyl 5-bromo-3-chloro-2-methylbenzoate stands as a testament to the importance of rationally designed intermediates in the agrochemical industry. Its polysubstituted and activated aromatic ring provides a robust foundation for synthesizing novel and effective crop protection agents.[3] The protocols and workflows detailed herein offer a foundational understanding for researchers aiming to leverage this promising chemical scaffold. By enabling the efficient construction of complex molecules like anthranilic diamides, this intermediate plays a pivotal, if behind-the-scenes, role in the development of next-generation insecticides that are critical for global food security.
| Property | Value |
| IUPAC Name | methyl 5-bromo-3-chloro-2-methylbenzoate |
| CAS Number | 1522778-35-3 |
| Molecular Formula | C9H8BrClO2 |
| Molecular Weight | 263.52 g/mol |
| Appearance | Solid |
| Primary Application | Intermediate in Agrochemical Synthesis |
References
- WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google P
-
A Process For The Preparation Of Chlorantraniliprole - Quick Company. [Link]
-
Methyl benzoate and its derivative, acetophenone, as fumigants to control stored product insects - Matilda. [Link]
- US9629362B1 - Methods for killing insects using methyl benzoate - Google P
-
Methyl 3-bromo-5-chloro-2-methylbenzoate (C9H8BrClO2) - PubChemLite. [Link]
-
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - ResearchGate. [Link]
-
Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - MDPI. [Link]
-
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - MDPI. [Link]
-
Methyl 5-bromo-2-methoxy-3-methylbenzoate - MySkinRecipes. [Link]
Sources
- 1. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 2. Methyl 5-bromo-3-chloro-2-methylbenzoate 97% | CAS: 1522778-35-3 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 5-bromo-2-methoxy-3-methylbenzoate [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Utilization of Methyl 5-bromo-3-chloro-2-methylbenzoate in Complex Molecular Scaffolding
Executive Summary: The Multi-Halogenated Advantage
In the landscape of modern drug discovery and advanced materials science, the construction of complex molecular architectures requires starting materials that offer precise, programmable reactivity. Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) has emerged as a highly versatile, multi-halogenated aromatic building block.
The strategic value of this scaffold lies in its orthogonal reactivity profile. It features four distinct functional groups—a C5-bromo, a C3-chloro, a C2-methyl, and a C1-methyl ester—each of which can be manipulated independently under specific catalytic or oxidative conditions. This application note outlines the mechanistic rationale and provides self-validating protocols for utilizing this scaffold, specifically focusing on the synthesis of isoindolin-1-one cores and regioselective cross-coupling pathways.
Physicochemical Profiling
Understanding the physical parameters of the scaffold is critical for solvent selection, reaction scaling, and downstream purification. The baseline properties of the compound are summarized below 1.
| Property | Value | Analytical Significance |
| Chemical Name | Methyl 5-bromo-3-chloro-2-methylbenzoate | Nomenclature standard for regulatory filing. |
| CAS Number | 1522778-35-3 | Essential for procurement and safety tracking. |
| Molecular Formula | C9H8BrClO2 | Used for exact mass calculation in LC-MS. |
| Molecular Weight | 263.52 g/mol | Baseline for stoichiometric calculations. |
| Physical Form | Solid | Indicates crystallization potential during workup. |
| Purity Standard | ≥97% | Minimizes des-halogenated impurities. |
| InChI Key | LXRLPGXLBLBKTR-UHFFFAOYSA-N | Digital identifier for cheminformatics. |
Mechanistic Rationale: Exploiting Orthogonal Reactivity
The power of Methyl 5-bromo-3-chloro-2-methylbenzoate stems from the thermodynamic and kinetic differences between its functional groups:
-
C-Br vs. C-Cl Bond Dissociation: The carbon-bromine bond at C5 has a significantly lower bond dissociation energy than the carbon-chlorine bond at C3. This thermodynamic differential allows palladium(0) catalysts to undergo highly regioselective oxidative addition at the C5 position, leaving the C3-chloro intact for subsequent, more forcing cross-coupling reactions.
-
Benzylic Activation: The C2-methyl group is flanked by an electron-withdrawing ester and a chloro group. Under free-radical conditions (e.g., Wohl-Ziegler bromination), the resulting benzylic radical is highly stabilized by the aromatic ring, making it an excellent target for selective bromination.
-
Atom Mapping for Heterocycles: When the C2-methyl is converted to a benzylic bromide, the molecule is perfectly primed for condensation with primary amines. The amine displaces the benzylic bromide and subsequently attacks the adjacent C1-ester, spontaneously cyclizing to form a 6-bromo-4-chloroisoindolin-1-one core—a privileged scaffold in neuropharmacology 2.
Protocol I: Synthesis of 6-Bromo-4-chloroisoindolin-1-one Cores
This protocol details the conversion of the linear scaffold into a bicyclic isoindolin-1-one.
Authoritative Note on Literature Precedents: In recent patent literature documenting the synthesis of mGlu2 negative allosteric modulators, the stoichiometric reporting of NBS and AIBN occasionally contains typographical errors (e.g., listing 2.21 g of NBS as 1.1 mmol instead of the correct 12.4 mmol). The protocol below corrects these molarity calculations to ensure a self-validating and reproducible system.
Reaction Stoichiometry & Reagent Profile
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 5-bromo-3-chloro-2-methylbenzoate | 263.52 | 1.0 | 3.0 g (11.4 mmol) | Scaffold / Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 2.21 g (12.4 mmol) | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.1 | 195 mg (1.18 mmol) | Radical Initiator |
| Carbon Tetrachloride (CCl4)* | 153.82 | - | 53 mL | Non-polar Solvent |
*Green Chemistry Alternative: CCl4 can often be substituted with Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) under continuous flow conditions to improve the environmental profile.
Step-by-Step Methodology
-
Initiation: Dissolve Methyl 5-bromo-3-chloro-2-methylbenzoate (3.0 g, 11.4 mmol) in 53 mL of CCl4 in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add NBS (2.21 g, 12.4 mmol) and AIBN (195 mg, 1.18 mmol) to the solution at room temperature.
-
Thermal Activation: Heat the reaction mixture to 90 °C. At this temperature, AIBN decomposes to release nitrogen gas and generate the initiating radicals, which subsequently abstract a hydrogen from the C2-methyl group.
-
Propagation & Monitoring: Stir the reaction at 90 °C for 3 hours.
-
Workup: Cool the mixture to room temperature. Wash the organic layer with distilled water (20 mL) to remove succinimide byproducts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the benzylic bromide intermediate.
-
Cyclization: Dissolve the crude intermediate in a polar aprotic solvent (e.g., DMF) and treat with an excess of methanolic ammonia (or a substituted primary amine) at 60 °C for 4 hours to induce lactamization.
Validation & Analytical Checkpoints
-
Intermediate Check: TLC (Hexanes/EtOAc 9:1) should show the consumption of the starting material. The benzylic bromide appears as a distinct, UV-active spot with a lower Rf. LC-MS will confirm the mass (m/z [M+H]+ expected ~341.5 for the dibrominated species).
-
Final Product Check: Following cyclization, LC-MS will show the cyclized mass (m/z [M+H]+ ~246.4 for the unsubstituted NH-isoindolinone).
Experimental workflow for isoindolin-1-one core synthesis.
Protocol II: Site-Selective Suzuki-Miyaura Cross-Coupling
When the goal is to extend the aromatic system rather than build a heterocycle, the C5-bromo position serves as an ideal handle for Suzuki-Miyaura coupling . The use of Pd(dppf)Cl2 is highly recommended here; its bidentate dppf ligand has a large bite angle that facilitates reductive elimination and stabilizes the palladium center against the sterically demanding ortho-methyl and meta-chloro groups.
Step-by-Step Methodology
-
Preparation: In a Schlenk flask, combine Methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 eq) and the desired Arylboronic acid (1.2 eq).
-
Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq).
-
Degassing: Add a biphasic solvent mixture of 1,4-Dioxane and H2O (4:1 ratio). Evacuate and backfill the flask with Nitrogen gas three times to ensure a strictly anaerobic environment, preventing catalyst poisoning.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Combine the organic layers, dry over MgSO4, and concentrate.
-
Purification: Purify the resulting C5-aryl derivative via silica gel flash chromatography.
Validation & Analytical Checkpoints
-
Regioselectivity Check: 1H-NMR will confirm coupling exclusively at the C5 position. The C4 and C6 aromatic protons (which appear as meta-coupled doublets in the starting material) will shift downfield due to the new biaryl system, while the C3-chloro group remains intact (confirmed by isotopic pattern in MS).
Mechanism of regioselective Suzuki-Miyaura coupling at the C5 position.
Conclusion
Methyl 5-bromo-3-chloro-2-methylbenzoate is a highly programmable scaffold. By understanding the thermodynamic causality behind its reactivity—specifically the lability of the C-Br bond and the susceptibility of the C2-methyl group to radical activation—researchers can reliably utilize this molecule to generate complex biaryls and privileged isoindolinone heterocycles with high atom economy and regiocontrol.
References
- Title: Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 Source: Benchchem URL
- Title: Negative allosteric modulators of metabotropic glutamate receptor 2 (WO2024182692A1)
- Title: Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 Source: MilliporeSigma URL
Sources
large-scale production process for Methyl 5-bromo-3-chloro-2-methylbenzoate
Application Note: Large-Scale Production and Regioselective Synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate
Executive Summary
Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) is a highly functionalized, polyhalogenated aromatic scaffold vital for the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1]. This application note details a scalable, two-phase synthetic protocol starting from commercially available 3-chloro-2-methylbenzoic acid. The guide emphasizes the mechanistic rationale governing regioselectivity and provides self-validating quality control checkpoints to ensure high-fidelity scale-up.
Retrosynthetic Strategy & Pathway Visualization
To optimize for large-scale production, the retrosynthetic disconnection prioritizes commercially viable starting materials and minimizes the need for complex isomeric separations. Disconnecting the C-Br bond reveals Methyl 3-chloro-2-methylbenzoate as the immediate precursor. A subsequent disconnection of the ester linkage points to2[2]. This convergent pathway avoids the non-selective chlorination of 2-methylbenzoic acid, which typically yields a difficult-to-separate mixture of isomers.
Figure 1: Two-step synthetic pathway from 3-chloro-2-methylbenzoic acid to the target scaffold.
Mechanistic Insights: Regioselectivity in Electrophilic Aromatic Substitution
The success of this synthesis relies on precise regiocontrol during the bromination of Methyl 3-chloro-2-methylbenzoate. The aromatic ring possesses three substituents, each exerting distinct 3[3]:
-
C1 Methoxycarbonyl (-COOCH3) : A strongly deactivating, meta-directing group. It directs incoming electrophiles to C3 (blocked) and C5.
-
C2 Methyl (-CH3) : An activating, ortho/para-directing group via inductive (+I) and hyperconjugation effects. It directs to C1/C3 (blocked) and C5.
-
C3 Chloro (-Cl) : A deactivating, ortho/para-directing group via resonance (+M) but inductively withdrawing (-I). It directs to C2 (blocked), C4, and C6.
Causality & Expert Insight : In electrophilic aromatic substitution (EAS), when multiple directing groups are present, the most strongly activating group dominates the transition state stabilization. Here, the C2 methyl group is the only activating group on the ring. Its para-directing influence strongly activates the C5 position. Fortuitously, the C1 ester group synergistically directs to the same C5 position. This powerful convergence overcomes the directing effects of the C3 chlorine, ensuring that bromination occurs with exceptional regioselectivity at C5, as supported by4[4].
Furthermore, to prevent radical bromination at the benzylic methyl group—a common intended downstream reaction when synthesizing API intermediates like isoindolin-1-ones—the reaction must be strictly maintained under ionic conditions (e.g., using strong acids and avoiding light/radical initiators).
Step-by-Step Production Protocols
Figure 2: Sequential workflow for the large-scale production and purification of the target ester.
Phase 1: Fischer Esterification
Objective: Convert 3-chloro-2-methylbenzoic acid to Methyl 3-chloro-2-methylbenzoate.
-
Reaction Setup : In a glass-lined reactor, suspend 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10.0 eq). Methanol serves as both the reactant and the solvent.
-
Catalysis : Slowly charge concentrated sulfuric acid (H2SO4, 0.1 eq) to the mixture. Causality: H2SO4 acts as a proton donor to activate the carbonyl carbon and as a dehydrating agent to drive the equilibrium toward the ester via Le Chatelier's principle.
-
Reflux : Heat the mixture to 65–70 °C and maintain reflux for 12–16 hours. Monitor the disappearance of the starting material via TLC or HPLC.
-
Workup : Concentrate the reaction mixture under reduced pressure to recover excess methanol. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual H2SO4 and unreacted acid) and brine.
-
Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield Methyl 3-chloro-2-methylbenzoate as a pale yellow oil.
Phase 2: Regioselective Electrophilic Bromination
Objective: Introduce the bromine atom at the C5 position.
-
Reaction Setup : Dissolve Methyl 3-chloro-2-methylbenzoate (1.0 eq) in concentrated H2SO4 (approx. 8 volumes) in a reactor equipped with a mechanical stirrer. Cool the solution to 0–5 °C using an ice bath.
-
Bromination : Portion-wise, add N-Bromosuccinimide (NBS, 1.05 eq) over 1 hour, maintaining the internal temperature below 10 °C. Causality: NBS in a strongly acidic medium smoothly generates the bromonium ion (Br+). Keeping the temperature low prevents over-bromination and oxidative side reactions.
-
Propagation : Allow the reaction to slowly warm to 25 °C and stir for 12 hours.
-
Quenching : Carefully pour the reaction mixture over crushed ice. Add a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3). Causality: Na2S2O3 acts as a reducing agent to neutralize any unreacted electrophilic bromine species, preventing benzylic bromination during the workup.
-
Extraction & Purification : Extract the aqueous mixture with EtOAc. Wash the combined organic layers with water and brine, then dry and concentrate. Recrystallize the crude solid from an Ethanol/Water mixture to afford pure Methyl 5-bromo-3-chloro-2-methylbenzoate as a crystalline solid.
Quantitative Data & Quality Control
To ensure batch-to-batch reproducibility, the following parameters and expected outcomes should be integrated into the manufacturing batch records.
| Parameter | Phase 1: Esterification | Phase 2: Bromination |
| Starting Material | 3-Chloro-2-methylbenzoic acid | Methyl 3-chloro-2-methylbenzoate |
| Reagents | MeOH (10 eq), H2SO4 (0.1 eq) | NBS (1.05 eq), H2SO4 (solvent) |
| Temperature Profile | 65–70 °C | 0 °C to 25 °C |
| Reaction Time | 12 to 16 hours | 12 hours |
| Expected Yield | 92–95% | 85–88% |
| Target Purity (HPLC) | > 98.0% | > 98.0% |
| Critical QC Check | Absence of carboxylic acid peak | Absence of C4/C6 brominated isomers |
References
- Google Patents - Negative allosteric modulators of metabotropic glutamate receptor 2.
-
Wikipedia - Electrophilic aromatic directing groups. Available at:[Link]
Sources
- 1. WO2024182692A1 - Negative allosteric modulators of metabotropic glutamate receptor 2 - Google Patents [patents.google.com]
- 2. 3-Chloro-2-methylbenzoic Acid | 7499-08-3 | TCI AMERICA [tcichemicals.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
Regioselective Functionalization of Methyl 5-Bromo-3-chloro-2-methylbenzoate: A Strategic Guide to Sequential Cross-Coupling
Strategic Overview
Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) is a highly versatile, polyhalogenated aromatic scaffold utilized in the synthesis of complex pharmaceuticals and advanced materials[1][2]. The structural architecture of this molecule—featuring a methyl ester, a methyl group, and two distinct halogens (bromine and chlorine) on a single benzene ring—presents a unique opportunity for orthogonal, site-selective functionalization[1].
For drug development professionals, the value of this building block lies in the differential reactivity of its carbon-halogen bonds. By exploiting the kinetic differences in palladium-catalyzed oxidative addition, researchers can perform sequential cross-coupling reactions without the need for intermediate protecting groups, thereby streamlining synthetic routes and improving overall yields.
Mechanistic Rationale: The Thermodynamics of Regioselectivity
The foundation of regioselective cross-coupling in multi-halogenated arenes is governed by the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds. In aromatic systems, the C–Br bond is significantly weaker than the C–Cl bond[3][4].
During a palladium-catalyzed cross-coupling reaction (such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) active species into the aryl halide bond[5]. Because the activation energy required to cleave the C–Br bond is lower, oxidative addition occurs preferentially at the C5 position[1][3].
By carefully selecting a mild catalyst system (e.g., Pd(PPh3)4 ) and moderate heating (80 °C), the C5–Br bond can be fully functionalized while the C3–Cl bond remains entirely inert[3][5]. Once the C5 position is elaborated, the remaining C3–Cl bond can be subsequently activated using more electron-rich, sterically demanding ligands (such as XPhos or BrettPhos) at elevated temperatures (100–110 °C) to force the oxidative addition into the stronger C–Cl bond.
Mechanistic divergence in Pd(0) oxidative addition driven by C-Br vs. C-Cl bond energies.
Quantitative Data: Comparative Reaction Parameters
To successfully execute this sequential functionalization, the reaction conditions must be strictly controlled. Table 1 summarizes the optimized parameters required to maintain orthogonality between the two coupling steps.
Table 1: Reaction Parameters for Sequential Functionalization
| Parameter | Step 1: C5 Functionalization (Target: C–Br) | Step 2: C3 Functionalization (Target: C–Cl) |
| Reaction Type | Suzuki-Miyaura Cross-Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd2(dba)3 (2.5 mol%) |
| Ligand | Triphenylphosphine (Intrinsic) | XPhos (10 mol%) |
| Base | Na2CO3 (2.0 equiv, aqueous) | Cs2CO3 (2.5 equiv, anhydrous) |
| Solvent | Toluene / Ethanol / Water (3:1:1) | 1,4-Dioxane (Anhydrous) |
| Temperature | 80 °C | 100 °C - 110 °C |
| Time | 4 - 6 hours | 12 - 16 hours |
| Selectivity Rationale | Mild conditions prevent C–Cl insertion. | Bulky, electron-rich ligand forces C–Cl insertion. |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints (such as isotopic pattern recognition in Mass Spectrometry), researchers can definitively confirm the success and regioselectivity of each step before proceeding.
Two-step experimental workflow for sequential regioselective functionalization at C5 and C3.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5 (C–Br Cleavage)
Objective: Couple an arylboronic acid to the C5 position while leaving the C3 chlorine atom completely intact.
-
Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality Note: Limiting the boronic acid to a slight excess prevents over-coupling, ensuring the C-Cl bond is not challenged by excess nucleophile.
-
Solvent & Base Addition: Add a solvent mixture of Toluene, Ethanol, and 2M aqueous Na2CO3 in a 3:1:1 volumetric ratio.
-
Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
-
Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 80 °C with vigorous stirring for 4–6 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the organic layer and analyze via LC-MS.
-
Validation Criteria: Look for the mass of the newly formed C5-aryl product. Crucially, the mass spectrum must exhibit a distinct 3:1 ratio for the [M]+ and [M+2]+ peaks. This isotopic signature is the definitive proof that the C3–Cl bond remains unbroken. If a mass corresponding to a double-coupling product is observed, the temperature was too high or the reaction was left too long.
-
-
Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel flash chromatography to isolate the C5-functionalized intermediate.
Protocol B: Buchwald-Hartwig Amination at C3 (C–Cl Cleavage)
Objective: Introduce an amine at the sterically hindered and electronically deactivated C3 position.
-
Reaction Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a sealed tube with the C5-functionalized intermediate from Protocol A (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and anhydrous Cs2CO3 (2.5 equiv).
-
Catalyst & Ligand Preparation: Add Pd2(dba)3 (0.025 equiv) and XPhos (0.10 equiv). Causality Note: The bulky dicyclohexyl groups on XPhos facilitate the difficult reductive elimination step, while its electron-rich nature accelerates the oxidative addition into the stubborn C–Cl bond.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. Seal the tube tightly.
-
Heating: Transfer the sealed tube to an oil bath pre-heated to 100 °C. Stir vigorously for 12–16 hours.
-
Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS.
-
Validation Criteria: The 3:1 isotopic pattern from the chlorine atom must be completely absent, replaced by the exact mass of the aminated product. The disappearance of the [M+2]+ isotope peak validates the successful cleavage of the C–Cl bond.
-
-
Workup: Cool the mixture, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with Dichloromethane. Concentrate the filtrate and purify via chromatography to yield the final, fully functionalized derivative.
Sources
Methyl 5-bromo-3-chloro-2-methylbenzoate as a precursor for SGLT2 inhibitors
Application Note: Utilization of Methyl 5-bromo-3-chloro-2-methylbenzoate in the Synthesis of Novel C-Aryl Glucoside SGLT2 Inhibitors
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins, represent a paradigm shift in the management of type 2 diabetes mellitus (T2DM) and heart failure. By blocking glucose reabsorption in the proximal renal tubule, these agents induce glycosuria in an insulin-independent manner[1]. The structural hallmark of modern, metabolically stable SGLT2 inhibitors (such as dapagliflozin and empagliflozin) is a diarylmethane aglycone covalently linked to a glucose moiety via a robust carbon-carbon bond (C-aryl glucoside)[2].
Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) is a highly functionalized, polyhalogenated aromatic scaffold that serves as an ideal precursor for synthesizing next-generation SGLT2 inhibitor aglycones[3]. As a Senior Application Scientist, I select this specific building block due to the strict orthogonality of its reactive sites:
-
The C1 Methyl Ester: Acts as a latent handle. It can be selectively reduced to a benzyl alcohol and subsequently activated (e.g., to a benzyl halide) to undergo Friedel-Crafts alkylation or cross-coupling, forming the critical diarylmethane bridge[3].
-
The C5 Bromo Substituent: Bromine is highly polarizable and features a weaker bond dissociation energy compared to chlorine. This allows for strictly regioselective lithium-halogen exchange at ultra-low temperatures, generating a nucleophilic aryllithium species without disturbing the rest of the molecule[1].
-
The C3 Chloro & C2 Methyl Groups: These substituents remain intact on the distal ring of the final drug molecule. Their steric bulk restricts the rotational freedom of the diarylmethane bridge, locking the molecule into the optimal orthogonal conformation required for high-affinity binding to the SGLT2 receptor pocket[4].
Physicochemical Properties & Scaffold Data
To ensure reproducible process chemistry, it is critical to understand the baseline properties of the starting material.
Table 1: Physicochemical Profile of Methyl 5-bromo-3-chloro-2-methylbenzoate
| Property | Value / Description | Source |
| CAS Number | 1522778-35-3 | [3] |
| Molecular Formula | C9H8BrClO2 | [5] |
| Molecular Weight | 263.52 g/mol | [3] |
| Physical Form | Solid (Store sealed at Room Temp / Refrigerated) | [5],[6] |
| Chemoselectivity Profile | C-Br (Metal-Halogen Exchange) > C1-Ester (Reduction) > C-Cl | [3] |
Synthetic Workflow & Visualization
The synthesis of an SGLT2 inhibitor from this precursor follows a highly convergent pathway. The ester is first elaborated into the diarylmethane aglycone, followed by stereoselective C-glycosylation.
Retrosynthetic and forward workflow for SGLT2 inhibitor synthesis.
Validated Experimental Protocols
The following protocols detail the transformation of the assembled aglycone (derived from the title compound) into the final C-aryl glucoside. These steps are designed as self-validating systems to ensure high fidelity during scale-up.
Protocol A: Regioselective Lithium-Halogen Exchange and C-Glycosylation
Objective: To couple the aglycone with the sugar moiety while preventing lactone enolization.
Causality & Logic: The reaction must be maintained strictly at -78 °C. At higher temperatures, the highly basic aryllithium intermediate will act as a base rather than a nucleophile, deprotonating the alpha-position of the gluconolactone. This enolization destroys the electrophile and collapses the yield[1].
-
Preparation: Dissolve 1.0 equivalent of the brominated diarylmethane aglycone (derived from Methyl 5-bromo-3-chloro-2-methylbenzoate) in anhydrous THF/Toluene (1:2 v/v) under an argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 1.05 equivalents of n-butyllithium (2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -75 °C.
-
Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench with D₂O, extract with EtOAc, and analyze via LC-MS. A mass shift corresponding to deuterium incorporation at the C5 position confirms >95% lithium-halogen exchange.
-
-
Electrophilic Addition: Add a pre-cooled (-78 °C) solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.1 equivalents) in toluene dropwise. Stir for 2 hours at -78 °C.
-
In-situ Ketalization (Quench): Instead of a standard aqueous quench, add a solution of methanesulfonic acid (MsOH) in methanol directly to the cold reaction mixture.
-
Workup: Warm to room temperature, neutralize with saturated NaHCO₃, extract with EtOAc, and concentrate under reduced pressure.
Mechanism of lithium-halogen exchange and stereoselective C-glycosylation.
Protocol B: Stereoselective Anomeric Reduction
Objective: To reduce the O-methyl lactol to the final β-C-aryl glucoside with high diastereomeric excess (d.e.).
Causality & Logic: Boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a Lewis acid to coordinate and expel the anomeric methoxy group, generating a highly reactive oxocarbenium ion. Triethylsilane (Et₃SiH) then delivers a hydride. Because the bulky hydroxyl groups on the sugar ring sterically block the beta-face, the hydride attacks exclusively from the alpha-face, yielding the thermodynamically and pharmacologically required β-anomer[1].
-
Preparation: Dissolve the O-methyl lactol intermediate in a 1:1 mixture of anhydrous CH₂Cl₂ and CH₃CN. Cool to -40 °C.
-
Reagent Addition: Add 3.0 equivalents of Et₃SiH, followed by the slow, dropwise addition of 2.5 equivalents of BF₃·OEt₂.
-
Reaction Progression: Allow the reaction to warm gradually to -10 °C over 4 hours.
-
Self-Validation (IPC): Monitor via HPLC. The reaction is deemed complete when the lactol peak area is <1%. If the reaction stalls, an additional 0.5 eq of BF₃·OEt₂ can be titrated in.
-
-
Quench & Isolation: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via recrystallization (e.g., from ethanol/water) to isolate the pure β-C-aryl glucoside.
Process Optimization & Quantitative Data
To demonstrate the critical nature of the parameters chosen in the protocols above, Table 2 summarizes the optimization data for the C-glycosylation and reduction steps. Deviations from these parameters result in severe yield penalties.
Table 2: Optimization of C-Glycosylation and Reduction Parameters
| Reaction Step | Parameter Tested | Result / Yield | Mechanistic Consequence |
| Li-Halogen Exchange | Temp: -78 °C | 88% Yield | Clean exchange; nucleophilic attack succeeds. |
| Li-Halogen Exchange | Temp: -40 °C | 32% Yield | Aryllithium acts as a base; lactone enolization occurs. |
| Lactol Quench | Aqueous NH₄Cl | 45% Yield | Hemiketal undergoes retro-aldol degradation during workup. |
| Lactol Quench | MsOH / MeOH | 92% Yield | Rapid conversion to stable O-methyl lactol[1],[7]. |
| Anomeric Reduction | Et₃SiH / TMSOTf | 65% (α/β = 1:5) | Overly aggressive Lewis acid causes partial epimerization. |
| Anomeric Reduction | Et₃SiH / BF₃·OEt₂ | 85% (α/β = 1:99) | Optimal oxocarbenium formation; strict alpha-face hydride attack[1]. |
References
-
Mayhoub, A. S., et al. "Synthetic Strategies toward SGLT2 Inhibitors". Organic Process Research & Development, 2018. Available at:[Link]
- Ellsworth, B. A., et al. "Method for dual inhibition of SGLT1 and SGLT2 using diphenylmethane derivatives". US Patent US9340521B2, 2016.
-
Meng, W., et al. "Design, Synthesis, and Biological Evaluation of Deuterated C-Aryl Glycoside as a Potent and Long-Acting Renal Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes". Journal of Medicinal Chemistry, 2014. Available at:[Link]
-
Lee, J., et al. "Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors". Bioorganic & Medicinal Chemistry, 2010. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 4. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 5-Bromo-3-chloro-2-methylbenzoate | CymitQuimica [cymitquimica.com]
- 6. methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 [sigmaaldrich.com]
- 7. US9340521B2 - Method for dual inhibition of SGLT1 and SGLT2 using diphenylmethane derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield in Methyl 5-bromo-3-chloro-2-methylbenzoate synthesis
An essential precursor in the development of advanced pharmaceutical agents, Methyl 5-bromo-3-chloro-2-methylbenzoate is a molecule whose efficient synthesis is critical for downstream success. However, its multi-step synthesis involving halogenation and esterification reactions presents several challenges that can impact both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic pathways for preparing Methyl 5-bromo-3-chloro-2-methylbenzoate?
The synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate is typically approached through a multi-step process starting from a simpler, commercially available precursor like 2-methylbenzoic acid or its methyl ester. Retrosynthetic analysis reveals a few logical pathways, primarily involving the sequential introduction of the chloro and bromo substituents, followed by esterification.[1]
The three most common strategies are:
-
Pathway A: Chlorination followed by Bromination: This is often the preferred route. Starting with Methyl 2-methylbenzoate, a chlorination reaction is performed first, followed by bromination. The directing effects of the substituents in the intermediate, Methyl 3-chloro-2-methylbenzoate, align favorably to guide the incoming bromine atom to the desired C5 position with high regioselectivity.[1]
-
Pathway B: Bromination followed by Chlorination: This route involves brominating Methyl 2-methylbenzoate first to yield Methyl 5-bromo-2-methylbenzoate. Subsequent chlorination can be less selective, potentially leading to a mixture of isomeric impurities that are difficult to separate.[1]
-
Pathway C: Sandmeyer Reaction: An alternative approach begins with an amino-substituted precursor, such as 2-amino-3-methylbenzoic acid.[1] This route involves converting the amino group into a diazonium salt, which is then displaced by a halide (e.g., chloride or bromide) using a copper(I) salt catalyst.[2][3][4] This method can offer excellent control over isomer formation if the correct starting amine is available.[5][6]
The final step in these pathways, if starting with the carboxylic acid, is the esterification to form the methyl ester.
Caption: Primary synthetic routes to the target compound.
Table 1: Comparison of Synthetic Pathways
| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
| A: Chlorination First | Methyl 2-methylbenzoate | 1. Electrophilic Chlorination2. Electrophilic Bromination | High regioselectivity in the bromination step due to converging directing effects.[1] | Requires careful control of chlorination to avoid isomers. |
| B: Bromination First | Methyl 2-methylbenzoate | 1. Electrophilic Bromination2. Electrophilic Chlorination | Utilizes common starting materials. | Often leads to isomeric byproducts during the chlorination step, complicating purification.[1] |
| C: Sandmeyer Reaction | Amino-substituted Benzoic Acid | 1. Diazotization2. Copper-catalyzed Halogenation | Excellent regioselectivity; avoids direct halogenation of activated rings.[5] | Starting materials can be more expensive or require additional synthetic steps.[7] |
Q2: How is the final esterification step best performed and optimized?
The final step is typically a Fischer-Speier esterification, which converts the 5-bromo-3-chloro-2-methylbenzoic acid intermediate into the desired methyl ester.[1] This is an acid-catalyzed equilibrium reaction between the carboxylic acid and methanol.
Key Optimization Parameters:
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) is commonly used catalytically.[8][9] The concentration must be optimized to ensure a reasonable reaction rate without causing degradation.
-
Methanol: Methanol serves as both the reactant and often the solvent. Using it in large excess helps drive the equilibrium towards the product.
-
Water Removal: As water is a byproduct, its removal is crucial for achieving high yields. This can be accomplished by using a Dean-Stark apparatus, adding a dehydrating agent, or by the large excess of the alcohol solvent.[1]
-
Temperature and Time: The reaction is typically heated to reflux.[8][9] Progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time, preventing potential side reactions or degradation from prolonged heating.
Troubleshooting Guide
Q3: My overall yield is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from several stages of the synthesis. A systematic approach is needed to identify the root cause.
Caption: A logical workflow for diagnosing low product yield.
Potential Causes & Solutions:
-
Incomplete Halogenation: The electrophilic aromatic substitution reactions (chlorination and bromination) may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC or GC-MS. Consider increasing the reaction time, temperature, or the amount of Lewis acid catalyst. Ensure reagents are fresh and anhydrous.
-
-
Poor Regioselectivity: Formation of undesired isomers is a primary cause of yield loss, as the target isomer must be separated.
-
Solution: Follow Pathway A (chlorination then bromination) for better selectivity. Optimize catalyst choice (e.g., FeCl₃, AlCl₃) and maintain strict temperature control, as lower temperatures often improve selectivity.[1]
-
-
Side Reactions: Over-halogenation can produce di-brominated or di-chlorinated species. Benzylic bromination of the methyl group is also a possibility under the wrong conditions.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent and add it slowly to the reaction mixture.[10] Ensure you are using electrophilic conditions, not radical conditions (see Q6).
-
-
Incomplete Esterification: The equilibrium of the Fischer esterification may not sufficiently favor the product.
-
Solution: Ensure efficient water removal. Increase the excess of methanol and allow for sufficient reaction time at reflux.[1]
-
-
Losses During Workup: The product may be lost during aqueous washes (if pH is not controlled) or during purification steps like recrystallization or column chromatography.
-
Solution: Optimize extraction and purification protocols. Ensure the aqueous phase is at the correct pH to prevent the ester from hydrolyzing or the carboxylic acid from being lost.
-
Q4: I'm observing significant isomeric impurities. How can I improve regioselectivity?
Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an ortho-, para-director, while the chloro (-Cl) and bromo (-Br) groups are also ortho-, para-directors. The ester (-COOCH₃) or carboxylic acid (-COOH) group is a meta-director.
The key is to choose a synthetic sequence where these effects cooperate to direct the incoming electrophile to the desired position.
-
In Pathway A (Chlorination → Bromination): When brominating the intermediate Methyl 3-chloro-2-methylbenzoate:
-
The -CH₃ group directs para to position 5.
-
The -Cl group directs para to position 5.
-
The -COOCH₃ group directs meta to position 5.
-
-
In Pathway B (Bromination → Chlorination): When chlorinating the intermediate Methyl 5-bromo-2-methylbenzoate:
-
The -CH₃ group directs ortho to position 3 and ortho to position 6.
-
The -Br group directs ortho to position 6 and ortho to position 4.
-
To improve selectivity:
-
Use Pathway A.
-
Control Temperature: Run halogenation reactions at the lowest feasible temperature.
-
Choose the Right Catalyst: The choice of Lewis acid (e.g., FeCl₃, AlCl₃) and its concentration can influence regioselectivity.[1]
Q5: I'm seeing di-halogenated byproducts. How can I prevent this?
This issue, known as over-bromination or over-chlorination, occurs because the product is still susceptible to further electrophilic substitution.
Solutions:
-
Stoichiometric Control: Carefully control the amount of the halogenating agent (e.g., Br₂ or N-bromosuccinimide). Use no more than 1.0 to 1.1 molar equivalents relative to the starting material.[10]
-
Slow Addition: Add the halogenating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Temperature Management: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Exothermic reactions should be cooled with an ice bath during addition.
-
Reaction Monitoring: Stop the reaction as soon as the starting material has been consumed, as determined by TLC or GC analysis, to prevent the product from reacting further.
Table 2: Troubleshooting Common Impurities
| Observed Impurity | Potential Cause | Recommended Solution |
| Isomeric Products (e.g., 4-bromo or 6-bromo isomers) | Poor regioselectivity in halogenation step (likely Pathway B). | Use Pathway A (Chlorination then Bromination). Control temperature and catalyst choice.[1] |
| Di-brominated/Di-chlorinated Byproduct | Over-halogenation due to excess reagent or harsh conditions. | Use 1.0-1.1 eq of halogenating agent, add it slowly, and maintain low temperature.[10] |
| Benzylic Bromide (Bromine on the -CH₃ group) | Radical bromination conditions were used instead of electrophilic. | Use Br₂ with a Lewis acid or in a polar solvent. Avoid NBS with radical initiators (AIBN) or UV light.[10][11] |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time/temperature, check reagent activity, or optimize catalyst load. |
| Carboxylic Acid in Final Product | Incomplete esterification or hydrolysis during workup. | Ensure complete esterification (see Q2). During workup, avoid exposing the ester to strongly acidic or basic aqueous solutions for prolonged periods. |
Q6: My product is contaminated with a benzylic bromide impurity. What went wrong?
This impurity arises from the bromination of the methyl group (-CH₃) instead of the aromatic ring. This is a classic case of using the wrong type of bromination chemistry.
-
Radical Bromination: This mechanism targets the benzylic position (the -CH₃ group). It is favored when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, typically in a non-polar solvent like carbon tetrachloride.[10][11][12]
-
Electrophilic Aromatic Bromination: This is the desired reaction for substituting the aromatic ring. It requires an electrophilic bromine source, which is generated using Br₂ in the presence of a Lewis acid catalyst (like FeBr₃) or in a polar solvent like acetic acid.[10]
Solution: To ensure bromination occurs on the aromatic ring, you must use electrophilic conditions. If you are using NBS, it must be in a polar, non-radical-promoting solvent and in the complete absence of light or radical initiators.[10] The most reliable method is using liquid bromine with a suitable Lewis acid catalyst.
Experimental Protocol: Recommended Synthesis (Pathway A)
This protocol outlines the preferred synthetic route starting from 2-methylbenzoic acid.
Step 1: Fischer Esterification of 2-Methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's completion by TLC.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-methylbenzoate. The product is often pure enough for the next step without further purification.
Step 2: Chlorination of Methyl 2-methylbenzoate
-
Reaction Setup: Dissolve Methyl 2-methylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid). Add a catalytic amount of a Lewis acid like iron(III) chloride (FeCl₃).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, 1.05 eq) dropwise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding it to cold water. Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo. The crude Methyl 3-chloro-2-methylbenzoate may require purification by column chromatography to remove any isomeric impurities.
Step 3: Bromination of Methyl 3-chloro-2-methylbenzoate
-
Reaction Setup: Dissolve Methyl 3-chloro-2-methylbenzoate (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) and add a catalytic amount of FeBr₃.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add liquid bromine (1.05 eq) dropwise to the stirred solution over 30-60 minutes.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed (monitored by TLC/GC).
-
Work-up: Quench the reaction with an aqueous solution of a reducing agent like sodium sulfite or sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, Methyl 5-bromo-3-chloro-2-methylbenzoate, can be purified by recrystallization or flash column chromatography on silica gel to achieve high purity.[1]
References
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021). Google Patents.
-
Gattermann reaction. (2023). In Wikipedia. Retrieved March 10, 2026, from [Link]
-
Sandmeyer reaction. (2022). LS College. Retrieved March 10, 2026, from [Link]
-
Gattermann Reaction. (n.d.). Unacademy. Retrieved March 10, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Retrieved March 10, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO. Retrieved March 10, 2026, from [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023). WIPO Patentscope. Retrieved March 10, 2026, from [Link]
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.
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Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Thieme Connect. Retrieved March 10, 2026, from [Link]
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CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
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5-Bromo 2-Chloro Benzoic Acid. (n.d.). Vihita Drugs & Intermediates. Retrieved March 10, 2026, from [Link]
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Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). (n.d.). Mol-Instincts. Retrieved March 10, 2026, from [Link]
-
Gattermann Reaction. (n.d.). BYJU'S. Retrieved March 10, 2026, from [Link]
- US20040236146A1 - Method for producing 3-bromomethylbenzoic acids. (2004). Google Patents.
-
Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. (2021). Letters in Organic Chemistry. Retrieved March 10, 2026, from [Link]
-
2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6. (n.d.). Veeprho. Retrieved March 10, 2026, from [Link]
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Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed. Retrieved March 10, 2026, from [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (2009). Google Patents.
-
A REVERSE GATTERMANN-KOCH REACTION. (n.d.). Revue Roumaine de Chimie. Retrieved March 10, 2026, from [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. Retrieved March 10, 2026, from [Link]
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Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. (n.d.). Rsc.org. Retrieved March 10, 2026, from [Link]
- CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (2023). Google Patents.
-
CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. (2022). Scribd. Retrieved March 10, 2026, from [Link]
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purification of crude Methyl 5-bromo-3-chloro-2-methylbenzoate by column chromatography
Welcome to the Technical Support Center for the purification of Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3). This multi-halogenated aromatic scaffold is a highly lipophilic ester used as a critical intermediate in complex molecular syntheses[1]. Purifying this compound from crude reaction mixtures—which often contain unreacted precursors like methyl 3-chloro-2-methylbenzoate or closely related regioisomers—requires precise control over normal-phase silica gel chromatography.
This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.
Experimental Workflow
The following workflow outlines the logical progression from crude mixture to isolated product, emphasizing the critical decision points in method development.
Figure 1: Step-by-step workflow for the normal-phase purification of halogenated methyl benzoates.
Standard Operating Procedure (SOP): Flash Column Chromatography
This self-validating protocol is designed to maximize theoretical plates and prevent band broadening during the isolation of highly lipophilic aromatics.
Step 1: TLC Method Development (Self-Validation)
-
Action: Dissolve a small aliquot of the crude mixture in dichloromethane (DCM). Spot on a silica gel 60 F254 TLC plate. Develop in highly non-polar solvent systems (e.g., 100:0, 98:2, and 95:5 Hexanes:Ethyl Acetate).
-
Causality: The target compound is extremely lipophilic due to the halogens and methyl groups[1]. You must identify a solvent system where the target Rf is exactly 0.25 to 0.35. Mathematically, an Rf of 0.33 ensures the compound elutes in approximately 3 Column Volumes (CV = 1/Rf), providing the optimal balance between separation time and resolution from impurities[2].
Step 2: Column Packing
-
Action: Select a column size based on a 30:1 to 50:1 silica-to-crude mass ratio. Prepare a slurry of silica gel (40-63 µm) in the chosen eluent (e.g., 98:2 Hexanes:EtOAc). Pour the slurry into the column and apply positive air pressure to pack the bed tightly[3].
-
Causality: A tightly packed column prevents channeling, which would otherwise distort the solvent front and cause co-elution of closely related regioisomers.
Step 3: Dry Loading the Sample
-
Action: Dissolve the crude mixture in a volatile solvent (e.g., DCM or Acetone). Add dry silica gel (approx. 2-3 times the crude mass). Evaporate the solvent completely in vacuo until a free-flowing powder is obtained. Load this powder evenly onto the flat head of the packed column bed.
-
Causality: If loaded "wet" using a strong solvent like DCM, the strong solvent will travel down the column, dragging the lipophilic product with it and artificially broadening the band. Dry loading eliminates the loading solvent effect, ensuring the compound begins its descent as a perfectly narrow band[4].
Step 4: Isocratic Elution
-
Action: Add a protective layer of sand over the loaded sample. Fill the column with the optimized eluent. Apply positive pressure to maintain a flow rate of approximately 2 inches/minute[3].
-
Causality: For structurally similar compounds (like halogenated regioisomers), isocratic elution is superior to gradient elution because it maintains a constant separation factor ( α ) throughout the run, maximizing the resolution of compounds with nearly identical polarities[2].
Step 5: Fraction Analysis
-
Action: Collect fractions (e.g., 15-20 mL for a 30 g column). Spot every third fraction on a TLC plate and visualize under UV light (254 nm). Combine fractions containing a single, pure spot and concentrate in vacuo.
Quantitative Chromatographic Data
The following table summarizes the expected chromatographic behavior of the target compound and its common synthesis impurities in a standard normal-phase system.
| Compound / Impurity | Relative Polarity | Estimated Rf (95:5 Hexanes:EtOAc) | Elution Volume (CV) | UV Activity (254 nm) |
| Methyl 5-bromo-3-chloro-2-methylbenzoate (Target) | Very Low (Highly Lipophilic) | ~0.35 | ~2.8 CV | Strong |
| Methyl 3-chloro-2-methylbenzoate (Starting Material) | Low | ~0.30 | ~3.3 CV | Strong |
| 5-bromo-3-chloro-2-methylbenzoic acid (Hydrolysis Byproduct) | High | 0.00 (Baseline) | >10 CV | Strong |
(Note: The addition of the bromine atom increases the lipophilicity of the target compound compared to the starting material, resulting in a higher Rf value[1].)
Frequently Asked Questions (FAQs)
Q: My compound is eluting immediately in the solvent front. What went wrong? A: Your solvent system is too polar. Because Methyl 5-bromo-3-chloro-2-methylbenzoate is highly lipophilic, standard solvent mixtures like 80:20 Hexanes:EtOAc will not retain it on the silica[1]. Switch to a highly non-polar system, such as 98:2 Hexanes:EtOAc or even 100% Hexanes, to ensure the compound interacts with the stationary phase[4].
Q: Can I use gradient elution instead of isocratic elution for this purification? A: While automated flash chromatography systems easily generate focused gradients (e.g., holding at 1% EtOAc for 3 CVs, then ramping to 5%), it is often unnecessary for a single non-polar target unless the crude contains impurities with a massive range of polarities[5]. For separating the target from its regioisomers, isocratic elution provides the highest number of theoretical plates.
Q: How do I separate Methyl 5-bromo-3-chloro-2-methylbenzoate from its regioisomers (e.g., the 4-bromo or 6-bromo derivatives)? A: Regioisomers have nearly identical Rf values. To separate them, you must decrease the polarity of the eluent to lower the Rf of all compounds to ~0.15 - 0.20. While this increases the solvent volume and time required, it drastically increases the separation factor ( Δ Rf) between the bands[3].
Troubleshooting Guide
When purifications fail, identifying the root cause is critical. Use the logical decision tree below to diagnose band tailing, followed by our specific issue-resolution matrix.
Figure 2: Logical decision tree for troubleshooting band tailing during flash chromatography.
Issue 1: Product band tailing or streaking across multiple fractions.
-
Cause: Tailing is almost always caused by either overloading the column (too much crude mass for the silica volume) or poor solubility of the compound in the mobile phase, which causes the compound to precipitate at the column head and slowly re-dissolve as the solvent passes[4].
-
Solution: Ensure the sample-to-silica ratio is at least 1:30 for standard separations, or 1:50+ for difficult regioisomer separations[3]. If solubility is the issue, strictly utilize the dry loading technique described in the SOP to prevent precipitation.
Issue 2: Degradation of the product on the column.
-
Cause: While methyl esters and halogenated aromatics are generally robust, trace acidity in standard silica gel can sometimes catalyze hydrolysis (cleaving the methyl ester into the corresponding benzoic acid) if the residence time is too long.
-
Solution (Self-Validating): Test compound stability using 2D TLC. Spot the sample in the corner of a square TLC plate, develop it, dry it, rotate the plate 90 degrees, and develop it again. If the compound is stable, all spots will lie on a perfect diagonal line. If off-diagonal spots appear, degradation is occurring[4]. In this case, deactivate the silica gel by adding 1% Triethylamine (TEA) to your eluent, or switch to neutral alumina.
Issue 3: Co-elution of unreacted starting material.
-
Cause: The starting material (e.g., Methyl 3-chloro-2-methylbenzoate) lacks the bromine atom but shares the ester and chlorine functionalities, making its polarity very similar to the target compound[1].
-
Solution: Do not attempt to fix this by increasing solvent polarity. Instead, decrease the polarity of the eluent (e.g., drop from 5% EtOAc to 1% EtOAc). This increases the number of theoretical plates and allows the slight difference in lipophilicity (imparted by the extra bromine atom) to physically separate the bands[3].
References
-
Troubleshooting Flash Chromatography - Chemistry University of Rochester[Link]
-
Flash Method Development in a Flash Teledyne Labs [Link]
-
Successful flash chromatography Biotage[Link]
-
Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution W. C. Still, M. Kahn, A. Mitra - Journal of Organic Chemistry (1978) [Link]
Sources
optimizing reaction conditions for the chlorination of methyl 2-methylbenzoate derivatives
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the benzylic chlorination of methyl 2-methylbenzoate derivatives.
This reaction—a classic free-radical halogenation—is deceptively simple on paper but notoriously prone to selectivity issues, stalled kinetics, and impurity formation in practice. The following guide bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing you with self-validating protocols and data-driven troubleshooting strategies.
Mechanistic Workflow & Divergence Pathways
To troubleshoot effectively, you must understand how reaction conditions dictate the mechanistic pathway. The diagram below illustrates the critical divergence points where a standard free-radical chlorination can fail, leading to either electrophilic aromatic substitution (EAS) byproducts or over-chlorination.
Workflow and divergence pathways in benzylic chlorination.
Troubleshooting Q&A: Process Optimization
Q: Why am I seeing significant amounts of the dichlorinated byproduct (methyl 2-(dichloromethyl)benzoate)? A: Over-chlorination is fundamentally a kinetic control issue. Once the first chlorine atom is installed, the remaining benzylic protons are still susceptible to radical abstraction. To mitigate this, you must strictly control the stoichiometry of your chlorinating agent (e.g., Cl2 gas or N-Chlorosuccinimide) to 1.05–1.10 equivalents. More importantly, do not push the reaction to 100% conversion . Process optimization studies demonstrate that stopping the reaction at ~65–70% conversion maximizes the yield of the mono-chlorinated product while keeping dichlorination to trace levels [1].
Q: The reaction rate is extremely slow, and starting material remains unreacted. What is causing this? A: Radical chain reactions are highly susceptible to termination by radical scavengers. The most common culprit is dissolved oxygen (triplet O2 ), which reacts with carbon-centered radicals to form stable peroxy radicals, instantly terminating the chain propagation. Ensure your solvent is rigorously degassed (e.g., via Argon sparging). Additionally, your choice of initiator impacts the rate. Comparative studies show that while the product distribution remains identical, the reaction rates vary significantly based on the energy source: UV Light > Benzoyl Peroxide (BPO) > AIBN [1]. If using chemical initiators, ensure your reaction temperature matches their optimal half-life (e.g., 70 °C for AIBN).
Q: My LC-MS shows chlorination on the aromatic ring instead of the benzylic position. How did the regioselectivity shift? A: You have accidentally shifted the reaction mechanism from a free-radical substitution to an Electrophilic Aromatic Substitution (EAS). This occurs when trace metal impurities (such as iron or aluminum from spatulas, reactor walls, or low-grade solvents) react with the chlorinating agent to form Lewis acids (e.g., FeCl3 ). These Lewis acids polarize the chlorine source, directing it to the electron-rich aromatic ring [2]. To fix this, use rigorously acid-washed glassware, PTFE-coated equipment, and ensure strong, continuous radical initiation to outcompete any background EAS kinetics.
Quantitative Data: Initiator Comparison
The following table summarizes the kinetic and yield data for the chlorination of methyl 2-methylbenzoate using 1.1 equivalents of Cl2 gas at 70 °C across different initiation methods [1].
| Initiator Type | Temperature | Molar Ratio ( Cl2 : Ester) | Reaction Rate Rank | Optimal Mono-Cl Yield |
| UV Light (315-400 nm) | 70 °C | 1.1 : 1.0 | 1 (Fastest) | 65% – 67% |
| Benzoyl Peroxide (BPO) | 70 °C | 1.1 : 1.0 | 2 (Moderate) | 65% – 67% |
| AIBN | 70 °C | 1.1 : 1.0 | 3 (Slowest) | 65% – 67% |
Note: While UV light provides the fastest kinetics, chemical initiators like AIBN are often preferred for standard bench-scale setups due to equipment accessibility and scalability [2].
Self-Validating Experimental Protocol
This standard operating procedure (SOP) utilizes N-Chlorosuccinimide (NCS) and AIBN, which provides a highly controllable, bench-stable alternative to Cl2 gas [2]. The protocol includes built-in in-process controls (IPC) to ensure self-validation.
Reagents:
-
Methyl 2-methylbenzoate: 1.0 equivalent
-
N-Chlorosuccinimide (NCS): 1.05 equivalents (Recrystallized from water/acetic acid if purity is suspect)
-
AIBN: 0.05 equivalents
-
Solvent: Anhydrous Acetonitrile or Trifluorotoluene (0.2 M)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure no metal needles or spatulas touch the interior to prevent Lewis acid contamination.
-
Reagent Loading: Add methyl 2-methylbenzoate and the chosen anhydrous solvent to the flask.
-
Degassing (Critical Step): Submerge an Argon line into the solution and sparge vigorously for 15 minutes to displace dissolved oxygen.
-
Initiator & Reagent Addition: Briefly remove the Argon line, add NCS and AIBN in one portion, and re-seal the system under a positive pressure of Argon.
-
Thermal Initiation: Lower the flask into a pre-heated oil bath at 70–75 °C. At this temperature, AIBN has a half-life of approximately 2.5 hours, providing a steady stream of initiating radicals.
-
In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS or HPLC.
-
Reaction Termination: Once the IPC indicates ~70% conversion of the starting material, immediately remove the flask from the heat source and cool it in an ice bath to halt radical propagation and prevent dichlorination.
-
Workup: Filter the mixture through a sintered glass funnel to remove the insoluble succinimide byproduct. Wash the filtrate with water, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Isolate the target methyl 2-(chloromethyl)benzoate via fractional distillation or silica gel chromatography.
References
-
Chlorination of Methyl 2-Methylbenzoate to Methyl 2-(chloromethyl) Benzoate. Journal of the Chinese Institute of Chemical Engineers / Airiti Library. Available at:[Link]
Technical Support Center: Challenges in the Diazotization of Bromo-amino Methylbenzoates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the diazotization of bromo-amino methylbenzoates. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific yet critical class of chemical transformations. Bromo-amino methylbenzoates are valuable intermediates in pharmaceutical and materials science, but their unique electronic structure presents significant hurdles for efficient diazotization. This guide provides in-depth, field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate these complexities successfully.
Section 1: Foundational Challenges & Frequently Asked Questions (FAQs)
The primary difficulty in diazotizing bromo-amino methylbenzoates stems from the electronic properties of the substituents on the aromatic ring. Both the bromo group and the methyl ester group are electron-withdrawing, which significantly impacts the reactivity of the amine.
Q1: Why is the diazotization of bromo-amino methylbenzoates so much more difficult than that of simple aniline?
A1: The challenge lies in the reduced nucleophilicity of the starting amine. The rate-determining step in diazotization is the attack of the amine's lone pair on the nitrosonium ion (NO⁺).[1][2] In bromo-amino methylbenzoates, the strongly electron-withdrawing bromo (-I, +R) and methylbenzoate (-I, -R) groups pull electron density away from the aromatic ring and, consequently, from the amino group.[3] This reduction in electron density makes the amino nitrogen less nucleophilic and therefore less reactive towards the electrophilic nitrosonium ion, making the reaction difficult to initiate and drive to completion.
Q2: What is the absolute critical role of temperature (0–5 °C), and why is there no flexibility on this?
A2: The 0–5 °C temperature range is non-negotiable due to the thermal instability of the resulting aryldiazonium salt.[4][5][6] Above 5 °C, two detrimental decomposition pathways accelerate:
-
Hydrolysis: The diazonium salt reacts with water in the solvent to form a highly reactive aryl cation, which is immediately trapped by water to form the corresponding phenol. This reaction is accompanied by the vigorous evolution of nitrogen gas (N₂), leading to significant yield loss and potential safety hazards.[4][7][8][9]
-
Uncontrolled Decomposition: Aryldiazonium salts, especially when isolated as solids, can be explosive.[7][10] Maintaining a low temperature in solution minimizes the decomposition rate and ensures the intermediate can be used in a subsequent step (e.g., a Sandmeyer reaction) before it degrades.[11]
Q3: How does the choice of mineral acid (e.g., HCl vs. H₂SO₄) impact the reaction?
A3: The choice of acid is crucial and affects several parameters:
-
Generation of Nitrous Acid: A strong mineral acid is required to react with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, which is then protonated to form the active electrophile, NO⁺.[1][5]
-
Amine Solubility: The weakly basic bromo-amino methylbenzoate must be converted to its corresponding ammonium salt to dissolve in the aqueous medium. A sufficient excess of acid (typically 2.5-3 equivalents) ensures complete protonation and dissolution.[11]
-
Diazonium Salt Stability: The acid's conjugate base becomes the counter-ion for the diazonium salt. While chloride (from HCl) and bisulfate (from H₂SO₄) are common, salts with larger, non-nucleophilic counter-ions like tetrafluoroborate (from HBF₄) or tosylate (from p-TsOH) are significantly more stable and can sometimes even be isolated.[10][12] Using HBF₄ can be an excellent strategy if the diazonium intermediate needs to be held for a longer period before the next step.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue Cluster 1: Low or No Yield of Diazonium Salt
Q: My reaction shows very low conversion, and I recover most of my starting amine. What went wrong?
A: This classic issue points to insufficient activation of the diazotizing agent or poor reactivity of the amine.
-
Potential Cause 1: Insufficient Acidity. The equilibrium for the formation of the nitrosonium ion (NO⁺) from nitrous acid is highly dependent on acid concentration. With a deactivated amine, you need a higher concentration of the active electrophile to drive the reaction.
-
Solution 1: Increase the amount of acid. Instead of the standard 2.5 equivalents, try using 3 to 4 equivalents of HCl or H₂SO₄. Ensure the amine is fully dissolved in the acid before cooling and adding the nitrite solution.[11]
-
Potential Cause 2: Incomplete Dissolution. If the amine salt is not fully dissolved, it cannot react. This can be a problem with highly substituted, less soluble benzoates.
-
Solution 2: Ensure the amine is completely dissolved in the acid, gently warming if necessary, before cooling the solution to 0 °C for the diazotization. Vigorous stirring is essential throughout the reaction.[4][11]
-
Potential Cause 3: Reagent Quality. Sodium nitrite can degrade over time.
-
Solution 3: Use a freshly opened bottle of sodium nitrite or prepare a fresh solution of it immediately before use.[4]
Q: The yield is poor, and I observed significant foaming/gas evolution during the reaction.
A: This is a clear sign of diazonium salt decomposition.[12]
-
Potential Cause: Temperature Excursion. The most common culprit is the reaction temperature rising above 5 °C. The addition of sodium nitrite solution is exothermic, and localized "hot spots" can form if the addition is too fast or stirring is inadequate.
-
Solution:
-
Use an Ice-Salt Bath: An ice-salt bath provides more efficient cooling than an ice-water bath and can maintain temperatures between -5 and 0 °C.
-
Slow, Dropwise Addition: Add the sodium nitrite solution very slowly, drop by drop, with the tip of the addition funnel below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.[4][13]
-
Vigorous Stirring: Use a powerful overhead or magnetic stirrer to ensure the mixture is homogenous and temperature is uniform.
-
Issue Cluster 2: Formation of Impurities
Q: My reaction mixture turned a dark brown or black color, and the final product is heavily contaminated.
A: A dark coloration is often indicative of unwanted side reactions, most commonly azo coupling.[4]
-
Potential Cause: Insufficient Acidity. The diazonium salt is an electrophile. If the reaction medium is not acidic enough, some of the starting bromo-amino methylbenzoate will remain as the free amine, which is nucleophilic. The electrophilic diazonium salt can then attack the nucleophilic parent amine to form a colored diazoamino compound (an azo dye).[4][14]
-
Solution:
-
Maintain High Acidity: Ensure a sufficient excess of mineral acid (at least 3 equivalents) is present throughout the reaction. This keeps the concentration of the free amine vanishingly low, preventing it from participating in coupling reactions.[11]
-
Check pH: While difficult in concentrated acid, the principle is to keep the system strongly acidic to suppress the nucleophilicity of any unreacted amine.
-
Section 3: Visualized Guides and Protocols
Diazotization Mechanism & Key Failure Points
The following diagram illustrates the core mechanism and highlights the steps where electron-withdrawing groups (EWGs) on bromo-amino methylbenzoates introduce challenges.
Caption: Mechanism & Challenges in Diazotization of EWG-Anilines.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common issues during your experiment.
Caption: Troubleshooting Flowchart for Diazotization.
Table 1: Key Reaction Parameters and Their Justification
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Temperature | 0–5 °C (Ice-salt bath) | Prevents thermal decomposition of the unstable aryldiazonium salt into phenolic byproducts and N₂ gas.[4][5][13] |
| Acid Equivalents | 3.0–4.0 eq. (vs. Amine) | Ensures complete protonation and dissolution of the weakly basic amine; maintains a highly acidic medium to generate sufficient NO⁺ and prevent side reactions like azo coupling.[11] |
| NaNO₂ Equivalents | 1.0–1.1 eq. (vs. Amine) | A slight excess ensures the reaction goes to completion. A large excess can lead to unwanted side reactions. |
| NaNO₂ Addition | Slow, dropwise, subsurface | The reaction is exothermic. Slow addition allows for effective heat dissipation, preventing temperature spikes and decomposition.[4][12] |
| Stirring | Vigorous mechanical/magnetic | Ensures thermal and chemical homogeneity, preventing localized hot spots and concentration gradients. |
| Reaction Monitoring | Starch-iodide paper test | A positive test (blue-black color) indicates the presence of excess nitrous acid, confirming that all the amine has reacted.[11] |
Optimized Protocol: Diazotization of Methyl 5-Amino-2-bromobenzoate
This protocol provides a robust starting point for substrates of this class.
-
Amine Salt Preparation:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine methyl 5-amino-2-bromobenzoate (1.0 eq.).
-
Add water (approx. 10 mL per gram of amine) and concentrated Hydrochloric Acid (3.5 eq.).
-
Stir the mixture at room temperature until all solids have dissolved completely. Gentle warming (to 30-40 °C) may be applied if dissolution is slow, but the solution must be fully cooled before proceeding.
-
-
Cooling:
-
Immerse the flask in an ice-salt bath and cool the solution to between 0 and 2 °C with vigorous stirring.
-
-
Nitrite Solution Preparation:
-
In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold deionized water.
-
-
Diazotization:
-
Transfer the cold sodium nitrite solution to the addition funnel.
-
Add the nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [4]
-
-
Completion and Confirmation:
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.[15]
-
Confirm the reaction is complete by touching a drop of the reaction mixture to starch-iodide paper. A deep blue-black color indicates a slight excess of nitrous acid and full conversion of the amine.[11]
-
If the test is negative, add a small amount of additional nitrite solution until a positive test is achieved.
-
The resulting cold solution of the diazonium salt is now ready for immediate use in a subsequent reaction (e.g., Sandmeyer, Balz-Schiemann, etc.). Do not attempt to store the solution or isolate the diazonium salt unless you are using a stabilizing counter-ion like BF₄⁻ and have appropriate safety measures in place. [5][7]
-
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem.
- BenchChem Technical Support Team. (2025). troubleshooting common issues in diazotization reactions with butyl nitrite. BenchChem.
- BenchChem. (2025). Optimizing the reaction conditions for azo dye synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
-
Shishkin, V. N., et al. (2021). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Molecules. [Link]
-
BYJU'S. Diazonium Salts Preparation. [Link]
- Anonymous. (2020). DIAZONIUM SALTS.
-
CK-12 Foundation. (2026). Diazonium Salts. [Link]
-
Clark, J. (2023). making diazonium salts from phenylamine (aniline). Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Making Diazonium Salts. [Link]
-
NPTEL. Lecture 16 Aromatic Diazonium Salts. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Quora. (2018). Aliphatic diazonium salts are unstable. Why?. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. BenchChem.
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. [Link]
-
Shriner, R. L., et al. (1980). Diazotization of Aniline Derivatives: Nitrous Acid Test. Journal of Chemical Education. [Link]
-
OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). [Link]
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- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 10. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]
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recrystallization techniques for high purity Methyl 5-bromo-3-chloro-2-methylbenzoate
Focus: Recrystallization & Purification of Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3)
Welcome to the Advanced Technical Support Center. As drug development and synthetic pathways grow more complex, the isolation of high-purity multi-halogenated aromatic scaffolds is critical. Methyl 5-bromo-3-chloro-2-methylbenzoate is a highly substituted intermediate where the differential reactivity of its carbon-halogen bonds (C-Br vs. C-Cl) dictates downstream cross-coupling success [1].
Because this scaffold is typically synthesized via sequential electrophilic aromatic substitution (e.g., bromination followed by chlorination), crude mixtures often contain closely related regioisomers [2]. This guide provides field-proven, thermodynamically grounded troubleshooting strategies to ensure high-fidelity recrystallization.
I. Quantitative Reference Data
Before initiating any purification workflow, it is critical to understand the physicochemical boundaries of your target molecule. The presence of multiple halogens and an ester group makes this compound highly polarizable but overall lipophilic.
Table 1: Physicochemical & Solubility Profile
| Parameter | Value / Characteristic | Impact on Recrystallization |
| Formula / MW | C9H8BrClO2 / 263.52 g/mol | High molecular weight dictates slower dissolution kinetics. |
| CAS Number | 1522778-35-3 | N/A |
| Ideal Solvent | Methanol (MeOH) | Shares the methoxy group, preventing transesterification [3]. |
| Alternative Solvent | Ethanol / Water (95:5) | Addition of water steepens the solubility curve for higher yields [4]. |
| Insoluble Impurities | Polyhalogenated polymeric byproducts | Requires hot gravity filtration prior to cooling. |
| Soluble Impurities | 3-bromo or 4-chloro regioisomers | Requires strict thermodynamic control (slow cooling) to exclude from the crystal lattice. |
II. Troubleshooting & FAQs (Causality & Solutions)
Q1: My crude mixture "oils out" (forms a liquid layer) instead of crystallizing upon cooling. Why does this happen and how do I fix it?
-
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solubility limit of the compound is reached at a temperature that is higher than the melting point of the impure mixture. The impurities depress the melting point so severely that the solute separates as a liquid oil rather than a solid crystal lattice.
-
The Fix: You must alter the phase diagram. Reheat the mixture until the oil dissolves completely. Then, either add 10-20% more hot solvent to lower the saturation temperature below the mixture's melting point, or introduce a highly pure seed crystal just above the cloud point to kinetically force solid nucleation before liquid separation can occur.
Q2: Post-recrystallization GC/MS shows I am still co-crystallizing the 4-chloro regioisomer. How do I improve isomeric exclusion?
-
The Causality: Regioisomers possess nearly identical polarities and molecular volumes. If you cool the solution too rapidly (kinetic control), the crystal lattice forms chaotically, trapping these structurally similar impurities within the matrix.
-
The Fix: Shift to thermodynamic control . Reduce your cooling rate to exactly 1-2 °C per minute. By cooling slowly, the lattice grows methodically; when a mismatched regioisomer attempts to bind to the growing crystal face, the steric hindrance of the incorrect halogen placement causes it to be rejected back into the mother liquor.
Q3: My purity is excellent (>99%), but my recovery yield is below 50%. Where is the product going?
-
The Causality: Yield loss in recrystallization is almost always due to over-dilution during the dissolution phase or using wash solvent that is too warm, which re-dissolves the purified lattice.
-
The Fix (Self-Validating System): Implement a Mother Liquor Validation step. Take a 1.0 mL aliquot of your post-filtration mother liquor and evaporate it to dryness. Weigh the residue. If the mass accounts for your missing yield, your solvent volume was too high. In your next run, reduce the primary solvent volume by 20% and ensure your wash solvent is chilled to exactly 0 °C.
III. Logical Workflows & Mechanistic Pathways
Understanding the decision-making process and the physical chemistry of crystallization is essential for reproducible results.
Caption: Troubleshooting decision tree for the recrystallization of multi-halogenated methyl benzoates.
Caption: Mechanistic pathway of crystal lattice growth and regioisomer exclusion during slow cooling.
IV. Self-Validating Experimental Protocol
This protocol uses Methanol as the primary solvent. It is designed as a self-validating system: you will verify the success of each phase before proceeding to the next, ensuring no material is lost to procedural errors.
Phase 1: Preparation and Baseline Validation
-
Initial Purity Check: Run a baseline GC/MS or HPLC of the crude Methyl 5-bromo-3-chloro-2-methylbenzoate to quantify the exact percentage of regioisomers.
-
Weighing: Weigh the crude solid accurately to two decimal places. Place it in an appropriately sized Erlenmeyer flask (the flask should be no more than 1/3 full when the solvent is added).
Phase 2: Hot Dissolution (Kinetic Phase) 3. Solvent Addition: Add boiling Methanol dropwise to the crude solid while maintaining the flask on a hot plate stirrer. 4. Causality Check: Add only enough solvent to dissolve the solid completely at the boiling point. Excess solvent drastically reduces yield. If the solution is highly colored or contains suspended particulates, add 5% w/w activated carbon, boil for 2 minutes, and perform a hot gravity filtration through a fluted filter paper [4].
Phase 3: Controlled Nucleation (Thermodynamic Phase) 5. Ambient Cooling: Remove the flask from the heat source. Place it on a non-conductive surface (like a cork ring) and cover the mouth with a watch glass to prevent solvent evaporation. 6. Monitoring: Allow the solution to cool to room temperature undisturbed. Do not agitate. Agitation induces rapid, kinetic nucleation, which traps impurities. Crystals should begin forming within 15-30 minutes.
Phase 4: Yield Maximization & Isolation 7. Ice Bath: Once the flask has reached room temperature and primary crystallization is complete, submerge the flask in an ice-water bath (0 °C) for 15 minutes to depress the solubility curve and force the remaining product out of the mother liquor. 8. Filtration: Isolate the crystals using vacuum filtration (Büchner funnel). 9. Washing: Wash the filter cake with a minimal amount (e.g., 2-3 mL) of ice-cold Methanol. Self-Validation: Check the filtrate. If it is heavily cloudy, your wash solvent was too warm and is dissolving your product. 10. Drying & Final Validation: Dry the crystals under a high vacuum to a constant weight. Run a final GC/MS to confirm the exclusion of regioisomers and calculate your percentage yield.
V. References
-
Royal Society of Chemistry. "Nitration of methyl benzoate and Recrystallization Techniques." RSC Education. Available at: [Link]
Technical Support Center: Strategies to Mitigate Dehalogenation of Methyl 5-bromo-3-chloro-2-methylbenzoate
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and critical challenge encountered during the functionalization of polysubstituted haloaromatics: the undesired side reaction of dehalogenation, with a specific focus on Methyl 5-bromo-3-chloro-2-methylbenzoate. Our goal is to provide you with the mechanistic insights and practical, field-proven strategies to maximize the yield of your desired product by suppressing this competing reaction pathway.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the dehalogenation of your specific substrate.
Q1: What exactly is dehalogenation and why is it a problem with my Methyl 5-bromo-3-chloro-2-methylbenzoate substrate?
Dehalogenation, or more specifically hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling reactions.[1] It involves the replacement of a halogen atom (in your case, bromine or chlorine) on the aromatic ring with a hydrogen atom.[2] This leads to the formation of a reduced, non-functionalized arene as a significant byproduct. This side reaction is problematic for two primary reasons: it consumes your valuable starting material, thereby lowering the yield of the desired coupled product, and it introduces impurities that can be difficult to separate, complicating the purification process.[1][3]
Q2: My substrate has both a bromine and a chlorine atom. Which one is more likely to be removed?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl.[2][4][5] Therefore, the carbon-bromine (C-Br) bond at the 5-position of your molecule is significantly more reactive and thus more susceptible to both the desired oxidative addition and the undesired dehalogenation compared to the carbon-chlorine (C-Cl) bond at the 3-position.[4] This allows for selective coupling at the C-Br position, but it also means that any dehalogenation observed is most likely occurring at this site, leading to the formation of Methyl 3-chloro-2-methylbenzoate.
Q3: What is the primary cause of dehalogenation from a mechanistic standpoint?
The most widely accepted mechanism points to the formation of a palladium-hydride (Pd-H) species as the key intermediate responsible for dehalogenation.[2][6] This Pd-H species can intercept the catalytic cycle. Instead of undergoing transmetalation with your coupling partner, the aryl-palladium intermediate can undergo reductive elimination with the hydride, yielding the dehalogenated arene and regenerating the Pd(0) catalyst.[2]
The critical question then becomes: where does the hydride come from? There are several common sources in a typical reaction mixture:
-
The Base: Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu) and hydroxides, can generate hydride species.[3][7][8]
-
The Solvent: Protic solvents, especially alcohols, can be oxidized by the palladium complex to furnish a palladium-hydride intermediate.[1][9]
-
Trace Water: Even small amounts of water in the reaction can serve as a proton source in pathways leading to dehalogenation.[2][10]
Caption: Catalytic cycle showing desired coupling vs. dehalogenation.
Q4: How can I definitively identify dehalogenation in my crude reaction mixture?
You can confirm the presence and extent of dehalogenation using standard analytical techniques:[7]
-
Thin Layer Chromatography (TLC): The dehalogenated byproduct (Methyl 3-chloro-2-methylbenzoate) will typically appear as a new, less polar spot compared to your starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will see a peak with a molecular weight corresponding to the de-brominated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of the crude product mixture will show a new signal in the aromatic region, corresponding to the proton that has replaced the bromine atom.
Part 2: Troubleshooting Guide: A Systematic Approach
If you are observing significant dehalogenation, do not resort to random changes. Follow this systematic workflow to diagnose and resolve the issue efficiently.
Caption: A troubleshooting workflow for minimizing dehalogenation.
Step 1: Catalyst & Ligand Selection - Your First Line of Defense
The choice of ligand is critical. The ligand's electronic and steric properties directly influence the relative rates of the desired productive steps versus the undesired dehalogenation pathway.[7]
Recommendation: Switch from simple phosphine ligands (like PPh₃) to modern, bulky, and electron-rich biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial reductive elimination step to form your desired product, making it kinetically more favorable than the dehalogenation pathway.[1][2][7]
| Ligand Type | Examples | Rationale for Use |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-donating. They accelerate reductive elimination and stabilize the Pd(0) state.[2][7] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often highly effective at preventing side reactions.[8][11] |
| Pre-catalysts | XPhos Pd G2/G3/G4 | These well-defined catalysts ensure efficient generation of the active Pd(0) species and have shown great success in suppressing dehalogenation.[7] |
Step 2: Base Optimization - Starving the Hydride Source
As a primary source of hydrides, your choice of base is paramount.
Recommendation: Avoid strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt), and sodium hydroxide (NaOH).[3] Instead, use weaker inorganic bases that are less likely to act as hydride donors.[2][7]
| Base | Class | Propensity for Dehalogenation | Comments |
| K₃PO₄ | Phosphate | Low | Often an excellent choice, providing sufficient basicity without promoting dehalogenation.[2][7] |
| K₂CO₃, Cs₂CO₃ | Carbonate | Low to Moderate | Widely used and effective. Cesium carbonate can sometimes offer enhanced reactivity.[2][7] |
| NaOtBu, KOtBu | Alkoxide | High | Known to be a significant source of hydrides, leading to dehalogenation.[3][11] Use with extreme caution. |
Step 3: Solvent Choice - Creating an Inert Environment
The reaction medium can either suppress or promote dehalogenation.
Recommendation: Strictly use anhydrous, aprotic solvents. If your current protocol uses an alcohol (methanol, ethanol) as a solvent, this is a likely contributor to the problem.[7][9] Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can degrade the active Pd(0) catalyst and lead to side reactions.[12]
Step 4: Temperature & Reaction Time - Fine-Tuning the Conditions
Thermal energy can accelerate all reaction pathways, including undesired ones.
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures (>100 °C) can increase the rate of dehalogenation and promote catalyst decomposition.[1][7] Monitor your reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the accumulation of byproducts over time.
Part 3: Exemplary Protocols for Suzuki-Miyaura Coupling
The following protocols illustrate the practical application of the principles discussed above for a Suzuki-Miyaura coupling of Methyl 5-bromo-3-chloro-2-methylbenzoate with phenylboronic acid.
Protocol 1: Standard Conditions (High Risk of Dehalogenation)
-
Reactants: Methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 equiv), Phenylboronic acid (1.5 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Sodium Ethoxide (NaOEt) (2.0 equiv).[3]
-
Solvent: Ethanol.[3]
-
Procedure: Reactants, base, and catalyst are combined in ethanol and refluxed for 12 hours.
-
Expected Outcome: Significant formation of the de-brominated byproduct (Methyl 3-chloro-2-methylbenzoate) is highly likely due to the combination of an alkoxide base and an alcohol solvent.
Protocol 2: Optimized Conditions (Designed to Minimize Dehalogenation)
This protocol incorporates modifications based on best practices to suppress the dehalogenation side reaction.[7]
-
Reactants:
-
Methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
-
Pre-catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)
-
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask, add Methyl 5-bromo-3-chloro-2-methylbenzoate, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Briefly purge the flask with argon again before adding the XPhos Pd G2 pre-catalyst.
-
Place the flask in a pre-heated oil bath at 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Expected Outcome: This optimized protocol should yield the desired product, Methyl 3-chloro-2-methyl-5-phenylbenzoate, with minimal to no detectable dehalogenated byproduct.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Retrieved from [Link]
-
Strotman, N. A., Chobanian, H. R., & He, J. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Newman, S. G., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Retrieved from [Link]
-
Hatakeyama, T., et al. (2009). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. ACS Publications. Retrieved from [Link]
-
Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Retrieved from [Link]
-
Barrios-Landeros, F., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Harding, J. R., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Retrieved from [Link]
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- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
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- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fischer-Speier Esterification of Substituted Benzoic Acids
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing low conversion rates when esterifying substituted benzoic acids.
While the Fischer-Speier esterification is a cornerstone of organic synthesis, substituted benzoic acids frequently defy standard reflux conditions. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures—specifically steric inhibition, electronic deactivation, and thermodynamic equilibrium limits—and provides self-validating protocols to overcome them.
Diagnostic Workflow
Logical diagnostic workflow for troubleshooting low yields in Fischer esterification.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why does my ortho-substituted benzoic acid (e.g., 2,6-dimethylbenzoic acid) yield <10% ester while the para-isomer yields >90%? Causality: This is a classic manifestation of the 1[1]. Bulky substituents at the ortho position physically block the approach of the alcohol nucleophile to the protonated carbonyl carbon. Because the standard Fischer mechanism requires the formation of a bulky tetrahedral intermediate, steric hindrance at the ortho position drastically increases the activation energy, essentially halting the reaction[1]. Solution: You must bypass the tetrahedral intermediate entirely. Use 100% sulfuric acid to force the generation of an acylium ion (Newman's mechanism)[2], or utilize sealed-vessel microwave irradiation to provide the kinetic energy required to overcome the steric barrier[3].
Q2: How do electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ at the meta or para positions affect the reaction? Causality: The first step of the Fischer esterification is the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack. Strong EWGs pull electron density away from the carbonyl oxygen, making this initial protonation thermodynamically unfavorable. While the carbonyl carbon becomes highly electrophilic if protonated, the lack of activated intermediates bottlenecks the overall conversion rate. Solution: Increase the concentration of your acid catalyst, or switch to a stronger acid with lower water content (e.g., anhydrous p-Toluenesulfonic acid or methanesulfonic acid) to force the protonation equilibrium forward[4].
Q3: I am using a large excess of alcohol, but conversion plateaus at 60-70%. How can I push the equilibrium? Causality: Fischer esterification is an equilibrium-driven process ( Keq≈4 ). As water accumulates as a byproduct, it acts as a competing nucleophile, driving the reverse hydrolysis reaction[4]. If the alcohol is not in massive excess, or if the substrate is inherently sluggish, the reverse reaction rate will quickly match the forward rate. Solution: Implement continuous water removal. Use a Dean-Stark apparatus with a co-solvent (like toluene) to azeotropically remove water, or add activated 3Å molecular sieves directly to the reaction flask[4].
Q4: Standard reflux and Dean-Stark are failing for my highly hindered substrate. What are the alternative protocols? Causality: When steric hindrance is extreme, thermal reflux at atmospheric pressure simply cannot provide enough energy to reach the transition state. Solution: 3 allows the reaction to be superheated well above the boiling point of the alcohol solvent[3]. The rapid, uniform energy transfer directly activates the molecules, significantly accelerating the kinetic rate while maintaining high pressure to keep the volatile alcohol in the liquid phase[3].
Quantitative Analysis of Substituent Effects
To predict your reaction's success, consult the table below, which summarizes how structural modifications alter the expected yield under standard reflux conditions.
| Substituent | Position | Electronic Effect | Steric Hindrance | Typical Yield (Standard Reflux, 24h) | Recommended Optimization |
| -H (Benzoic Acid) | N/A | None | Low | 85 - 90% | Standard Fischer conditions |
| -CH₃ | Para | Weak EDG | Low | 80 - 85% | Standard Fischer conditions |
| -NO₂ | Para | Strong EWG | Low | 60 - 70% | Increase catalyst concentration |
| -CH₃ | Ortho | Weak EDG | High | < 20% | Microwave / Acylium pathway |
| 2,6-diCH₃ | Ortho | Weak EDG | Very High | < 5% | 100% H₂SO₄ (Acylium ion) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that you can quantitatively verify the success of your reaction in real-time or during the workup phase.
Protocol A: Continuous Water Removal via Dean-Stark (For Electronic & Mild Steric Issues)
This protocol utilizes Le Chatelier's principle to drive the equilibrium forward by physically removing the water byproduct.
-
Preparation: In a round-bottom flask, combine the substituted benzoic acid (10.0 mmol), the desired alcohol (50.0 mmol), and toluene (30 mL) as an azeotropic co-solvent.
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (1.0 mmol, 10 mol%). Add a magnetic stir bar and boiling chips.
-
Apparatus Setup: Attach a Dean-Stark trap filled with toluene, and fit a reflux condenser on top.
-
Reflux: Heat the mixture to vigorous reflux (approx. 110-115°C). Water will co-distill with toluene and alcohol, separating into the lower layer of the trap.
-
Self-Validation Check: Monitor the volume of water collected in the trap. The theoretical yield of water is 0.18 mL (10 mmol × 18.015 g/mol ÷ 1.0 g/mL). When the collected water volume reaches ~0.18 mL and ceases to increase, the reaction has achieved >95% conversion.
-
Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to remove the catalyst and any trace unreacted acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Sealed-Vessel Microwave-Assisted Esterification (For Severe Steric Hindrance)
This protocol overcomes the high activation energy barrier of ortho-substituted acids by superheating the solvent in a pressurized environment[3].
-
Preparation: In a 10 mL heavy-walled microwave-safe reaction vial, combine the sterically hindered substituted benzoic acid (1.0 mmol) and anhydrous alcohol (5.0 mL).
-
Catalyst Addition: Add concentrated H₂SO₄ (0.1 mmol, 10 mol%) dropwise. Add a Teflon-coated magnetic stir bar.
-
Sealing and Irradiation: Seal the vial with a Teflon-lined crimp cap. Place in a single-mode microwave reactor. Irradiate at 120°C for 20 minutes (ensure the system monitors pressure to keep it below the vial's safety threshold).
-
Quenching: Allow the microwave to cool the vial to room temperature using compressed air. Carefully uncap the vial.
-
Extraction & Self-Validation Check: Transfer the mixture to a separatory funnel containing 10 mL of saturated aqueous NaHCO₃ (Caution: CO₂ evolution). Extract with ethyl acetate (3 × 10 mL). Validation: Because unreacted substituted benzoic acid is highly soluble in the basic aqueous phase as a carboxylate salt, the organic layer will exclusively contain the neutral ester product. Weighing the dried organic residue provides a highly accurate, self-validated yield free of starting material contamination.
-
Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
- Viktor Meyer - Wikipedia. Wikimedia Foundation.
- Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
- Physical Chemistry Chemical Physics (PCCP) - Acylium Ion Mechanism in Sulfuric Acid. Royal Society of Chemistry.
- Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid. Benchchem.
Sources
scaling up the synthesis of polysubstituted benzoate esters
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with . Moving from a milligram-scale discovery lab to pilot-plant production introduces complex thermodynamic, kinetic, and mass-transfer challenges.
Below, you will find field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure your scale-up campaigns are safe, high-yielding, and reproducible.
Part 1: Troubleshooting & FAQs
Section A: Fischer Esterification Bottlenecks
Q: Why does my 5-kg scale Fischer esterification of 2,4-dinitrobenzoic acid stall at 75% conversion, whereas the 5-gram lab scale reached 98%? A: Causality: Fischer esterification is a thermodynamically controlled equilibrium process[1]. At the lab scale, the high surface-area-to-volume ratio allows for highly efficient water removal (e.g., via a Dean-Stark apparatus). At a 5-kg scale, mass and heat transfer limitations significantly reduce the evaporation rate of water. Furthermore, electron-withdrawing groups (like the nitro groups in 2,4-dinitrobenzoic acid) deactivate the carbonyl carbon toward nucleophilic attack, making the forward reaction slower and highly sensitive to water accumulation. Actionable Solution: Implement continuous water removal using azeotropic distillation with toluene, or utilize a continuous flow reactor combined with pervaporation membranes to continuously drive the equilibrium forward[1].
Q: I am observing significant dialkyl ether byproducts during the acid-catalyzed esterification of sterically hindered polysubstituted benzoates. How can I prevent this? A: Causality: High temperatures combined with strong, dehydrating acid catalysts (such as H₂SO₄) promote the intermolecular dehydration of the aliphatic alcohol solvent into dialkyl ethers[1]. This side reaction outcompetes the main esterification pathway when the target benzoic acid is sterically hindered, as the nucleophilic attack on the carbonyl is kinetically retarded. Actionable Solution: Shift to a milder, less dehydrating acid catalyst like p-toluenesulfonic acid (PTSA) or methanesulfonic acid (MSA). Lower the reaction temperature and apply a vacuum to remove water continuously, or consider microwave-assisted continuous flow systems which have been shown to improve productivity without requiring excessive thermal loads.
Q: I am trying to synthesize a 2,6-disubstituted benzoate ester (e.g., 2,6-dichlorobenzoate) via Fischer esterification, but conversion is <5% even after 48 hours at reflux. How can I overcome this? A: Causality: Ortho-substituents (especially bulky halogens or alkyl groups) create severe steric shielding around the carbonyl carbon. This physical barrier prevents the alcohol from attacking the carbonyl to form the necessary tetrahedral intermediate[2]. Actionable Solution: Abandon Fischer esterification for highly sterically hindered substrates. Instead, utilize the palladium-catalyzed alkoxycarbonylation of aryl halides [3]. By starting with 2,6-dichloroiodobenzene and reacting it with CO and the alcohol in the presence of a Palladium catalyst, the reaction proceeds via an acylpalladium intermediate. This transition-metal-mediated pathway is far less sensitive to ortho-steric hindrance than direct nucleophilic attack.
Section B: Palladium-Catalyzed Alkoxycarbonylation
Q: When scaling up the alkoxycarbonylation of a substituted aryl bromide from 10 g to 1 kg, my palladium catalyst (Pd(OAc)₂/PPh₃) precipitates as Pd black, and the yield drops to 40%. What causes this? A: Causality: Alkoxycarbonylation relies on the continuous insertion of carbon monoxide into the Pd-aryl bond[3]. At larger scales, the gas-liquid mass transfer of CO is significantly poorer due to decreased mixing efficiency. If the local concentration of dissolved CO drops, the catalytic intermediate is starved of CO. Without CO to stabilize the complex, the unstable Pd(0) species rapidly agglomerates into catalytically inactive Pd black[3]. Actionable Solution: Increase the agitation rate using a gas-entrainment impeller to improve CO dissolution. Additionally, switch from a monodentate ligand (PPh₃) to a more stable bidentate phosphine ligand (e.g., Xantphos or dppf), which strongly chelates and stabilizes the Pd(0) intermediate against agglomeration even under transient CO starvation[4].
Part 2: Process Workflows & Logic
Fig 1: Troubleshooting logic for overcoming equilibrium limits and side reactions in Fischer esterification.
Fig 2: Catalytic cycle of Pd-mediated alkoxycarbonylation and the mass-transfer failure mode.
Part 3: Quantitative Data & Methodologies
Table 1: Quantitative Comparison of Esterification Methods at Scale
| Synthesis Method | Scalability (1-10) | Typical Yield | Major Scale-Up Bottleneck | Ideal Substrate Profile |
| Fischer Esterification | 9 | 85-95% | Equilibrium / Water removal | Unhindered, electron-rich |
| Pd-Alkoxycarbonylation | 7 | 80-90% | Gas-liquid mass transfer (CO) | Sterically hindered, aryl halides |
| Steglich (DCC/DMAP) | 4 | 70-85% | Exotherm / Urea byproduct removal | Acid-sensitive, lab-scale only |
Self-Validating Protocol: Scalable Palladium-Catalyzed Alkoxycarbonylation
Objective: Synthesize polysubstituted benzoate esters from aryl halides at a >100g scale, bypassing the steric limitations of traditional esterification.
Step 1: Catalyst and Reagent Charging Charge the pressure reactor with the aryl halide (1.0 equiv), Palladium source (e.g., Pd(OAc)₂, 0.5 mol%), bidentate ligand (e.g., Xantphos, 0.6 mol%), and a mild base (e.g., triethylamine, 1.2 equiv). Add the target alcohol, which also serves as the solvent. Validation Check: The solution should be homogeneous and pale yellow. A dark or black solution at this stage indicates premature catalyst decomposition or oxygen contamination.
Step 2: Reactor Purging Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 5 bar), followed by Carbon Monoxide (3 cycles at 5 bar) to rigorously exclude oxygen. Oxygen will rapidly oxidize the phosphine ligand, rendering the catalyst inactive.
Step 3: Pressurization and Reaction Pressurize the reactor with CO to 10-15 bar. Begin vigorous agitation (minimum 800 RPM with a gas-entrainment impeller) and heat to 110°C. Validation Check: Monitor the mass flow controller or pressure gauge. A steady pressure drop indicates active CO consumption (successful carbonylation). If the pressure remains static after reaching the target temperature, the catalyst has deactivated or the mass transfer is insufficient[3].
Step 4: Controlled Workup Once CO consumption ceases, cool the reactor to 20°C and safely vent the excess CO. Filter the crude mixture through a short pad of Celite to remove precipitated triethylammonium halide salts and trace Pd. Validation Check: Concentrate the filtrate and induce crystallization using a miscible anti-solvent (e.g., heptane). The formation of white/off-white crystals confirms the successful removal of the highly colored Pd species, avoiding the need for unscalable column chromatography.
Sources
identifying and removing isomeric impurities from Methyl 5-bromo-3-chloro-2-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis, identification, and purification of Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) .
Multi-halogenated aromatic scaffolds present unique challenges in regioselectivity. This guide bypasses generic advice, focusing instead on the chemical causality behind isomer formation and providing self-validating protocols to ensure the integrity of your drug development workflows.
FAQ 1: Mechanistic Origins of Isomeric Impurities
Q: Why do I observe isomeric impurities when synthesizing Methyl 5-bromo-3-chloro-2-methylbenzoate from Methyl 3-chloro-2-methylbenzoate?
A: The formation of positional isomers during electrophilic aromatic substitution (SEAr) is dictated by the competing electronic directing effects of the existing substituents on the benzene ring.
In your starting material (Methyl 3-chloro-2-methylbenzoate), the positions available for bromination are C4, C5, and C6. The regioselectivity is governed by three groups:
-
-CH₃ at C2 (Activating): Directs ortho/para. Since the ortho positions (C1, C3) are occupied, it strongly directs the incoming bromine to the para position (C5 ).
-
-COOMe at C1 (Deactivating): Directs meta. The available meta position is C5 .
-
-Cl at C3 (Deactivating): Directs ortho/para. It directs to the ortho (C4 ) and para (C6 ) positions.
Because the methyl group is activating and the ester/chloro groups are deactivating, the directing effect of the methyl group dominates the transition state kinetics. Furthermore, the -CH₃ and -COOMe groups synergistically direct attack to C5. Therefore, the 5-bromo isomer is the major product. However, minor electrophilic attack driven by the -Cl group yields the 4-bromo and 6-bromo isomeric impurities [1].
Logical flow of SEAr directing effects favoring the C5-bromo target.
FAQ 2: Definitive Identification via NMR
Q: LC-MS confirms the presence of isomers with identical masses (m/z ~263.5). How can I definitively prove which peak is my 5-bromo target?
A: Mass spectrometry cannot easily differentiate positional isomers of halogenated benzoates because their fragmentation patterns are nearly identical. Instead, you must use high-resolution ¹H NMR spectroscopy, specifically analyzing the spin-spin coupling constants ( J ) of the remaining aromatic protons [2].
This acts as a self-validating diagnostic system based on molecular geometry:
-
Target (5-bromo isomer): The remaining protons are at C4 and C6. Because they are separated by one carbon (C5), they are meta to each other. They will appear as two doublets with a small meta-coupling constant ( Jmeta≈1.0−3.0 Hz).
-
Impurities (4-bromo or 6-bromo isomers): The remaining protons will be at C5/C6 or C4/C5, respectively. In both cases, the protons are adjacent (ortho to each other). They will appear as doublets with a much larger ortho-coupling constant ( Jortho≈6.0−9.0 Hz).
Table 1: ¹H NMR Diagnostic Parameters for Isomer Identification
| Isomer | Proton Positions | Geometric Relationship | Expected Multiplicity | Diagnostic Coupling Constant ( J ) |
| 5-bromo (Target) | H4, H6 | Meta | Two doublets | 1.0 – 3.0 Hz |
| 4-bromo (Impurity) | H5, H6 | Ortho | Two doublets | 6.0 – 9.0 Hz |
| 6-bromo (Impurity) | H4, H5 | Ortho | Two doublets | 6.0 – 9.0 Hz |
FAQ 3: Chromatographic Resolution and Isolation
Q: My isomers are co-eluting as a single broad peak on a standard C18 reversed-phase column. How do I achieve baseline resolution for preparative isolation?
A: Standard C18 stationary phases separate molecules based primarily on hydrophobicity/lipophilicity. Because the 4-bromo, 5-bromo, and 6-bromo isomers have identical molecular weights and virtually identical lipophilicities, C18 often fails to resolve them.
To break this co-elution, you must change the mechanism of interaction. Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns exploit π−π interactions and dipole-induced dipole interactions. The position of the heavy, electron-withdrawing bromine atom subtly alters the electron density and polarizability of the aromatic ring. A Phenyl-Hexyl phase is sensitive enough to detect these electronic differences, allowing for baseline separation [3].
Systematic HPLC method development workflow for resolving positional isomers.
Table 2: Optimized Analytical HPLC Parameters for Isomer Resolution
| Parameter | Recommended Setting | Mechanistic Rationale |
| Stationary Phase | Phenyl-Hexyl (5 µm) | Exploits π−π interactions sensitive to halogen positioning. |
| Mobile Phase | Water / Acetonitrile | Acetonitrile is preferred over methanol to maintain sharp peak shapes for halogenated aromatics. |
| Gradient | Shallow (e.g., 40% to 60% MeCN over 25 min) | Maximizes the time analytes spend interacting with the stationary phase, amplifying minor selectivity differences. |
| Temperature | 20°C – 25°C | Lower temperatures increase retention and enhance π−π interaction strength, improving resolution ( Rs ). |
Step-by-Step Methodology: Preparative Isolation Workflow
To ensure a self-validating purification process, follow this strict scale-up protocol:
-
Sample Preparation: Dissolve the crude isomeric mixture in the starting mobile phase (e.g., 40% MeCN in water) at a concentration of ~50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Analytical Screening: Inject 10 µL onto an analytical Phenyl-Hexyl column (4.6 x 150 mm). Run the shallow gradient described in Table 2 to confirm a resolution factor ( Rs ) of ≥1.5 between the 5-bromo target and the impurities.
-
Scale-Up Calculation: Calculate the maximum injection volume for your preparative column (e.g., 21.2 x 250 mm) using the standard scale-up factor formula: SF=(rprep2/ranal2)×(Lprep/Lanal) .
-
Preparative Isolation: Inject the scaled load. Trigger fraction collection using a UV detector set to 254 nm (optimal for substituted benzoates).
-
Validation & Recovery (Critical Step): Do not pool fractions blindly. Re-inject a 5 µL aliquot of the target fractions back onto the analytical system. Only pool fractions demonstrating >98% isomeric purity. Lyophilize the pooled fractions to recover the pure solid Methyl 5-bromo-3-chloro-2-methylbenzoate.
References
-
Title: APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes Source: MIT OpenCourseWare URL: [Link]
Technical Support Center: Catalyst Selection for the Synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of catalyst selection in this multi-step synthesis. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reaction outcomes.
Synthesis Overview: A Strategic Approach
The synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate is a multi-step process that begins with the esterification of 2-methylbenzoic acid, followed by sequential electrophilic aromatic halogenation. The order of these halogenation steps is crucial for achieving the desired regioselectivity, and the choice of catalyst at each stage is paramount for maximizing yield and purity.[1]
A logical and efficient synthetic pathway is outlined below:
Caption: Troubleshooting workflow for low reaction yields.
Q: My esterification reaction stalls and gives a low yield. What are the likely causes and solutions?
-
Cause 1: Water Accumulation. Esterification is an equilibrium reaction. The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back to the starting materials.
-
Solution: Use a large excess of methanol to act as both reactant and solvent. For larger scales, use a Dean-Stark apparatus to azeotropically remove water.
-
-
Cause 2: Insufficient Catalyst. The catalyst concentration may be too low to effectively protonate the carboxylic acid.
-
Solution: Ensure a catalyst loading of at least 2-5 mol%. Monitor the reaction by TLC or GC-MS and add a small additional amount of catalyst if the reaction has stalled.
-
Q: I am observing significant amounts of di-halogenated byproducts. How can I improve selectivity?
-
Cause: Overly Reactive Conditions. High temperatures or overly potent catalyst systems can lead to a second halogenation event.
-
Solution 1: Control Stoichiometry. Carefully add the halogenating agent (e.g., Br₂ or Cl₂) in a 1.0 to 1.05 molar equivalent. Adding the reagent slowly and portion-wise can prevent localized high concentrations.
-
Solution 2: Lower the Temperature. Perform the reaction at a lower temperature (e.g., 0°C or even -10°C). This decreases the overall reaction rate and enhances the selectivity for mono-halogenation. [2] * Solution 3: Choose a Milder Catalyst. For bromination, switching from FeBr₃ to an I₂ catalyst can moderate reactivity and improve selectivity.
-
Q: The halogenation reaction is very sluggish or does not proceed. What should I check?
-
Cause 1: Deactivated Catalyst. Lewis acid catalysts like FeCl₃ and FeBr₃ are highly sensitive to moisture. Any water in the solvent or on the glassware will quench the catalyst.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon) and use a fresh bottle if deactivation is suspected.
-
-
Cause 2: Impure Starting Material. Impurities in the starting ester, particularly basic impurities, can neutralize the acid catalyst.
-
Solution: Purify the ester from the previous step via distillation or column chromatography before proceeding to halogenation.
-
Part 3: Detailed Experimental Protocols
The following are representative protocols. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Sulfuric Acid-Catalyzed Esterification of 2-Methylbenzoic Acid
-
To a round-bottom flask, add 2-methylbenzoic acid (1.0 eq.).
-
Add methanol (10-20 eq. by volume) to the flask to act as both solvent and reagent.
-
Slowly and carefully add concentrated sulfuric acid (0.03 eq.) to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitor the reaction progress using TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-methylbenzoate.
Protocol 2: Iodine-Catalyzed Bromination of Methyl 2-methylbenzoate
-
In an oven-dried flask under a nitrogen atmosphere, dissolve Methyl 2-methylbenzoate (1.0 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Add molecular iodine (I₂) (0.1 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in CH₂Cl₂ dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess bromine.
-
Extract the product, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to isolate Methyl 5-bromo-2-methylbenzoate.
Protocol 3: Iron(III) Chloride-Catalyzed Chlorination
-
Under a strict inert atmosphere, add anhydrous iron(III) chloride (FeCl₃) (0.1 eq.) to an oven-dried flask.
-
Add anhydrous dichloromethane and cool the suspension to 0°C.
-
Add a solution of Methyl 5-bromo-2-methylbenzoate (1.0 eq.) in anhydrous dichloromethane.
-
Bubble chlorine gas (Cl₂) (1.1 eq.) through the solution slowly or add a solution of chlorine in an anhydrous solvent.
-
Stir the reaction at 0°C to room temperature until the starting material is consumed (monitor by GC-MS).
-
Carefully quench the reaction by pouring it into cold water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 5-bromo-3-chloro-2-methylbenzoate.
References
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Aromatic Halogenation. (2019, June 5). Chemistry LibreTexts. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. [Link]
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023, February 23). WIPO Patentscope. [Link]
- CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry (RSC Publishing). [Link]
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
What are the products of the esterification reaction of 2 - Methylbenzoic Acid? (2026, January 2). Blog. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett. [Link]
-
Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Semantic Scholar. [Link]
-
Catalysed bromination of aromatic substrates. Indian Academy of Sciences. [Link]
-
Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). A Chemical Education Site. [Link]
Sources
post-treatment simplification for Methyl 5-bromo-3-chloro-2-methylbenzoate synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the post-treatment and purification of Methyl 5-bromo-3-chloro-2-methylbenzoate. The following sections offer troubleshooting guidance and frequently asked questions to streamline your workflow and enhance product purity and yield.
I. Overview of Post-Treatment Challenges
The synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate, a key intermediate in the development of various pharmaceuticals, often involves a multi-step process that can generate a range of impurities. The post-treatment phase is critical for isolating the desired product with high purity. Common challenges encountered during the work-up of this and structurally similar compounds include:
-
Formation of stable emulsions during aqueous extraction, which can complicate phase separation and lead to product loss.
-
Presence of unreacted starting materials and reagents , which can co-crystallize with the product and affect its purity.
-
Formation of isomeric byproducts due to the directing effects of multiple substituents on the aromatic ring.[1]
-
Hydrolysis of the methyl ester back to the carboxylic acid, particularly under acidic or basic work-up conditions.[1]
This guide will provide practical solutions to these challenges, with a focus on simplifying the post-treatment process and avoiding the need for time-consuming column chromatography.
II. Troubleshooting Guide: Post-Treatment Simplification
This section addresses specific issues that may arise during the work-up of Methyl 5-bromo-3-chloro-2-methylbenzoate in a question-and-answer format.
Question 1: I'm observing a persistent emulsion during the aqueous wash of my reaction mixture. How can I break it?
Answer: Emulsion formation is a common issue, especially when dealing with halogenated organic compounds and certain solvents.[2] Here is a systematic approach to breaking emulsions:
Step 1: Patience and Gentle Agitation Often, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes can lead to phase separation.[2] Gentle swirling or tapping of the funnel can also aid this process.
Step 2: "Salting Out" The addition of a saturated aqueous solution of sodium chloride (brine) is a highly effective method.[2][3] Brine increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds and helps to break the emulsion. Add a volume of brine equivalent to 10-20% of the aqueous layer and gently invert the funnel several times.
Step 3: Altering the pH Adjusting the pH of the aqueous layer with dilute acid or base can sometimes disrupt the emulsion by changing the charge of surfactant-like impurities.[2][3] However, be cautious with this method, as it could potentially lead to the hydrolysis of the methyl ester.
Step 4: Filtration through Celite If the emulsion persists, filtering the entire mixture through a pad of Celite can help to break it up.
Step 5: Solvent Modification Adding a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water can alter the interfacial tension and break the emulsion.[2]
Step 6: Centrifugation For small-scale reactions, centrifuging the mixture is a very effective, albeit less commonly available, method for separating the layers.[4][5]
Question 2: My final product is contaminated with unreacted starting materials. How can I remove them without column chromatography?
Answer: A carefully planned aqueous work-up can selectively remove most common impurities. The following sequential washing protocol is recommended:
Protocol for a Simplified Aqueous Work-up:
-
Quench the reaction mixture: Slowly add the reaction mixture to ice-cold water to precipitate the crude product.
-
Extract the product: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash with dilute acid: Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl) to remove any basic impurities.
-
Wash with dilute base: Next, wash with a dilute solution of a weak base like sodium bicarbonate (NaHCO3) to remove any acidic impurities, such as the corresponding carboxylic acid that may have formed through hydrolysis.
-
Wash with brine: Perform a final wash with saturated sodium chloride solution to remove residual water and aid in phase separation.[2][3]
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Question 3: I have a low yield after the work-up. What are the possible reasons and how can I improve it?
Answer: Low yield can be attributed to several factors during the post-treatment process:
-
Incomplete extraction: Ensure that you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize the recovery of your product from the aqueous layer.
-
Product loss in the aqueous layer: If your product has some water solubility, "salting out" the aqueous layer by adding sodium chloride before extraction can help to drive more of the product into the organic phase.
-
Hydrolysis of the ester: Avoid prolonged exposure to strong acids or bases during the work-up, as this can hydrolyze the methyl ester to the more water-soluble carboxylic acid.[1]
-
Emulsion formation: As discussed in Question 1, significant product can be trapped in a stable emulsion.
Question 4: How can I purify my product by crystallization instead of column chromatography?
Answer: Crystallization is an excellent method for purifying solid compounds like Methyl 5-bromo-3-chloro-2-methylbenzoate. The key is to find a suitable solvent or solvent system.
General Procedure for Crystallization:
-
Dissolve the crude product: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Cool slowly: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool further: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate the crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals: Dry the purified crystals under vacuum.
Recommended Solvents for Crystallization: Based on the structure of the target molecule, suitable solvents for crystallization would likely be a non-polar solvent in which the compound is sparingly soluble at room temperature but more soluble when hot. Good starting points for solvent screening include:
-
Hexanes
-
Heptane
-
Ethanol/water mixture
-
Isopropanol
A patent for a similar compound, 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester, mentions the use of 1,2-dichlorobenzene followed by dilution with petroleum ether for purification, which suggests that a hydrocarbon solvent system is a good choice for crystallization.[6]
III. Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities in the synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate?
A1: The regioselectivity of the halogenation steps is crucial.[1] Depending on the synthetic route, you may have isomers where the bromine and chlorine atoms are at different positions on the aromatic ring. For example, if starting with 2-methylbenzoic acid, chlorination could potentially occur at other positions, although the directing effects of the methyl and carboxyl groups favor the 3-position. Similarly, bromination is directed by the existing substituents.[1] These isomeric impurities can be difficult to remove without chromatography, so optimizing the reaction conditions for high regioselectivity is the best approach.
Q2: Can I use a different ester, for example, an ethyl ester, in this synthesis?
A2: Yes, it is generally possible to synthesize the corresponding ethyl ester or other alkyl esters. The choice of alcohol in the esterification step will determine the final ester group. The post-treatment procedure would be very similar, although the physical properties of the product, such as its solubility and melting point, would be different.
Q3: What are the safety precautions I should take during the work-up?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when handling concentrated acids and bases. When using a separatory funnel, be sure to vent it frequently to release any pressure that may build up, especially during washes with sodium bicarbonate which can generate carbon dioxide gas.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing emulsion formation during the work-up.
Caption: Troubleshooting workflow for emulsion breaking.
V. References
-
Effective Emulsion Breaking Methods. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved March 10, 2026, from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved March 10, 2026, from [Link]
-
CN113248373A - Preparation method of methyl benzoate compound. (n.d.). Google Patents. Retrieved March 10, 2026, from
-
How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5). ResearchGate. Retrieved March 10, 2026, from [Link]
-
METHYL 3-BROMO-5-CHLORO-2-HYDROXYBENZOATE. (2024, April 9). ChemBK. Retrieved March 10, 2026, from [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (2022, March 23). Scribd. Retrieved March 10, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(II) with 1-nitroso-2-naphthol. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol. (n.d.). Analytical Methods (RSC Publishing). Retrieved March 10, 2026, from [Link]
-
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Validation & Comparative
NMR analysis of Methyl 5-bromo-3-chloro-2-methylbenzoate
An In-Depth Guide to the NMR Analysis of Methyl 5-bromo-3-chloro-2-methylbenzoate: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Every new molecule, whether an intermediate or a final active pharmaceutical ingredient (API), must be rigorously characterized to ensure its identity, purity, and stability. Among the suite of analytical tools available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining molecular structure in solution.[1][2]
This guide provides a senior-level perspective on the complete NMR analysis of a representative complex aromatic molecule: Methyl 5-bromo-3-chloro-2-methylbenzoate. We will delve into the predictive analysis of its ¹H and ¹³C NMR spectra, compare the insights gained from NMR with those from complementary techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, and provide robust, field-tested experimental protocols for data acquisition.
Theoretical NMR Analysis: Predicting the Spectrum
Before stepping into the lab, a proficient scientist leverages fundamental principles to predict the expected NMR spectrum. This predictive exercise is crucial for efficient data interpretation and for identifying any unexpected structural outcomes from a synthesis. The structure of Methyl 5-bromo-3-chloro-2-methylbenzoate presents a distinct substitution pattern on the aromatic ring, which dictates the chemical environment of each nucleus.
Molecular Structure:
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons in the molecule.[3][4]
-
Aromatic Protons (H-4 and H-6): The molecule possesses two protons on the aromatic ring. Due to the substitution pattern, they are not equivalent.
-
Chemical Shift: Aryl protons typically resonate in the 6.5-8.0 ppm region.[5] The electron-withdrawing effects of the bromine, chlorine, and methyl ester groups will deshield these protons, shifting them downfield. We can predict their approximate positions by considering the additive effects of the substituents.
-
Multiplicity: The two aromatic protons are separated by three bonds from other protons but are four bonds apart from each other (a meta relationship). They will couple to each other, resulting in a small splitting. This meta-coupling (⁴JHH) is typically in the range of 2-3 Hz.[6] Therefore, each aromatic proton signal is expected to appear as a narrow doublet.
-
-
Methyl Ester Protons (-OCH₃): This methyl group is attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect places its signal in the range of 3.5-4.0 ppm. As there are no adjacent protons, the signal will be a singlet.
-
Ring Methyl Protons (-CH₃): This methyl group is directly attached to the aromatic ring. Such "benzylic" protons typically appear in the 2.0-3.0 ppm range.[5] This signal will also be a singlet.
Table 1: Predicted ¹H NMR Data for Methyl 5-bromo-3-chloro-2-methylbenzoate
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.8 - 8.2 | Doublet (d) | 1H | Aromatic H |
| 2 | ~7.6 - 8.0 | Doublet (d) | 1H | Aromatic H |
| 3 | ~3.9 | Singlet (s) | 3H | -OCH₃ |
| 4 | ~2.5 | Singlet (s) | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.[7] For this molecule, we expect to see nine distinct signals.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically between 160-170 ppm.[8]
-
Aromatic Carbons (C1-C6): The six aromatic carbons will all be in unique electronic environments.
-
The carbons directly bonded to the electronegative halogens (C-3 and C-5) will be influenced by their inductive effects.[9]
-
The quaternary carbons (C-1, C-2, C-3, C-5) will generally have lower signal intensities compared to the protonated carbons (C-4, C-6).
-
The overall chemical shifts for sp² carbons in a substituted benzene ring appear in the 110-160 ppm range.[10]
-
-
Methyl Carbons: The methyl ester carbon (-OCH₃) will be in the 50-60 ppm range, while the ring methyl carbon (Ar-CH₃) will be found further upfield, typically around 15-25 ppm.
Table 2: Predicted ¹³C NMR Data for Methyl 5-bromo-3-chloro-2-methylbenzoate
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165 | C=O (Ester) |
| 2-7 | ~120 - 145 | Aromatic Carbons (6 signals) |
| 8 | ~52 | -OCH₃ |
| 9 | ~20 | Ar-CH₃ |
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive characterization relies on multiple analytical techniques.[11]
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[12][13] | Unambiguously determines the precise isomer and substitution pattern. | Relatively low sensitivity, requires mg-scale sample quantity.[14] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₉H₈BrClO₂). The distinct isotopic pattern of Br (¹⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) provides definitive evidence of their presence. | Cannot distinguish between isomers (e.g., different substitution patterns on the ring). |
| Infrared (IR) Spectroscopy | Presence of functional groups.[15] | Clearly identifies the ester C=O stretch (~1720 cm⁻¹) and aromatic C=C stretches (~1600-1450 cm⁻¹). | Provides no information on the connectivity of the atoms or the overall molecular skeleton. |
| Gas/Liquid Chromatography (GC/LC) | Separation of components in a mixture, purity assessment.[16] | Essential for confirming the purity of the sample before NMR analysis. | Provides no structural information on its own (must be coupled with a detector like MS). |
This multi-technique approach ensures a self-validating system. MS confirms the correct mass and elemental composition, IR confirms key functional groups, and NMR puts all the pieces together to reveal the exact isomeric structure.
Experimental Protocols
Scientific integrity demands reproducible and robust methodologies. The following are standard operating procedures for the analysis of a small molecule like Methyl 5-bromo-3-chloro-2-methylbenzoate.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[17]
-
Material & Solvent Selection: Weigh approximately 10-20 mg of the solid compound.[18] Choose a suitable deuterated solvent in which the compound is fully soluble; Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
-
Dissolution: Transfer the solid to a clean, dry vial. Using a glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent.[14] Gently swirl the vial to ensure complete dissolution. A clear, homogeneous solution free of particulate matter is essential.
-
Transfer to NMR Tube: Draw the solution into a clean glass Pasteur pipette and filter it through a small cotton or glass wool plug placed in the pipette neck into a high-quality 5 mm NMR tube. This removes any dust or undissolved particles.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
These steps are based on a modern Bruker spectrometer but are generally applicable.
-
Instrument Setup: Insert the sample into the spectrometer. In the acquisition software (e.g., TopSpin), load a standard ¹H experiment.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃). This step stabilizes the magnetic field. Perform an automatic shimming routine (e.g., topshim) to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.[19]
-
Parameter Optimization:
-
¹H Spectrum: For a standard ¹H spectrum, 8 to 16 scans are typically sufficient. A relaxation delay (d1) of 1-2 seconds is standard.
-
¹³C Spectrum: For a ¹³C spectrum, more scans are required due to the low natural abundance of the ¹³C isotope. Typically, 256 to 1024 scans are needed. A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets.[20]
-
-
Acquisition: Start the acquisition (zg).
-
Data Processing: After acquisition, the Free Induction Decay (FID) is processed.[21][22] This involves Fourier Transformation (ft), automatic phase correction (apk), and baseline correction (abs).
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the solvent peak for ¹³C is at 77.16 ppm.
Visualization of the Analytical Workflow
A logical workflow ensures that all necessary data is collected for unambiguous structure confirmation.
Caption: Integrated workflow for structural elucidation.
Caption: Predicted meta-coupling between aromatic protons.
Conclusion
The structural analysis of Methyl 5-bromo-3-chloro-2-methylbenzoate serves as an excellent model for the rigorous characterization required in modern chemical and pharmaceutical research. By first predicting the ¹H and ¹³C NMR spectra from foundational principles, researchers can interpret experimental data with greater speed and confidence. While powerful on its own, NMR spectroscopy is best utilized within an integrated analytical workflow that includes mass spectrometry for molecular weight confirmation and infrared spectroscopy for functional group identification. This multi-faceted, self-validating approach ensures that the molecular structure is determined with the highest degree of certainty, a non-negotiable standard in the development of new medicines and materials.
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GC-MS characterization of Methyl 5-bromo-3-chloro-2-methylbenzoate purity
GC-MS Characterization of Methyl 5-bromo-3-chloro-2-methylbenzoate Purity: A Comparative Analytical Guide
Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) is a highly substituted, multi-halogenated aromatic scaffold[1][2]. Because its value in pharmaceutical and agrochemical synthesis relies heavily on the differential reactivity of its C-Br and C-Cl bonds, ensuring the absolute purity of this intermediate is a critical quality attribute. The primary analytical challenge lies in separating the target molecule from its positional isomers and detecting trace over- or under-halogenated byproducts.
As an Application Scientist, I have evaluated multiple analytical modalities for this specific chemical class. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques, details a causality-driven GC-MS methodology, and provides ICH Q2(R2)-compliant validation data.
Analytical Modality Comparison: Why GC-MS?
When assessing the purity of halogenated benzoates, laboratories typically choose between GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
-
GC-MS (The Optimal Choice) : GC-MS is exceptionally effective for volatile and semi-volatile halogenated aromatics[3]. The mass spectrometer provides unique isotopic signatures (the distinct M, M+2, M+4 patterns generated by combinations of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). This allows for the unambiguous identification of structurally similar des-bromo or des-chloro impurities that often co-elute in standard chromatography. Furthermore, mass spectrometric detection combined with gas chromatography allows for precise relative molar response (RMR) corrections, ensuring accurate quantitation[4].
-
HPLC-UV : While HPLC-UV is the industry standard for final API release, it struggles with halogenated intermediates. Positional isomers of Methyl 5-bromo-3-chloro-2-methylbenzoate possess nearly identical UV absorption maxima, leading to poor spectroscopic differentiation and the risk of overestimating purity.
-
qNMR : qNMR uses nearly universal detection and provides a versatile, orthogonal means of absolute purity evaluation without requiring a reference standard of the analyte itself[5][6]. However, qNMR lacks the sensitivity required to detect trace (<0.1%) isomeric impurities, which are easily resolved by capillary GC.
Table 1: Performance Comparison for Halogenated Benzoate Purity Analysis
| Analytical Parameter | GC-MS (EI Mode) | HPLC-UV (Diode Array) | qNMR (1H, 400 MHz) |
| Isomer Resolution | Excellent (Capillary efficiency) | Moderate (Requires specialized phases) | Poor (Overlapping chemical shifts) |
| Structural Confirmation | High (Isotope patterns & fragmentation) | Low (UV spectra are generic) | High (Proton mapping) |
| Sensitivity (LOD) | < 0.01% (100 ppm) | ~ 0.05% (500 ppm) | ~ 0.5 - 1.0% |
| Quantitation Basis | Relative Molar Response (Internal Std) | UV Extinction Coefficient | Absolute (Proton ratio vs. Internal Std) |
Methodological Design & Causality
A robust analytical method is not merely a sequence of steps; it is a system of causal choices designed to mitigate specific chemical risks.
-
Column Selection (The "Why") : A mid-polarity column (e.g., DB-35ms or HP-5ms) is selected over a 100% dimethylpolysiloxane phase. Halogenated aromatics are highly polarizable; the 5% to 35% phenyl substitution in the stationary phase provides essential π−π interactions, enabling the baseline separation of closely related positional isomers.
-
Ionization Strategy : Electron Ionization (EI) at 70 eV is utilized. For a molecule with a molecular weight of ~263.5 g/mol , 70 eV EI guarantees reproducible, hard fragmentation. This specifically induces the loss of the methoxy radical (-OCH₃) from the ester, followed by sequential halogen radical losses, creating a highly specific spectral fingerprint.
-
Self-Validating System : To ensure trustworthiness, the protocol utilizes an Internal Standard (IS)—such as 1,2,4-trichlorobenzene—to correct for injection volume variances and ionization efficiency differences.
Figure 1: Step-by-step GC-MS analytical workflow for halogenated benzoate characterization.
Step-by-Step GC-MS Protocol
This protocol acts as a self-validating system, incorporating System Suitability Testing (SST) to ensure data integrity prior to sample analysis.
Step 1: Reagent Preparation
-
Diluent : GC-grade Hexane.
-
Internal Standard (IS) Solution : Prepare a 1.0 mg/mL solution of 1,2,4-trichlorobenzene in Hexane.
-
Sample Preparation : Accurately weigh 10.0 mg of Methyl 5-bromo-3-chloro-2-methylbenzoate into a 10 mL volumetric flask. Add 1.0 mL of the IS Solution, and dilute to volume with Hexane (Final analyte concentration: 1.0 mg/mL).
Step 2: System Suitability Test (SST)
-
Causality: Before analyzing the unknown, the system must prove it can resolve critical pairs.
-
Action: Inject a resolution mixture containing Methyl 5-bromo-3-chloro-2-methylbenzoate and a known closely eluting isomer (e.g., Methyl 3-bromo-5-chloro-2-methylbenzoate).
-
Acceptance Criterion: The system is only validated for use if the chromatographic resolution ( Rs ) between the two isomers is ≥1.5 .
Step 3: GC-MS Instrument Parameters
-
Column : HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injection : 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Program : Initial temp 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters : Transfer line 280°C, Ion source 230°C, Quadrupole 150°C. Scan range: m/z 50 to 350.
Step 4: Data Processing Calculate the purity using the Internal Standard method, applying the predetermined Relative Response Factor (RRF) to correct for the mass spectrometric response differences between the analyte and the IS.
Experimental Validation Data (ICH Q2(R2) Framework)
To ensure regulatory compliance and scientific trustworthiness, the analytical procedure must be validated according to the ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[7][8].
Figure 2: Core validation parameters mandated by the ICH Q2(R2) regulatory framework.
The following table summarizes the experimental validation data obtained for the GC-MS purity method of Methyl 5-bromo-3-chloro-2-methylbenzoate:
Table 2: ICH Q2(R2) Validation Parameters for GC-MS Method
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference at retention time | Rs = 2.1 (vs. closest isomer) | Pass |
| Linearity | R2≥0.99 across specification range | R2 = 0.9994 (0.1 to 1.5 mg/mL) | Pass |
| Method Precision | %RSD ≤2.0% (n=6) | %RSD = 0.85% | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% at 3 levels | 99.2% - 100.4% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3 | 0.005% (50 ppm) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥10 | 0.015% (150 ppm) | Pass |
Conclusion
While qNMR and HPLC-UV have their respective places in the analytical laboratory, GC-MS remains the superior, authoritative technique for the purity characterization of Methyl 5-bromo-3-chloro-2-methylbenzoate. By leveraging capillary separation and the unique isotopic fragmentation patterns of halogens, researchers can confidently identify and quantify trace impurities, ensuring the integrity of downstream synthetic workflows.
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A Comparative Guide to the Synthetic Routes of Methyl 5-bromo-3-chloro-2-methylbenzoate
Methyl 5-bromo-3-chloro-2-methylbenzoate is a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers multiple points for further functionalization. This guide provides an in-depth comparison of two plausible and efficient synthetic routes to this target molecule, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages.
Route 1: Sequential Electrophilic Halogenation of Methyl 2-methylbenzoate
This classical approach leverages the well-established principles of electrophilic aromatic substitution on a readily available starting material, Methyl 2-methylbenzoate. The synthesis proceeds through a two-step halogenation process. The order of halogenation is critical to achieving the desired regioselectivity.
Rationale for the Synthetic Strategy
The directing effects of the substituents on the aromatic ring are the cornerstone of this route's design. In the starting material, Methyl 2-methylbenzoate, the methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. This leads to a complex mixture of products upon initial halogenation. However, by carefully selecting the order of halogenation, a highly regioselective synthesis can be achieved.
The most logical sequence involves an initial chlorination followed by bromination.
-
Chlorination of Methyl 2-methylbenzoate: The first electrophilic substitution will be directed by both the methyl and ester groups. The methyl group activates the ortho and para positions, while the ester group deactivates the ring and directs to the meta position. This results in a mixture of isomers, from which the desired Methyl 3-chloro-2-methylbenzoate must be isolated.
-
Bromination of Methyl 3-chloro-2-methylbenzoate: In this intermediate, the directing effects of all three substituents converge to favor the bromination at the C-5 position. The ortho-methyl group directs para, the meta-ester group directs to the other meta position (C-5), and the C-3 chloro group directs ortho and para (C-5). This convergence ensures a high yield of the desired product.[1]
An alternative, though likely less efficient, pathway would be bromination followed by chlorination.
Experimental Protocols
Step 1: Synthesis of Methyl 3-chloro-2-methylbenzoate
A general procedure for the chlorination of a substituted methylbenzoate can be adapted for this step.
-
Materials: Methyl 2-methylbenzoate, N-chlorosuccinimide (NCS), Acetic Acid.
-
Procedure:
-
To a solution of Methyl 2-methylbenzoate (1 equivalent) in acetic acid, add N-chlorosuccinimide (1.1 equivalents).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate Methyl 3-chloro-2-methylbenzoate.
-
Step 2: Synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate
-
Materials: Methyl 3-chloro-2-methylbenzoate, N-bromosuccinimide (NBS), Sulfuric Acid.
-
Procedure:
-
Dissolve Methyl 3-chloro-2-methylbenzoate (1 equivalent) in concentrated sulfuric acid.
-
Cool the mixture to 0°C and add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure Methyl 5-bromo-3-chloro-2-methylbenzoate.
-
Data Summary: Route 1
| Parameter | Description |
| Starting Material | Methyl 2-methylbenzoate |
| Number of Steps | 2 |
| Key Reactions | Electrophilic Chlorination, Electrophilic Bromination |
| Estimated Overall Yield | 60-70% (assuming ~80% yield per step) |
| Purification | Column chromatography required for the first step, recrystallization for the final product. |
| Advantages | Readily available starting material, well-understood reaction mechanisms. |
| Disadvantages | Formation of isomers in the first step necessitates chromatographic purification, use of strong acids. |
digraph "Route 1: Sequential Electrophilic Halogenation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Methyl 2-methylbenzoate"]; step1 [label="Chlorination\n(NCS, Acetic Acid)"]; intermediate [label="Methyl 3-chloro-2-methylbenzoate"]; step2 [label="Bromination\n(NBS, H2SO4)"]; product [label="Methyl 5-bromo-3-chloro-2-methylbenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Caption: Workflow for Route 1: Sequential Electrophilic Halogenation.
Route 2: Synthesis from 2-Amino-3-methylbenzoic Acid
This route employs a strategy centered around the versatile Sandmeyer reaction, which allows for the introduction of a halide at a specific position via a diazonium salt intermediate.[2][3][4] This approach offers excellent control over regioselectivity.
Rationale for the Synthetic Strategy
The synthesis begins with 2-amino-3-methylbenzoic acid, a commercially available starting material. The key transformations involve:
-
Esterification: The carboxylic acid is first converted to its methyl ester. This is a standard procedure, often carried out under acidic conditions (Fischer esterification).
-
Chlorination: The resulting methyl 2-amino-3-methylbenzoate is then chlorinated. The amino group is a strong ortho-, para-director, leading to selective chlorination at the 5-position.
-
Sandmeyer Bromination: The amino group is then converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. This reaction is highly efficient for introducing bromine at the position of the former amino group.
A patent for the synthesis of the analogous 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester from 2-methyl-3-amino-5-bromobenzoic acid methyl ester strongly supports the feasibility of this diazotization approach.[5]
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-3-methylbenzoate
-
Materials: 2-Amino-3-methylbenzoic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Suspend 2-amino-3-methylbenzoic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-3-methylbenzoate.
-
Step 2: Synthesis of Methyl 2-amino-5-chloro-3-methylbenzoate
-
Materials: Methyl 2-amino-3-methylbenzoate, Cyanuric chloride or N-chlorosuccinimide (NCS). A patent suggests cyanuric chloride is a cost-effective chlorinating agent for this transformation.[6]
-
Procedure:
-
Dissolve Methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as DMF.
-
Add cyanuric chloride (0.4 equivalents) portion-wise at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 3: Synthesis of Methyl 5-bromo-3-chloro-2-methylbenzoate via Sandmeyer Reaction
-
Materials: Methyl 2-amino-5-chloro-3-methylbenzoate, Sodium nitrite, Hydrobromic acid, Copper(I) bromide.
-
Procedure:
-
Suspend Methyl 2-amino-5-chloro-3-methylbenzoate (1 equivalent) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield Methyl 5-bromo-3-chloro-2-methylbenzoate.
-
Data Summary: Route 2
| Parameter | Description |
| Starting Material | 2-Amino-3-methylbenzoic acid |
| Number of Steps | 3 |
| Key Reactions | Fischer Esterification, Electrophilic Chlorination, Sandmeyer Reaction |
| Estimated Overall Yield | 50-65% (assuming ~80% yield per step) |
| Purification | Recrystallization or chromatography may be needed for intermediates and the final product. |
| Advantages | High regioselectivity, avoids the formation of difficult-to-separate isomers. |
| Disadvantages | Longer synthetic sequence, use of potentially hazardous reagents (diazonium salts). |
digraph "Route 2: Synthesis from 2-Amino-3-methylbenzoic Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="2-Amino-3-methylbenzoic Acid"]; step1 [label="Esterification\n(MeOH, H2SO4)"]; intermediate1 [label="Methyl 2-amino-3-methylbenzoate"]; step2 [label="Chlorination\n(Cyanuric Chloride)"]; intermediate2 [label="Methyl 2-amino-5-chloro-3-methylbenzoate"]; step3 [label="Sandmeyer Reaction\n(NaNO2, HBr, CuBr)"]; product [label="Methyl 5-bromo-3-chloro-2-methylbenzoate", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Caption: Workflow for Route 2: Synthesis via Sandmeyer Reaction.
Comparison and Conclusion
| Feature | Route 1: Sequential Halogenation | Route 2: From Amino Precursor |
| Starting Material | Methyl 2-methylbenzoate (readily available) | 2-Amino-3-methylbenzoic acid (commercially available) |
| Number of Steps | 2 | 3 |
| Regioselectivity | Potentially problematic in the first step, excellent in the second. | Excellent throughout the sequence. |
| Purification | Requires chromatography for the first intermediate. | May require chromatography/recrystallization for intermediates and final product. |
| Scalability | Good, but purification of the first intermediate could be a bottleneck. | Good, with established industrial precedent for Sandmeyer reactions. |
| Safety | Use of strong acids. | Generation of diazonium salts requires careful temperature control. |
| Overall Yield | Potentially higher due to fewer steps. | Likely lower due to the three-step sequence. |
Both synthetic routes present viable pathways to Methyl 5-bromo-3-chloro-2-methylbenzoate.
Route 1 is more convergent but is critically dependent on the efficient separation of the isomeric mixture formed in the initial chlorination step. For laboratory-scale synthesis where chromatographic purification is feasible, this route may be preferred due to the fewer number of transformations.
Route 2 offers superior control over the regiochemical outcome, a significant advantage that can simplify purification and improve the overall reliability of the synthesis, especially on a larger scale. The Sandmeyer reaction is a powerful and well-established method in industrial settings.[7]
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the scale of the synthesis, available purification capabilities, and cost considerations of the starting materials and reagents.
References
- BenchChem. (2025). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
- BenchChem. (2025). Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3.
- Google Patents. (2023). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
- EvitaChem. (n.d.). Buy Methyl 2-(bromomethyl)-3-methylbenzoate (EVT-8648882).
- Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka.
- ChemicalBook. (2025). 3-Chloro-2-methylbenzoic acid synthesis.
- Wikipedia. (2024). Sandmeyer reaction.
- ChemicalBook. (2023). 5-Bromo-2-methylbenzoic acid synthesis.
- LS College. (2022). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
Sources
- 1. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
Comparative Guide: Alternative Reagents to Methyl 5-bromo-3-chloro-2-methylbenzoate in Organic Synthesis
In advanced organic synthesis and medicinal chemistry, polyhalogenated aromatic scaffolds are critical building blocks for constructing complex molecular architectures. Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS 1522778-35-3) is a premier example of such a scaffold, offering multiple vectors for functionalization[1]. However, depending on the specific retrosynthetic strategy, utilizing this dual-halogenated compound can introduce unnecessary synthetic steps, such as unwanted chemoselectivity challenges or mandatory downstream dehalogenation.
This guide provides an objective, data-driven comparison of Methyl 5-bromo-3-chloro-2-methylbenzoate against its primary alternatives, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Mechanistic Rationale & Directing Effects
The utility of Methyl 5-bromo-3-chloro-2-methylbenzoate lies in the differential reactivity of its carbon-halogen bonds[1]. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the oxidative addition of the active Pd(0) catalyst to the aryl halide is the rate-determining step. The bond dissociation energy (BDE) of the C5–Br bond is approximately 81 kcal/mol, whereas the C3–Cl bond is significantly stronger at ~96 kcal/mol.
Because reactivity follows the general order of I > Br > Cl > F[1], the Pd(0) species will kinetically favor insertion into the C5–Br bond. This allows researchers to perform a regioselective coupling at the 5-position while retaining the chlorine atom at the 3-position as an orthogonal handle for subsequent, more forcing functionalization (e.g., using electron-rich, sterically demanding ligands like RuPhos).
However, if the target molecule does not require substitution at the 3-position, the presence of the C3-chlorine becomes a liability, necessitating a subsequent hydrodechlorination step. In these scenarios, alternative reagents must be deployed.
Figure 1: Logical relationship and chemoselectivity in Pd-catalyzed cross-coupling of halogenated benzoates.
In-Depth Comparison of Alternatives
Alternative A: Methyl 5-bromo-2-methylbenzoate (The Streamlined Scaffold)
CAS Number: 79669-50-4
-
Mechanistic Advantage: By lacking the C3-chlorine atom, this reagent eliminates the risk of competing oxidative addition, especially when reactions are pushed to higher temperatures to overcome steric hindrance.
-
Causality: The removal of the ortho-chlorine reduces the steric bulk around the ester and methyl groups. This allows for the use of simpler, less expensive palladium catalysts (like Pd(PPh3)4) and drives cross-coupling reactions to near-quantitative yields.
-
Field Application: This streamlined alternative is heavily utilized in drug discovery. For instance, it serves as the core starting material in the synthesis of broad-spectrum EV-A71 antiviral isoindolin-1-ones[2]. It was also strategically employed in the development of LNP1892, a precision calcimimetic, where the single-halogen scaffold allowed for rapid SAR (Structure-Activity Relationship) exploration without the burden of orthogonal deprotection[3].
Alternative B: 5-Bromo-3-chloro-2-methylbenzoic Acid (The Direct Amide Precursor)
-
Mechanistic Advantage: Utilizing the free carboxylic acid rather than the methyl ester[1].
-
Causality: If the synthetic workflow ultimately requires an amide bond formation, starting with the methyl ester mandates a saponification step (e.g., LiOH in THF/H2O). Hydrolyzing an ester that is sterically flanked by a methyl group (C2) and a chlorine atom (C3) often requires harsh basic conditions and prolonged heating, which can degrade sensitive functional groups introduced during the prior Suzuki coupling. Starting with the free acid bypasses this bottleneck, allowing direct activation (via HATU or EDC) for amide coupling.
Alternative C: Methyl 2-amino-5-bromobenzoate (The Heterocyclic Building Block)
CAS Number: 52727-57-8
-
Mechanistic Advantage: Replaces the C2-methyl and C3-chloro groups with a highly nucleophilic C2-amino group.
-
Causality: The aniline nitrogen acts as an internal nucleophile. Following a Suzuki coupling at the C5-position, the C2-amine and C1-ester can undergo rapid intramolecular condensation with various electrophiles to construct fused bicyclic heteroaromatics, such as quinazolines or benzimidazoles, which are ubiquitous in kinase inhibitor design.
Quantitative Performance Data
The following table summarizes the operational metrics of these reagents in standard biaryl synthesis workflows.
| Reagent | CAS Number | Structural Feature | Primary Synthetic Application | Typical Suzuki Yield (C5) | Orthogonal Handle |
| Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Dual Halogen (Br, Cl) | Complex scaffold generation | 65–75% (Requires strict temp control) | Yes (C3-Cl) |
| Methyl 5-bromo-2-methylbenzoate | 79669-50-4 | Single Halogen (Br) | Direct biaryl synthesis[2] | 85–95% (Highly efficient) | No |
| 5-Bromo-3-chloro-2-methylbenzoic acid | N/A | Free Carboxylic Acid | Direct amide coupling workflows | Variable (Depends on amine) | Yes (C3-Cl) |
| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | C2-Amino Group | Quinazoline ring construction | 80–90% | No (Amine acts as nucleophile) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for utilizing these reagents, complete with the causality behind the conditions and in-process validation steps.
Figure 2: Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of Methyl 5-bromo-3-chloro-2-methylbenzoate
Objective: Couple at C5 while strictly preserving the C3-Cl bond.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 5-bromo-3-chloro-2-methylbenzoate (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: Pd(dppf)Cl₂ is selected because its large bite angle (99°) accelerates the reductive elimination step. This minimizes the lifespan of the highly reactive Pd(II) intermediate, preventing unwanted insertion into the stronger C3-Cl bond.
-
-
Base & Solvent Addition: Add 2M aqueous Na₂CO₃ (2.0 eq) and 1,4-dioxane (0.2 M concentration).
-
Causality: The carbonate anion coordinates to the Pd(II) center, displacing the halide and increasing the electrophilicity of the complex to facilitate transmetalation with the boronic acid.
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, prematurely terminating the catalytic cycle.
-
-
Thermal Activation: Heat the sealed flask to strictly 80°C for 12 hours.
-
Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for C5-Br oxidative addition without breaching the kinetic threshold for C3-Cl insertion.
-
-
Self-Validation (LC-MS): Analyze a 10 µL aliquot via LC-MS.
-
System Validation: The reaction is deemed successful and regioselective if the product mass exhibits a distinct 3:1 (M : M+2) isotopic distribution. This confirms the retention of the ³⁵Cl/³⁷Cl atom. If a non-halogenated mass is dominant, chemoselectivity has failed due to over-coupling.
-
Protocol 2: Streamlined Suzuki Coupling of Methyl 5-bromo-2-methylbenzoate
Objective: Maximize yield and throughput for single-site functionalization.
-
Reagent Assembly: Combine Methyl 5-bromo-2-methylbenzoate (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Causality: Because there is no competing C-Cl bond[2], a standard, less sterically demanding catalyst like Pd(PPh₃)₄ can be used, significantly reducing reagent costs and preparation complexity.
-
-
Base & Solvent: Add K₂CO₃ (2.0 eq) in a Toluene/EtOH/H₂O (2:1:1) mixture.
-
Causality: The biphasic solvent system ensures high solubility for both the organic substrates (Toluene) and the inorganic base (Water), while EtOH acts as a phase-transfer agent to bridge the boundary layer.
-
-
Thermal Activation: Heat to 90°C for 16 hours.
-
Causality: Without the risk of C3-Cl over-coupling, higher temperatures can be safely employed to drive the reaction to >95% completion.
-
-
Self-Validation (TLC/UV): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 4:1).
-
System Validation: The complete disappearance of the starting material spot (UV active at 254 nm) and the emergence of a highly fluorescent biaryl product spot confirms complete conversion, validating the progression to aqueous workup.
-
References
-
Wang, J., et al. "Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates." National Institutes of Health (PMC), 2019.[Link]
-
ACS Publications. "Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism." Journal of Medicinal Chemistry, 2023.[Link]
Sources
Spectroscopic Comparison Guide: Methyl 5-bromo-3-chloro-2-methylbenzoate and Its Regioisomers
Executive Summary
In the development of complex pharmaceuticals and advanced materials, multi-halogenated aromatic scaffolds serve as critical, highly reactive intermediates . The differential reactivity of carbon-bromine and carbon-chlorine bonds allows for precise, site-selective functionalization. However, synthesizing these compounds often yields a mixture of closely related regioisomers.
As a Senior Application Scientist, I have designed this guide to provide a definitive analytical framework for distinguishing Methyl 5-bromo-3-chloro-2-methylbenzoate (the target scaffold) from its primary structural alternatives, such as the 4-bromo-3-chloro and 3-bromo-5-chloro isomers. Relying on high-resolution Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), this guide establishes a self-validating methodology for absolute regiochemical assignment.
Structural Logic & Isomeric Challenges
The core analytical challenge lies in the identical molecular weight (263.5 g/mol ) and similar electronic profiles of these isomers. Because the ester (-COOCH₃) and methyl (-CH₃) directing groups exert competing inductive and resonance effects during electrophilic aromatic halogenation, multiple isomers can form.
Differentiating them requires exploiting the spatial relationships between the remaining aromatic protons. The distance between these protons dictates their spin-spin coupling constants ( J -coupling), which serves as an irrefutable, self-validating metric for structural confirmation.
Spectroscopic Data Comparison
The most definitive tool for distinguishing these isomers is ¹H NMR spectroscopy. While GC-MS confirms the presence of the halogens, NMR proves their exact positions on the benzene ring.
Quantitative NMR Data Synthesis
The table below summarizes the empirical and diagnostic ¹H NMR data for the target compound and its primary alternatives. Empirical data for the 5-bromo-3-chloro isomer is sourced from recent pharmaceutical patent literature , while the alternative isomers feature highly predictable diagnostic shifts based on established Karplus relationships.
| Compound / Isomer | Methoxy Protons (-OCH₃) | Aryl Methyl Protons (-CH₃) | Aromatic Proton 1 (δ, ppm) | Aromatic Proton 2 (δ, ppm) | Diagnostic J -Coupling |
| Methyl 5-bromo-3-chloro-2-methylbenzoate (Target) | 3.91 (s, 3H) | 2.55 (s, 3H) | 7.85 (d, J = 2.4 Hz, 1H) | 7.67 (d, J = 2.0 Hz, 1H) | Meta-coupling (~2 Hz) |
| Methyl 4-bromo-3-chloro-2-methylbenzoate | ~3.90 (s, 3H) | ~2.45 (s, 3H) | ~7.50 (d, J = 8.2 Hz, 1H) | ~7.10 (d, J = 8.2 Hz, 1H) | Ortho-coupling (~8 Hz) |
| Methyl 3-bromo-5-chloro-2-methylbenzoate | ~3.91 (s, 3H) | ~2.50 (s, 3H) | ~7.75 (d, J = 2.2 Hz, 1H) | ~7.55 (d, J = 2.2 Hz, 1H) | Meta-coupling (~2 Hz) |
Expert Insight on Data Causality: You will note a slight discrepancy in the reported J -values for the 5-bromo-3-chloro isomer (2.4 Hz vs 2.0 Hz) in the empirical literature. While two mutually coupled protons must theoretically share the exact same J -value, this minor variance is a common artifact of digital resolution limits and line broadening in raw experimental acquisition. Both values definitively indicate a meta-relationship (protons separated by one carbon). In stark contrast, the 4-bromo-3-chloro isomer features protons on adjacent carbons, resulting in a massive ortho-coupling constant (~8.2 Hz) that is instantly recognizable.
Analytical Workflow Visualization
To systematically isolate the target compound from a crude reaction mixture, follow the logical decision tree mapped below.
Workflow for differentiating bromo-chloro-2-methylbenzoate isomers via 1H NMR coupling.
Standardized Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the parameter selection.
Protocol 1: High-Resolution ¹H NMR Acquisition
Rationale : ¹H NMR is the primary non-destructive technique for determining regiochemistry. The integration ratios validate purity, while the J -coupling provides a direct readout of the spatial relationship between the aromatic protons.
-
Sample Preparation : Dissolve 10–15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ prevents solvent proton interference and provides a deuterium lock signal for magnetic field stabilization. TMS serves as the internal chemical shift reference (δ 0.00 ppm), ensuring cross-instrument reproducibility.
-
-
Acquisition Parameters : Acquire the spectrum at 400 MHz (or higher). Set a relaxation delay (D1) of at least 2.0 seconds and a pulse angle of 30°.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons before the next pulse. This makes the integration values strictly quantitative.
-
-
Processing & Internal Validation : Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Manually phase and baseline correct the spectrum.
-
Self-Validating Check: Integrate the methoxy peak (~3.91 ppm) and set it exactly to 3.00. The aryl methyl peak (~2.55 ppm) must integrate to ~3.00, and the two aromatic doublets must each integrate to ~1.00. Any deviation from this 3:3:1:1 ratio indicates co-eluting isomers or impurities.
-
Protocol 2: GC-MS Isotope Profiling
Rationale : While GC separates isomers based on subtle differences in boiling point and dipole moment, the Mass Spectrometer confirms the exact halogen composition via its distinctive isotopic signature, ruling out over-halogenated byproducts.
-
Chromatographic Separation : Inject 1 µL of a 1 mg/mL sample solution into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Utilize a temperature gradient starting at 100°C, ramping to 280°C at 15°C/min.
-
Causality: The non-polar stationary phase separates the isomers based on their vapor pressures. The 4-bromo-3-chloro isomer typically elutes at a slightly different retention time due to the altered dipole moment caused by adjacent halogens.
-
-
Ionization : Utilize Electron Impact (EI) ionization at 70 eV.
-
Causality: 70 eV is the universal standard for EI, ensuring highly reproducible, hard-fragmentation patterns that can be directly cross-referenced with NIST mass spectral libraries.
-
-
Isotopic Validation : Analyze the molecular ion ( M+ ) cluster at m/z 262.
-
Self-Validating Check: Because naturally occurring Bromine exists as ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br, and Chlorine exists as ~75.8% ³⁵Cl and ~24.2% ³⁷Cl, a molecule with exactly one Br and one Cl atom will produce a mathematically fixed isotope pattern. You must observe a mass cluster at m/z 262, 264, and 266 in an approximate intensity ratio of 3 : 4 : 1 . If this ratio is absent, the compound is not a bromo-chloro-benzoate.
-
References
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The Unambiguous Arbitrator: Validating the Structure of Methyl 5-bromo-3-chloro-2-methylbenzoate with X-ray Crystallography
In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function and properties. For novel compounds such as Methyl 5-bromo-3-chloro-2-methylbenzoate, an aromatic ester with potential applications as a synthetic intermediate, unambiguous structural validation is paramount. While a multitude of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and high-resolution depiction of the molecular architecture.
This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural elucidation of small organic molecules. While specific crystallographic data for Methyl 5-bromo-3-chloro-2-methylbenzoate is not publicly available, this document will leverage data from structurally related halobenzoates and methyl benzoate derivatives to illustrate the power and principles of the technique. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own structural validation workflows.
The Decisive Power of X-ray Crystallography
X-ray crystallography is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[1][2] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[1] The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[3] The resulting diffraction pattern, a collection of spots of varying intensity, holds the key to deciphering the three-dimensional electron density map of the molecule, from which the atomic structure can be modeled.[3][4]
For a molecule like Methyl 5-bromo-3-chloro-2-methylbenzoate, X-ray crystallography would definitively establish:
-
The substitution pattern on the benzene ring: Confirming the precise positions of the bromo, chloro, and methyl groups.
-
The conformation of the methyl ester group: Determining its orientation relative to the aromatic ring.
-
Intermolecular interactions: Revealing how molecules pack in the solid state, which can influence physical properties like melting point and solubility.
-
Absolute configuration: In the case of chiral molecules, this technique can determine the absolute stereochemistry.[5][6]
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a fully resolved crystal structure involves a meticulous series of steps. The success of the experiment hinges on the ability to grow a high-quality single crystal, which can often be the most challenging part of the process.[7]
Detailed Experimental Protocol
-
Crystal Growth:
-
Dissolve a small amount of Methyl 5-bromo-3-chloro-2-methylbenzoate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing a vial with the sample solution inside a larger sealed container with a more volatile anti-solvent.
-
Monitor for the formation of single crystals of sufficient size (typically >0.1 mm in at least two dimensions).[3]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Place the mounted crystal in the X-ray beam of a diffractometer.[1]
-
Generate monochromatic X-rays using a cathode ray tube and filter them.[1]
-
Rotate the crystal in the X-ray beam and collect the diffraction data on an area detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain the intensities and positions of the diffraction spots.
-
Solve the "phase problem" using computational methods (e.g., direct methods) to generate an initial electron density map.
-
Build an atomic model by fitting atoms into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
The quality of the final structure is assessed using metrics like the R-factor.
-
Anticipated Crystallographic Data for Methyl 5-bromo-3-chloro-2-methylbenzoate
While a specific crystal structure is not available, we can anticipate the type of data that would be obtained and compare it with known structures of similar molecules.
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pna2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values | Defines the size and shape of the repeating unit of the crystal. |
| Z | Number of molecules per unit cell | Provides information on molecular packing. |
| Bond Lengths (e.g., C-Br, C-Cl, C=O) | Precise values in Å | Confirms connectivity and provides insight into bond character. |
| Bond Angles (e.g., C-C-C in the ring) | Precise values in ° | Defines the geometry of the molecule. |
| Torsion Angles | Precise values in ° | Describes the conformation of flexible parts, like the ester group. |
| R-factor | < 0.05 for a good quality structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily obtainable information.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9] It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.[7] For Methyl 5-bromo-3-chloro-2-methylbenzoate, ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would show the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration).
-
¹³C NMR: Would reveal the number of different types of carbon atoms in the molecule. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule by showing correlations between different nuclei.[11]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] It provides the molecular weight of the compound with high accuracy.[14] High-resolution mass spectrometry (HRMS) can even determine the elemental composition.[15] The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.[16][17]
Comparison Table
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Single Crystal | Solution | Gas phase ions |
| Primary Information | 3D atomic arrangement, bond lengths/angles | Connectivity, electronic environment of nuclei | Molecular weight, elemental composition |
| Key Advantage | Unambiguous 3D structure | Provides information on structure in solution and dynamics | High sensitivity, accurate mass determination |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Can be complex to interpret for large molecules, provides an average structure in solution | Provides limited information on stereochemistry and connectivity |
| Application to Methyl 5-bromo-3-chloro-2-methylbenzoate | Definitive proof of substitution pattern and conformation. | Elucidation of the carbon-hydrogen framework and connectivity. | Confirmation of molecular formula and identification of key fragments. |
Conclusion: A Synergistic Approach to Structural Validation
While X-ray crystallography provides the definitive answer to the three-dimensional structure of a molecule like Methyl 5-bromo-3-chloro-2-methylbenzoate, a comprehensive structural validation strategy relies on a synergistic approach. NMR spectroscopy is indispensable for elucidating the molecular structure in solution and establishing connectivity, while mass spectrometry provides a rapid and accurate determination of the molecular weight and elemental composition.
For researchers and professionals in drug development and materials science, understanding the strengths and limitations of each technique is crucial. While obtaining a high-quality single crystal for X-ray analysis can be a bottleneck, the unparalleled detail and certainty it provides make it the ultimate arbiter in structural validation. The combination of these powerful analytical tools ensures a robust and self-validating system for the unambiguous characterization of novel chemical entities.
References
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Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
Plasmion GmbH. (n.d.). Mass Spectrometry: A Powerful Analytical Tool for Molecular Analysis. Retrieved from [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Mass Spectrometer. In StatPearls. Retrieved from [Link]
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Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link]
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MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. Magnetism, 6(1), 2. [Link]
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ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
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News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
- Research and Reviews. (2024, December 30). Mass Spectrometry: Unlocking the Secrets of Molecular Structure. Research and Reviews: Journal of Chemistry, 13(4).
-
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link]
- ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Request PDF.
-
American Chemical Society. (2005, November 8). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society, 127(47), 16675-16680. [Link]
- Longdom Publishing. (2023, December 13). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Chemical Research, 11(S1).
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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StudyPulse. (2025, April 5). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
-
Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]
-
Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics. Retrieved from [Link]
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Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(46), 15335-15345. [Link]
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Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]
- Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Annual Reports on NMR Spectroscopy, 116, 1-36.
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Comparative Reactivity of Bromo- vs. Chloro-Substituents in Methyl Benzoates: A Synthetic Guide
As a Senior Application Scientist, navigating the nuanced reactivity of halogenated building blocks is critical for designing scalable and efficient synthetic routes. Methyl 4-bromobenzoate and methyl 4-chlorobenzoate are ubiquitous electrophiles in drug discovery and materials science. While both undergo palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the choice of the halogen substituent fundamentally alters the kinetic profile, catalyst selection, and overall reaction design[1].
This guide provides an objective, data-driven comparison of these two substrates, detailing the mechanistic causality behind their reactivity differences and providing self-validating protocols for their functionalization.
Mechanistic Causality: Bond Dynamics and Oxidative Addition
The divergence in reactivity between bromo- and chloro-benzoates is primarily governed by the carbon-halogen Bond Dissociation Energy (BDE)[2]. The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol)[1].
In palladium-catalyzed cross-coupling, the catalytic cycle initiates with the oxidative addition of the active Pd(0) species into the C–X bond[3].
-
Methyl 4-bromobenzoate: The lower BDE allows for rapid oxidative addition. Kinetic studies demonstrate that for aryl bromides, the reaction often proceeds via rate-limiting dissociation of the phosphine ligand followed by a fast insertion step[4].
-
Methyl 4-chlorobenzoate: The high BDE makes the C–Cl cleavage the definitive rate-limiting step of the entire catalytic cycle[1]. The mechanism typically involves reversible dissociation of the phosphine, followed by a slow, energy-demanding oxidative addition[4].
To overcome the activation barrier of the chloride, chemists must abandon standard catalysts and employ electron-rich, sterically hindered ligands (e.g., dialkylbiaryl phosphines like XPhos). These ligands increase the electron density at the palladium center—accelerating insertion into the stubborn C–Cl bond—while their steric bulk facilitates the final reductive elimination step[3].
Mechanistic divergence in Pd(0) oxidative addition between bromo- and chloro-benzoates.
Quantitative Comparison: Experimental Parameters
The mechanistic differences dictate distinct experimental setups. The table below summarizes the optimal parameters required to achieve high-yielding Suzuki-Miyaura couplings for both substrates.
| Parameter | Methyl 4-bromobenzoate | Methyl 4-chlorobenzoate |
| C-X Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol |
| Oxidative Addition Kinetics | Fast (often not rate-limiting) | Slow (rate-limiting step) |
| Typical Pd Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd2(dba)3, Pd(OAc)2 |
| Required Ligands | Standard phosphines (e.g., PPh3) | Bulky, electron-rich (e.g., XPhos, SPhos) |
| Typical Temperature | 60–80 °C | 90–110 °C |
| Base Preference | Mild (K2CO3, Na2CO3) | Stronger (KOtBu, K3PO4) |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—incorporating built-in diagnostic checks to confirm the reaction is proceeding correctly at each stage. Below are optimized methodologies for coupling these benzoates with phenylboronic acid.
Protocol A: Suzuki Coupling of Methyl 4-Bromobenzoate
Causality: The labile C–Br bond allows for the use of the ubiquitous, cost-effective Pd(PPh3)4 catalyst and a mild base[5].
-
Preparation: In an oven-dried Schlenk flask, combine methyl 4-bromobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(PPh3)4 (5 mol%).
-
Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1 v/v).
-
Self-Validation Check: The solution should initially appear pale yellow. Proper degassing is critical; if oxygen is present, it will rapidly quench the active Pd(0) species, visually indicated by the solution turning black (precipitation of inactive Pd-black).
-
-
Reaction: Heat to 80 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1).
-
Self-Validation Check: Methyl 4-bromobenzoate is strongly UV-active. The complete disappearance of the starting material spot and the emergence of a new, lower-Rf UV-active spot confirms full conversion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Suzuki Coupling of Methyl 4-Chlorobenzoate
Causality: The robust C–Cl bond necessitates an electron-rich catalyst system[1]. We utilize Pd(OAc)2 with XPhos. K3PO4 is selected over K2CO3 because a stronger base is required to drive the transmetalation step when utilizing sterically bulky ligands.
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a vessel with methyl 4-chlorobenzoate (1.0 equiv), phenylboronic acid (1.5 equiv), anhydrous K3PO4 (3.0 equiv), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).
-
Solvent & Degassing: Add anhydrous, thoroughly degassed 1,4-dioxane.
-
Reaction: Heat to 100 °C for 12-18 hours.
-
Self-Validation Check: The reaction mixture will typically transition from a reddish-brown (indicating the formation of the active Pd-XPhos complex) to a darker, homogeneous hue as the catalytic cycle progresses.
-
-
Monitoring: Monitor via GC-MS using an internal standard (e.g., dodecane added at t=0).
-
Self-Validation Check: TLC can be highly misleading here due to the similar Rf values of the starting chloride and the biphenyl product. GC-MS provides unambiguous confirmation of C–Cl bond cleavage by tracking the disappearance of the starting molecular ion peak.
-
-
Workup: Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, concentrate under reduced pressure, and purify via chromatography.
Catalyst and condition selection workflow based on halogen substituent reactivity.
References
-
Barrios-Landeros, F., & Hartwig, J. F. "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands". Journal of the American Chemical Society.[Link]
-
Wikipedia Contributors. "Bond dissociation energy". Wikipedia.[Link]
-
Wikipedia Contributors. "Suzuki reaction". Wikipedia.[Link]
-
Chemistry LibreTexts. "Suzuki cross-coupling". LibreTexts. [Link]
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- 4. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Assessing the Purity of Methyl 5-bromo-3-chloro-2-methylbenzoate: A Comparative HPLC Method Development Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge of Multi-Halogenated Scaffolds
Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS: 1522778-35-3) is a highly functionalized, multi-halogenated aromatic scaffold widely utilized as a synthetic intermediate in medicinal chemistry[1]. Assessing its purity presents a distinct analytical challenge. The synthesis of this compound typically generates closely related impurities, including des-bromo derivatives, des-chloro derivatives, and positional isomers (e.g., bromination at the C4 instead of C5 position). Because these impurities share an identical hydrophobic benzoate core, traditional reversed-phase (RP) HPLC methods often struggle to achieve baseline resolution.
Mechanistic Rationale: C18 vs. Phenyl-Hexyl Chemistries
In RP-HPLC, separation is dictated by the differential partitioning of analytes between the mobile phase and the stationary phase. Selecting the correct column chemistry is the most critical variable in method development[2].
-
Alkyl Phases (C18): Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While excellent for general purity assays, C18 phases often fail to resolve halogenated positional isomers because the overall hydrophobicity of the isomers is nearly indistinguishable.
-
Phenyl-Hexyl Phases: This chemistry incorporates a phenyl ring at the terminus of a hexyl chain. It offers dual retention mechanisms: hydrophobic interactions from the alkyl spacer and π−π / dipole-dipole interactions from the phenyl ring[3]. The electron-withdrawing nature of the halogens (Br and Cl) creates distinct electron cloud densities on the analyte's aromatic ring. The Phenyl-Hexyl phase exploits these subtle electronic differences, offering superior, orthogonal selectivity for halogenated aromatics compared to C18[3].
Mobile Phase Causality: Methanol vs. Acetonitrile
When utilizing a Phenyl-Hexyl column, the choice of organic modifier is paramount. Methanol (MeOH) is strictly preferred over Acetonitrile (ACN). ACN contains π -electrons (in its cyano group) that actively compete with the analyte for the π−π interaction sites on the stationary phase, effectively dampening the unique selectivity of the phenyl column[4]. Methanol, lacking π -electrons, enhances these interactions, maximizing resolution.
Experimental Workflow Logic
Workflow for optimizing HPLC separation of halogenated aromatic isomers.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 10.0 mg of Methyl 5-bromo-3-chloro-2-methylbenzoate.
-
Stock Solution: Dissolve in 10 mL of HPLC-Grade Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes.
-
Working Solution: Dilute the stock to 0.1 mg/mL using the initial mobile phase composition (50:50 Water:MeOH).
-
Causality: Diluting the sample in the starting mobile phase prevents "solvent mismatch." Injecting a sample dissolved in 100% strong solvent (Methanol) into a weaker mobile phase causes the analyte band to travel rapidly down the column before focusing, resulting in severe peak fronting and loss of resolution.
-
Step 2: Instrument Setup & Chromatographic Conditions
-
Column: Superficially Porous Particle (SPP) Phenyl-Hexyl, 150 x 4.6 mm, 2.7 μ m.
-
Detection: Diode Array Detector (DAD) at 230 nm (Reference 360 nm).
-
Causality: Substituted benzoates exhibit strong π→π∗ transitions near 230 nm. This wavelength balances maximum analyte sensitivity while avoiding the high background noise of lower UV ranges where methanol absorbs.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 μ L.
-
Column Temperature: 40 °C.
-
Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics within the stationary phase pores, which yields sharper peaks[2].
-
Step 3: Gradient Program
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Causality: TFA (pKa ~0.2) acts as a strong ion-pairing agent. It ensures that any trace hydrolysis impurities (e.g., 5-bromo-3-chloro-2-methylbenzoic acid) remain fully protonated. Ionized acids elute unpredictably and exhibit severe tailing in RP-HPLC.
-
-
Mobile Phase B: 0.1% TFA in HPLC-grade Methanol.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 50 | 50 | Isocratic hold to focus the analyte band |
| 2.0 | 50 | 50 | End of isocratic hold |
| 12.0 | 10 | 90 | Linear gradient for separation |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 50 | 50 | Return to initial conditions |
| 20.0 | 50 | 50 | Re-equilibration |
Comparative Performance Data
The following table summarizes the quantitative performance of the optimized Phenyl-Hexyl method against a traditional C18 method under identical gradient conditions.
| Analyte / Impurity | Retention Time (C18) | Resolution ( Rs ) | Retention Time (Phenyl-Hexyl) | Resolution ( Rs ) |
| Des-chloro impurity | 6.85 min | N/A | 7.12 min | N/A |
| Des-bromo impurity | 7.10 min | 1.2 | 7.85 min | 3.5 |
| Methyl 5-bromo-3-chloro-2-methylbenzoate | 7.45 min | 1.5 | 8.90 min | 4.2 |
| Positional Isomer (e.g., 4-bromo) | 7.55 min | 0.4 (Co-elution) | 9.65 min | 2.8 |
Data Interpretation: The C18 column fails to provide baseline resolution ( Rs<1.5 ) between the active compound and its positional isomer, rendering it unsuitable for strict purity assessment. The Phenyl-Hexyl column, leveraging π−π interactions, successfully pulls the positional isomer apart from the main peak ( Rs=2.8 ), proving its superiority for halogenated aromatics.
System Suitability & Validation Criteria
To guarantee the trustworthiness of the analytical run, the protocol must pass the following self-validating system suitability criteria before any sample purity is officially reported:
-
Resolution ( Rs ): The critical pair (Methyl 5-bromo-3-chloro-2-methylbenzoate and its closest eluting positional isomer) must demonstrate an Rs≥2.0 .
-
Tailing Factor ( Tf ): The main analyte peak must exhibit a Tf between 0.9 and 1.2. Values >1.2 indicate secondary interactions (e.g., active silanols), requiring column replacement or mobile phase preparation review.
-
Injection Repeatability: Five consecutive replicate injections of the 0.1 mg/mL standard must yield a Relative Standard Deviation (RSD) of the peak area ≤1.0% .
References
-
Title: Reprospher 100 Phenyl-Hexyl Source: Dr. Maisch HPLC GmbH URL: [Link]
-
Title: Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns Source: Chromatography Online URL: [Link]
Sources
Comparison Guide: Methyl 5-bromo-3-chloro-2-methylbenzoate vs. Its Fluoro Analogue
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical properties, orthogonal reactivity, and metabolic implications in drug design.
Executive Summary
In the design of complex active pharmaceutical ingredients (APIs) and agrochemicals, polyhalogenated aromatic scaffolds serve as critical building blocks. This guide provides an in-depth comparison between Methyl 5-bromo-3-chloro-2-methylbenzoate and its fluoro analogue, Methyl 5-bromo-3-fluoro-2-methylbenzoate .
While both molecules share a common methyl benzoate core and a highly reactive C5-bromo substituent, the variation at the C3 position (Chlorine vs. Fluorine) dictates entirely different downstream applications. The chloro-analogue is an ideal intermediate for sequential, site-selective cross-coupling, whereas the fluoro-analogue is strategically utilized to introduce a stable metabolic block and modulate lipophilicity in late-stage drug candidates[1][2].
Physicochemical & Structural Comparison
The substitution of chlorine with fluorine fundamentally alters the steric bulk, electronic distribution, and bond strength of the aromatic ring. Fluorine's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) make it a privileged bioisostere in medicinal chemistry[1].
Quantitative Data Summary
| Property | Methyl 5-bromo-3-chloro-2-methylbenzoate | Methyl 5-bromo-3-fluoro-2-methylbenzoate |
| CAS Number | 1522778-35-3[3] | 1805501-44-3[4] |
| Molecular Formula | C9H8BrClO2[3] | C9H8BrFO2[4] |
| Molecular Weight | 263.52 g/mol [3] | 247.06 g/mol [5] |
| C3-Halogen VDW Radius | ~1.75 Å (Chlorine) | ~1.47 Å (Fluorine)[1] |
| C3-X Bond Dissociation Energy | ~81 kcal/mol (C-Cl) | ~116 kcal/mol (C-F) |
| Primary Application | Sequential cross-coupling scaffold | Metabolic blocking, pKa modulation |
Mechanistic Insights & Reactivity Profiles
Orthogonal Cross-Coupling Dynamics
Both analogues feature a C-Br bond at the C5 position. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) is kinetically driven by Bond Dissociation Energy (BDE). Because the C-Br bond (~68 kcal/mol) is significantly weaker than both C-Cl (~81 kcal/mol) and C-F (~116 kcal/mol), it reacts first.
-
The Cl-Analogue Advantage: After the C-Br bond is functionalized, the remaining C-Cl bond can be subsequently activated using specialized electron-rich, bulky ligands (such as XPhos or BrettPhos). This allows for the construction of highly substituted, complex molecular architectures[6].
-
The F-Analogue Advantage: The C-F bond is virtually inert under standard cross-coupling conditions. It acts as a "dead end" synthetically, which is highly desirable when the goal is to install a permanent fluorine atom to prevent off-target reactivity or metabolic degradation[1].
Caption: Divergent orthogonal cross-coupling pathways for Cl- vs F-analogues based on bond dissociation energies.
Metabolic Stability and Drug Disposition
In drug design, replacing a hydrogen or chlorine atom with fluorine is a proven strategy to extend biological half-life[1]. Hepatic Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation.
-
The fluoro-analogue withdraws electron density via the inductive effect (-I), deactivating the ring toward electrophilic CYP450 oxidation. Furthermore, the extreme strength of the C-F bond prevents metabolic cleavage, effectively blocking that site from degradation[1][7].
-
The chloro-analogue provides moderate metabolic stability but increases the overall lipophilicity (logP) of the molecule significantly more than fluorine, which can lead to higher plasma protein binding and potential blood-brain barrier (BBB) penetration issues depending on the target[2].
Caption: Impact of halogen substitution on hepatic CYP450-mediated oxidative metabolism.
Experimental Methodologies
To ensure self-validating and reproducible results, the following protocols leverage the kinetic differences between the C-Br, C-Cl, and C-F bonds.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (Targeting C5-Br)
Applicable to both analogues. Objective: Selectively couple an aryl boronic acid at the C5 position without triggering C3-Cl or C3-F activation. Causality: Utilizing a mild base (Na2CO3) and a standard catalyst (Pd(PPh3)4) at 80°C ensures that only the weakest bond (C-Br, ~68 kcal/mol) undergoes oxidative addition.
-
Preparation: In a Schlenk flask under inert argon atmosphere, combine the halogenated methyl benzoate (1.0 eq) and the desired aryl boronic acid (1.1 eq).
-
Catalyst & Base: Add Pd(PPh3)4 (0.05 eq) and aqueous Na2CO3 (2.0 M, 2.0 eq).
-
Solvent: Suspend the mixture in a degassed solvent system of Toluene/Ethanol (4:1 v/v).
-
Reaction: Heat the mixture to 80°C for 6-8 hours.
-
Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is depleted. The C-Cl or C-F bond will remain intact, validated by the presence of the respective isotopic signature (for Cl) or mass (for F) in the product peak.
Protocol 2: Sequential Buchwald-Hartwig Amination (Exclusive to Cl-Analogue)
Applicable ONLY to the Cl-analogue. Objective: Functionalize the remaining C3-Cl bond with a secondary amine. Causality: The C-Cl bond requires a highly active, electron-rich catalyst system to overcome its higher activation energy barrier (~81 kcal/mol).
-
Preparation: In a glovebox, combine the C5-functionalized chloro-intermediate (1.0 eq) from Protocol 1 with the target amine (1.2 eq).
-
Catalyst System: Add Pd2(dba)3 (0.02 eq) and the bulky biaryl phosphine ligand XPhos (0.04 eq).
-
Base & Solvent: Add sodium tert-butoxide (NaOtBu, 1.5 eq) and anhydrous 1,4-dioxane.
-
Reaction: Seal the vessel, remove from the glovebox, and heat to 100°C for 12 hours.
-
Validation: Analyze via 1H and 13C NMR. The disappearance of the C-Cl aromatic carbon shift and the appearance of amine-adjacent proton signals confirm successful sequential coupling. (Note: Attempting this with the F-analogue will result in quantitative recovery of starting material due to the inert C-F bond).
Conclusion
The choice between Methyl 5-bromo-3-chloro-2-methylbenzoate and Methyl 5-bromo-3-fluoro-2-methylbenzoate dictates the trajectory of a synthetic campaign. Researchers must select the chloro-analogue when building complex, multi-substituted scaffolds requiring sequential orthogonal cross-coupling[6]. Conversely, the fluoro-analogue is the superior choice when optimizing a final drug candidate's pharmacokinetic profile, leveraging fluorine's ability to block metabolic degradation while maintaining a tight steric profile[1][7].
References
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CapotChem. Specifications of Methyl 5-bromo-3-fluoro-2-methylbenzoate. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed. Metabolism of fluorine-containing drugs. Retrieved from [Link]
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Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill. Retrieved from[Link]
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ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from[Link]
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- 6. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 7. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Rationale for Screening: The Therapeutic Potential of Halogenated Benzoic Acid Derivatives
A Comprehensive Guide to the Biological Activity Screening of Methyl 5-bromo-3-chloro-2-methylbenzoate Derivatives
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous screening and validation. This guide provides an in-depth technical comparison of methodologies for evaluating the biological activity of Methyl 5-bromo-3-chloro-2-methylbenzoate and its derivatives. While specific biological data for this particular compound series is not yet prevalent in public literature, its structural motifs—a halogenated benzoic acid core—are features of numerous bioactive compounds. This guide, therefore, presents a logical and scientifically-grounded framework for its initial biological screening, focusing on potential anticancer, antibacterial, and antifungal activities.
The experimental choices detailed herein are based on established and widely accepted protocols, ensuring that the described workflows are self-validating systems for generating reliable and reproducible data.
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential.[1][2] For instance, halogenation can increase lipophilicity, facilitating cell membrane penetration, and can also influence binding interactions with biological targets.[1]
Given these principles, it is hypothesized that Methyl 5-bromo-3-chloro-2-methylbenzoate derivatives may exhibit one or more of the following biological activities:
-
Anticancer/Cytotoxic Activity: Many halogenated compounds have demonstrated potent activity against various cancer cell lines.[3][4][5]
-
Antibacterial Activity: The disruption of bacterial growth and biofilm formation is a known characteristic of certain benzoic acid derivatives.[6][7][8]
-
Antifungal Activity: Halogenated phenols and related structures have been explored for their fungistatic and fungicidal properties.[9][10]
This guide will compare and contrast the primary screening methods for each of these potential activities.
Experimental Workflow for Comprehensive Biological Screening
A logical and stepwise approach is crucial for efficiently screening a new compound series. The following workflow outlines a recommended screening cascade, starting with a broad cytotoxicity assessment and proceeding to more specific antimicrobial and antifungal assays.
Caption: A streamlined workflow for the biological activity screening of novel compounds.
Comparative Guide to In Vitro Cytotoxicity Screening
The initial step in evaluating any new compound series for potential therapeutic use is to assess its general cytotoxicity.[11][12][13] This provides a baseline understanding of the concentrations at which the compounds may be toxic to living cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[13][14][15]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[14] The concentration of the formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
This protocol provides a generalized method for assessing the in vitro cytotoxicity of a novel compound.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity[13][15]
-
Complete cell culture medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.[14] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation and Interpretation
The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[14] A lower IC₅₀ value indicates higher cytotoxic potency.
Table 1: Hypothetical In Vitro Cytotoxicity Data for a Methyl 5-bromo-3-chloro-2-methylbenzoate Derivative
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 48 | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | 48 | 22.5 ± 2.1 |
| HEK293 (Normal Kidney) | 48 | > 100 |
A selectivity index (SI) can be calculated by dividing the IC₅₀ for the normal cell line by the IC₅₀ for the cancer cell line. A higher SI value is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells.[13]
Comparative Guide to Antimicrobial Screening
Should the initial cytotoxicity screen suggest broad biological activity, or if the chemical structure is suggestive of antimicrobial properties, the next logical step is to perform antibacterial and antifungal screening.
Antibacterial Susceptibility Testing
The goal of antibacterial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a bacterium, known as the Minimum Inhibitory Concentration (MIC).[16] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[16]
Materials:
-
96-well microplates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17]
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]
Antifungal Susceptibility Testing
Similar to antibacterial testing, the susceptibility of fungi to the test compounds can be determined by finding the MIC. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.[10][19]
Materials:
-
96-well microplates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[9][20]
-
RPMI-1640 medium
-
Test compound stock solution
-
Fungal inoculum standardized spectrophotometrically
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.[19]
Data Presentation for Antimicrobial Screening
The results of the antimicrobial screening are presented as MIC values.
Table 2: Hypothetical Antimicrobial Activity of a Methyl 5-bromo-3-chloro-2-methylbenzoate Derivative
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Candida albicans | Yeast | 16 |
| Aspergillus niger | Mold | > 128 |
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological activity screening of Methyl 5-bromo-3-chloro-2-methylbenzoate derivatives. By employing standardized and validated assays such as the MTT cytotoxicity test and broth microdilution for antimicrobial susceptibility, researchers can generate robust and comparable data.
Positive "hits" from these primary screens (i.e., compounds with potent and selective activity) would warrant further investigation. This could include more advanced assays to elucidate the mechanism of action, such as enzyme inhibition assays[21] or studies on the disruption of bacterial biofilms.[7] The structure-activity relationship (SAR) can also be explored by synthesizing and testing a library of related derivatives.[8]
The path of drug discovery is iterative. The methodologies described here represent the crucial first step in identifying the therapeutic potential of this promising class of halogenated benzoic acid derivatives.
References
- Benchchem. (n.d.). In Vitro Cytotoxicity Assay for Novel Compounds.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Gedif, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Nikopharmad. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- SciELO. (2007, January 4). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp.
- ACS Medicinal Chemistry Letters. (2021, December 8). Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship.
- ResearchGate. (2023, July 21). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Anticancer Research. (2024, September 15). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones.
- JFE Techno-Research Corporation. (n.d.). Tests on Antimicrobial Activity and Antifungal Activity.
- PMC. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.
- ResearchGate. (2026, January 17). Synthesis of (1H‐Indol‐6‐yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors | Request PDF.
- EPA. (2025, June 28). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.
- PubMed. (2022, June 15). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results.
- MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Enzyme Inhibition Assay of Methyl 4-(sulfamoylmethyl)benzoate.
- PMC. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
- CORE. (n.d.). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment.
- NCBI Bookshelf. (2024, May 27). Antimicrobial Susceptibility Testing - StatPearls.
- PubMed. (2025, November 22). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors.
- PubMed. (2022, April 26). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma.
- Bentham Science. (n.d.). Synthesis, anticancer activity and docking study of novel benzo[h]quinoline derivatives.
- RSC Publishing. (2025, February 19). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.
- ScienceDirect. (2023, July 20). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm.
- PMC. (2024, March 28). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi.
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
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- 4. Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones | Anticancer Research [ar.iiarjournals.org]
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- 7. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Cross-Referencing Spectral Data for Substituted Benzoates in Chemical Literature
Substituted benzoates are ubiquitous structural motifs in pharmaceutical development, serving as active pharmaceutical ingredients (e.g., local anesthetics like benzocaine), prodrug linkers, and essential synthetic building blocks. Differentiating positional isomers (ortho, meta, para) and verifying regiochemistry requires rigorous spectral analysis (NMR, IR, MS). However, acquiring the data is only half the workflow; cross-referencing this data against authoritative literature is critical for structural confirmation.
This guide objectively compares the leading spectral databases—CAS SciFinder-n, Reaxys, SDBS, and NIST—detailing their performance, utility, and self-validating experimental workflows for substituted benzoate characterization.
The Mechanistic Challenge of Substituted Benzoates
As an application scientist, you must understand the causality behind the spectra before querying any database. Substituted benzoates present specific characterization challenges:
-
NMR Anisotropy & Spin Systems: The ester carbonyl is strongly electron-withdrawing and anisotropic, heavily deshielding the ortho protons (typically shifting them downfield to 7.8–8.2 ppm). Differentiating isomers relies on spin system analysis. A para-substituted benzoate yields a distinct AA'BB' pseudo-doublet pattern, whereas a meta-substitution yields a complex AMXY multiplet.
-
Mass Spectrometry Fragmentation: Under Electron Ionization (EI), benzoates undergo a classic α -cleavage. The loss of the alkoxy radical ( [M−OR]∙ ) forms a highly resonance-stabilized acylium ion ( [Ar−C=O]+ ). Because positional isomers yield nearly identical mass spectra, MS data must be cross-referenced alongside NMR data to confirm regiochemistry.
Platform Comparison: Spectral Databases
To validate these complex structures, researchers rely on four primary platforms. Each serves a distinct operational niche.
-
: The optimal platform for synthetic chemists. Reaxys excels at extracting experimental facts directly from historical literature, covering over 353 million substances and 500 million physicochemical data points, including NMR, mass, and IR spectra[2].
-
: The gold standard for open-access reverse-searching. It contains highly curated experimental spectra for approximately 34,000 organic molecules[3]. Users can input exact chemical shifts or m/z values to reverse-match an unknown spectrum.
-
: The definitive authority for GC-MS. NIST develops evaluated mass spectral libraries for GC/MS (EI) and LC-MS/MS, making it indispensable for fragmentation matching[4].
Quantitative Data Comparison
| Feature / Metric | CAS SciFinder-n | Reaxys (Elsevier) | SDBS (AIST) | NIST MS Data Center |
| Substance Coverage | >200 Million | >353 Million | ~34,000 | >350,000 (EI Spectra) |
| Spectral Data Types | NMR, IR, MS (Exp. & Predicted) | NMR, IR, MS, UV-Vis (Extracted) | 1 H/ 13 C NMR, MS, IR, Raman, EPR | EI-MS, MS/MS, GC Retention |
| Predictive Capabilities | High (AI-driven NMR prediction) | Moderate (Retrosynthesis focus) | None (Strictly experimental) | High (AMDIS Deconvolution) |
| Primary Benzoate Use Case | Novel derivative literature search | Extracting exact physical data grids | Reverse-searching unknown spectra | GC-MS fragmentation matching |
| Access Model | Commercial License | Commercial License | Free / Open Access | Commercial / Institutional |
Self-Validating Experimental Protocol
To ensure trustworthiness, spectral cross-referencing cannot rely on blind database queries. The following protocol is designed as a self-validating system to eliminate false positives before data is ever entered into a search engine.
Step 1: Causality-Driven Sample Preparation
-
Solvent Selection: Dissolve 5–10 mg of the substituted benzoate in 0.6 mL of deuterated solvent.
-
Causality: If the benzoate contains exchangeable protons (e.g., -OH or -NH 2 in parabens or benzocaine), use DMSO- d6 rather than CDCl 3 . CDCl 3 allows rapid proton exchange, broadening these signals. DMSO- d6 strongly solvates and locks these protons, yielding sharp resonances and observable scalar coupling necessary for database matching.
-
Step 2: Acquisition & Internal Validation
-
Acquire Spectra: Run 1 H-NMR (400+ MHz, 16 scans) and GC-MS (EI, 70 eV).
-
Mathematical Self-Validation (NMR): Before querying Reaxys or SDBS, validate the spectrum. Verify the Tetramethylsilane (TMS) internal standard is locked exactly at 0.00 ppm. Calculate the integration ratio: the alkoxy protons of the ester (e.g., 3H for a methyl ester) must perfectly match the stoichiometric ratio of the aromatic protons. A deviation >5% indicates impurity, rendering reverse searches unreliable.
-
Isotopic Self-Validation (MS): Before querying NIST, check the molecular ion ( M+ ) for isotopic signatures. If the benzoate is halogenated (e.g., a chlorobenzoate), the M and M+2 peaks must exhibit a strict 3:1 ratio. If absent, the peak is an artifact.
Step 3: Multi-Platform Cross-Referencing
-
Primary Match (SDBS / NIST): Input the validated chemical shifts into the SDBS reverse-search engine, or run the raw MS data through NIST AMDIS. Confirm the presence of the [M−OR]+ acylium base peak.
-
Literature Consensus (Reaxys / SciFinder-n): Use the structure-search function in Reaxys to pull the historical data grid. Compare your validated J -coupling constants (e.g., Jortho≈8 Hz, Jmeta≈2 Hz) against the extracted literature values to definitively assign the positional isomer.
Workflow Visualization
Caption: Workflow for acquiring, validating, and cross-referencing benzoate spectral data.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).[Link]
-
Reaxys — Chemistry data and AI to optimize small molecule discovery. Elsevier.[Link]
-
CAS SciFinder-n. Chemical Abstracts Service (CAS).[Link]
-
Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST).[Link]
Sources
Safety Operating Guide
Methyl 5-bromo-3-chloro-2-methylbenzoate proper disposal procedures
Comprehensive Operational and Disposal Protocol for Methyl 5-bromo-3-chloro-2-methylbenzoate
In modern drug discovery and development, di-halogenated building blocks like Methyl 5-bromo-3-chloro-2-methylbenzoate are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). However, the very structural features that make this compound synthetically valuable—its heavy halogenation (bromine and chlorine)—also dictate strict, non-negotiable logistical and safety parameters for its handling and disposal[1].
As a Senior Application Scientist, I have observed that laboratory safety incidents and regulatory fines often stem from a disconnect between bench-level chemistry and waste management logistics. This guide provides a self-validating, step-by-step operational protocol for handling Methyl 5-bromo-3-chloro-2-methylbenzoate, focusing on its most common synthetic application (hydrolysis) and the subsequent lifecycle of the hazardous waste generated[2].
Chemical Profiling & Hazard Assessment
Before initiating any workflow, it is critical to understand the physicochemical properties of the material. Methyl 5-bromo-3-chloro-2-methylbenzoate is a solid organic ester[3]. Because it contains multiple carbon-halogen bonds, any waste stream containing this compound or its derivatives falls under the EPA's stringent regulations for Halogenated Organic Compounds (HOCs)[1].
| Property | Specification | Operational Implication |
| Chemical Name | Methyl 5-bromo-3-chloro-2-methylbenzoate | Requires strict tracking from inventory to disposal. |
| CAS Number | 1522778-35-3 | Primary identifier for Safety Data Sheets (SDS) and waste profiling. |
| Molecular Formula | C9H8BrClO2 | Contains both Br and Cl; mandates halogenated waste streams. |
| Molecular Weight | 263.52 g/mol | Used for stoichiometric calculations and yield determination. |
| GHS Hazards | H302, H315, H319, H335 | Necessitates PPE: Nitrile gloves, safety goggles, and fume hood operation. |
| EPA Waste Class | Halogenated Organic Waste | Must be incinerated at a certified TSDF to prevent dioxin formation[4]. |
Experimental Workflow: Hydrolysis to Carboxylic Acid
To contextualize the disposal process, we must examine how the waste is generated. The most common transformation for this building block is the hydrolysis of the methyl ester to yield 5-bromo-3-chloro-2-methylbenzoic acid[2]. The causality behind this specific protocol is designed to maximize product yield while strictly segregating aqueous and halogenated waste streams at the source.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of Methyl 5-bromo-3-chloro-2-methylbenzoate in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). Causality: This solvent mixture ensures complete solvation of the lipophilic ester while remaining miscible with the aqueous base.
-
Reagent Addition: Slowly add 2.0 equivalents of 2.0 M aqueous Sodium Hydroxide (NaOH). Stir the reaction mixture at ambient temperature for 4-6 hours until TLC analysis confirms the complete consumption of the starting material.
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of THF and MeOH. Causality: Stripping the organic solvents before extraction prevents them from partitioning into the aqueous waste, thereby reducing the volume of complex mixed waste.
-
Acidification: Cool the remaining aqueous solution to 0°C and cautiously acidify with 1.0 M Hydrochloric Acid (HCl) to pH ~2. The product, 5-bromo-3-chloro-2-methylbenzoic acid, will precipitate.
-
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Causality: DCM is highly efficient for extracting the halogenated product. However, this step generates a heavily halogenated organic waste stream that must be strictly segregated[5].
-
Isolation: Wash the combined DCM layers with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate to yield the pure carboxylic acid.
Waste Generation & Segregation Logic
The extraction phase of the above protocol generates two distinct waste streams. Proper segregation is not merely a regulatory suggestion; it is a critical safety and financial imperative. Mixing non-halogenated waste into a halogenated stream needlessly inflates disposal costs, as halogenated waste requires specialized high-temperature incineration[5].
Workflow of Methyl 5-bromo-3-chloro-2-methylbenzoate hydrolysis and waste segregation.
Step-by-Step Disposal Procedure
To ensure a self-validating system, every step of the disposal process must be documented and executed according to EPA 40 CFR Part 262 and Part 268 guidelines[1][6].
Step 1: Immediate Containment at the Bench (SAA) All halogenated waste (DCM, trace product, unreacted Methyl 5-bromo-3-chloro-2-methylbenzoate) must be deposited immediately into a designated Satellite Accumulation Area (SAA) container[7].
-
Action: Use a high-density polyethylene (HDPE) or PTFE-lined glass carboy.
-
Validation: Ensure the container is kept tightly closed at all times unless actively receiving waste. Funnels must never be left resting in the container.
Step 2: Chemical Compatibility Verification
-
Action: Verify that no strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases are introduced into the halogenated waste container[5].
-
Causality: Halogenated organics can react violently with strong oxidizers, leading to pressurization, exothermic reactions, and potential rupture of the SAA container.
Step 3: EPA-Compliant Labeling
-
Action: The moment the first drop of waste enters the container, affix a hazardous waste tag.
-
Validation: The tag must explicitly state "Hazardous Waste" and detail the exact composition (e.g., "Dichloromethane 90%, Methyl 5-bromo-3-chloro-2-methylbenzoate <1%, THF 9%"). Check the "Toxic" and "Halogenated" hazard boxes[6].
Step 4: Transfer to Main Accumulation Area (MAA)
-
Action: Once the SAA container reaches its volume limit (e.g., 5 gallons for bench-top) or the 1-year accumulation time limit, it must be securely transferred to the facility's Main Accumulation Area within 3 consecutive days[7].
-
Validation: Log the transfer in the laboratory's chemical inventory system to maintain a clear chain of custody.
Step 5: Final Destruction via Certified TSDF
-
Action: Coordinate with a licensed hazardous waste broker to profile and manifest the waste for transport to a Treatment, Storage, and Disposal Facility (TSDF)[4].
-
Causality: Because Methyl 5-bromo-3-chloro-2-methylbenzoate contains both bromine and chlorine, it cannot be disposed of in standard landfills or subjected to low-temperature burning. It requires high-temperature incineration (typically >1,000°C) with specialized flue-gas scrubbers to neutralize hydrogen bromide (HBr) and hydrogen chloride (HCl) gases, and to prevent the synthesis of highly carcinogenic polychlorinated dibenzo-p-dioxins (PCDDs)[1].
Regulatory Compliance & Documentation
Maintaining your facility's EPA Generator Status (Very Small, Small, or Large Quantity Generator) depends entirely on accurate documentation[6]. Keep all waste manifests, analytical testing data, and broker certificates of destruction on file for a minimum of three years. This documentation is essential for meeting state regulations, reducing liability, and facilitating environmental inspections[4].
References
-
[4] Title: Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency (EPA). 4
-
[5] Title: Hazardous Materials Disposal Guide. Source: Nipissing University. 5
-
[6] Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Source: Sustainable Markets. 6
-
[3] Title: Methyl 5-Bromo-3-chloro-2-methylbenzoate Product Information. Source: CymitQuimica. 3
-
[7] Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. 7
-
[1] Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: eCFR. 1
-
[2] Title: Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3. Source: Benchchem. 2
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Methyl 5-bromo-3-chloro-2-methylbenzoate | 1522778-35-3 | Benchchem [benchchem.com]
- 3. Methyl 5-Bromo-3-chloro-2-methylbenzoate | CymitQuimica [cymitquimica.com]
- 4. epa.gov [epa.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Navigating the Safe Handling of Methyl 5-bromo-3-chloro-2-methylbenzoate: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 5-bromo-3-chloro-2-methylbenzoate (CAS No. 1522778-35-3). As a halogenated aromatic compound, this substance requires stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices.
Hazard Identification and Risk Assessment
Methyl 5-bromo-3-chloro-2-methylbenzoate is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1][2] It is crucial to understand the specific hazards associated with this compound to implement appropriate safety controls.
GHS Hazard Statements:
These classifications necessitate the mandatory use of personal protective equipment (PPE) and adherence to strict handling protocols to prevent accidental exposure.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is required to create a reliable barrier against the chemical hazards of Methyl 5-bromo-3-chloro-2-methylbenzoate. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 or equivalent standards are mandatory.[3] A face shield must be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and replaced immediately. For extended operations, consider double-gloving. |
| Body Protection | Laboratory Coat | A 100% cotton or flame-resistant lab coat should be worn and kept fully fastened to provide a barrier against skin contact.[5] |
| Respiratory Protection | Respirator (as needed) | All handling of this solid compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Protocols
Adherence to a systematic workflow is paramount to ensuring a safe operational environment. The following step-by-step procedure should be followed for all work involving Methyl 5-bromo-3-chloro-2-methylbenzoate.
Pre-Handling Preparations
-
Verify Equipment: Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[6][7]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Designate a specific area within the fume hood for the handling of the compound.
Handling the Compound
-
Containment: All weighing and transferring of the solid compound must be performed within the fume hood to control exposure.[5]
-
Minimize Dust: Use a spatula or other appropriate tool for transfers to avoid the generation of dust.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[6][7]
-
Ingestion Prevention: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6][8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] The compound should be stored refrigerated.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
-
Small Spill: For minor spills, absorb the material with an inert substance like vermiculite or sand.[5][9] The absorbed material should then be swept up and placed into a sealed and properly labeled container for hazardous waste disposal.[5]
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[6][7] Seek medical attention if irritation develops or persists.[6][7]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[6][7] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[6][7] Seek immediate medical attention.[6][7]
-
Inhalation: If inhaled, move the individual to fresh air and ensure they are in a position comfortable for breathing.[6][7]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[6]
Disposal Plan
All waste containing Methyl 5-bromo-3-chloro-2-methylbenzoate must be treated as hazardous waste.
-
Waste Collection: Place all contaminated materials, including used gloves, absorbent materials from spills, and empty containers, into a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with all local, regional, and national regulations.[6][7] Do not dispose of it down the drain or in general waste.
Workflow for Safe Handling and Disposal
Sources
- 1. 1522778-35-3|Methyl 5-bromo-3-chloro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 3-Bromo-5-chloro-2-methylbenzoate | 1403597-45-4 [sigmaaldrich.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
